molecular formula C10H8N2O3 B6158775 3-methoxyquinoxaline-6-carboxylic acid CAS No. 1427632-47-0

3-methoxyquinoxaline-6-carboxylic acid

货号: B6158775
CAS 编号: 1427632-47-0
分子量: 204.2
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Methoxyquinoxaline-6-carboxylic acid is a high-purity chemical building block designed for research and development applications, strictly for professional laboratory use. Quinoxaline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their versatile malleable structure, making them ideal for drug discovery . Recent scientific literature highlights the significant potential of quinoxaline cores in developing therapeutic agents . Some derivatives demonstrate robust protective effects against drug-induced ototoxicity (hearing loss) by modulating the NF-κB signaling pathway , while others are extensively investigated for their anti-cancer, antimicrobial, and anti-inflammatory properties . Beyond pharmaceuticals, quinoxaline derivatives are also studied as effective eco-friendly corrosion inhibitors for protecting various metals . The methoxy and carboxylic acid functional groups on this particular quinoxaline derivative increase its potential for hydrogen bonding and ionic interactions, which can be critical for optimizing solubility, bioavailability, and target binding affinity in novel compound synthesis . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

属性

CAS 编号

1427632-47-0

分子式

C10H8N2O3

分子量

204.2

纯度

95

产品来源

United States
Foundational & Exploratory

Structural and Synthetic Paradigms of 3-Methoxyquinoxaline-6-Carboxylic Acid in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of a starting scaffold dictates the trajectory and success of an entire drug discovery program. As a Senior Application Scientist, I frequently leverage privileged pharmacophores to bypass early-stage optimization hurdles. 3-Methoxyquinoxaline-6-carboxylic acid (CAS: 1427632-47-0) has emerged as a highly versatile building block, particularly within immuno-oncology. This technical whitepaper dissects the structural causality, physicochemical profile, and validated synthetic methodologies associated with this compound, providing a comprehensive guide for drug development professionals.

Physicochemical Profiling and Structural Causality

The architecture of 3-methoxyquinoxaline-6-carboxylic acid (C₁₀H₈N₂O₃) is defined by a bicyclic quinoxaline core, decorated with strategically positioned functional groups that dictate its reactivity and target-binding kinetics.

  • The Quinoxaline Core (N1, N4): The fusion of a pyrazine ring with a benzene ring creates a highly electron-deficient aromatic system. The nitrogen atoms act as potent hydrogen-bond acceptors, a critical feature for anchoring the molecule within the hinge regions of kinase targets.

  • C3-Methoxy Substitution: The electron-donating methoxy group (-OCH₃) at the C3 position serves a dual purpose. Electronically, it modulates the local dipole moment of the pyrazine ring. Sterically, it restricts the conformational freedom of the molecule within a binding pocket, enforcing a specific ligand orientation that enhances target selectivity.

  • C6-Carboxylic Acid: Positioned on the benzenoid ring, the carboxylic acid is the primary synthetic handle. It enables facile derivatization into amides, esters, or heterocycles, allowing for the rapid expansion of Structure-Activity Relationship (SAR) libraries .

To facilitate rational drug design, the quantitative physicochemical parameters of this scaffold are summarized below:

Table 1: Quantitative Physicochemical Data for 3-Methoxyquinoxaline-6-carboxylic acid

PropertyQuantitative Value / DescriptorMechanistic Implication
Molecular Weight 204.18 g/mol Highly ligand-efficient; leaves ample mass budget for derivatization.
Exact Mass 204.0535 DaUsed for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 1 (Carboxylic -OH)Limits desolvation penalties during target binding.
Hydrogen Bond Acceptors 4 (N1, N4, Methoxy -O-, Carbonyl =O)Drives strong electrostatic interactions with target proteins.
Rotatable Bonds 2High structural rigidity, reducing entropic penalty upon binding.
Topological Polar Surface Area 72.1 ŲOptimal for intracellular target engagement without compromising permeability.

Application in Immuno-Oncology: DGKα/ζ Inhibition

A breakthrough application for 3-methoxyquinoxaline-6-carboxylic acid lies in its use as a precursor for Diacylglycerol Kinase (DGK) α and ζ inhibitors .

In the tumor microenvironment, T-cell activation is driven by the second messenger diacylglycerol (DAG). DGKs act as negative regulators by phosphorylating DAG into phosphatidic acid (PA), thereby terminating the activation signal and inducing T-cell anergy . By synthesizing inhibitors derived from the 3-methoxyquinoxaline-6-carboxylic acid scaffold, researchers can block DGK activity. This preserves intracellular DAG levels, lowers the activation threshold for T-cells, and sustains a robust anti-tumor immune response.

DGK_Pathway TCR T-Cell Receptor (TCR) Activation DAG Diacylglycerol (DAG) (Active Signaling) TCR->DAG Generates DGK DGKα / DGKζ (Kinase) DAG->DGK Substrate TCell Sustained T-Cell Proliferation & Immunity DAG->TCell Promotes PA Phosphatidic Acid (PA) (Signal Termination) DGK->PA Phosphorylates PA->TCell Inhibits/Terminates Inhibitor Quinoxaline-Derived DGK Inhibitor Inhibitor->DGK Blocks

Fig 1. Quinoxaline-derived inhibitors block DGK, preserving DAG for T-cell activation.

Self-Validating Synthetic Protocol: Weinreb Amide Derivatization

To utilize the C6-carboxylic acid for downstream cross-coupling (e.g., generating complex ketones for DGK inhibitors), the formation of a Weinreb amide is a standard protocol. As an Application Scientist, I mandate that every protocol must be a self-validating system —meaning the reaction design inherently provides clear, binary feedback on its success or failure without requiring complex off-line purification.

Objective

Convert 3-methoxyquinoxaline-6-carboxylic acid into N-methoxy-N-methyl-3-methoxyquinoxaline-6-carboxamide.

Materials
  • Substrate: 3-methoxyquinoxaline-6-carboxylic acid (1.0 eq, 14.2 mmol)

  • Amine: N,O-dimethylhydroxylamine hydrochloride (1.2 eq, 17.1 mmol)

  • Coupling Agent: HATU (1.2 eq, 17.1 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 28.4 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology & Mechanistic Causality
  • Electrophilic Activation: Dissolve the quinoxaline acid and HATU in anhydrous DMF at room temperature (20°C).

    • Causality: DMF is selected to solubilize the rigid, planar quinoxaline core, which often suffers from strong intermolecular π-π stacking. HATU is chosen over classical carbodiimides (like EDC) because the nitrogen at the 7-position of its HOAt leaving group provides anchimeric assistance (neighboring-group effect). This drastically accelerates the amidation of the electron-deficient quinoxaline ring.

  • Nucleophilic Introduction: Add N,O-dimethylhydroxylamine hydrochloride, followed by the dropwise addition of DIPEA.

    • Causality: DIPEA is a sterically hindered base. It deprotonates the amine hydrochloride salt to generate the active nucleophile, while its steric bulk prevents it from acting as a competing nucleophile against the activated HOAt ester.

  • Reaction Maturation: Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

    • Causality: The extended duration ensures complete conversion at the C6 position. The inert atmosphere prevents oxidative degradation of the electron-rich intermediates.

  • Aqueous Workup & In-Process Control (The Self-Validating Step): Pour the mixture into 50 mL of H₂O and extract with Ethyl Acetate (4 x 20 mL).

    • Causality & Validation: This step acts as a built-in purification and validation matrix. The highly lipophilic Weinreb amide product partitions exclusively into the organic (Ethyl Acetate) layer, while DMF, HATU byproducts, and DIPEA salts remain in the aqueous phase.

    • Validation Metric: Analyze the organic layer via LC-MS. The disappearance of the starting material mass ( m/z 205 [M+H]+ ) and the emergence of a single peak at m/z 248 [M+H]+ (+43 Da mass shift) unequivocally self-validates the successful formation of the Weinreb amide.

Synthetic_Workflow Acid 3-Methoxyquinoxaline- 6-carboxylic acid Activation Activation (HATU, DMF) Acid->Activation Step 1 Coupling Amidation (NHMe(OMe)·HCl, DIPEA) Activation->Coupling Step 2 Workup Aqueous Workup (H2O / EtOAc) Coupling->Workup Step 3 (Overnight) Product Weinreb Amide Product Workup->Product Step 4 (Purification)

Fig 2. Step-by-step synthetic workflow for the HATU-mediated amidation of the quinoxaline core.

Conclusion

The strategic utilization of 3-methoxyquinoxaline-6-carboxylic acid represents a masterclass in applied medicinal chemistry. By leveraging its C6-carboxylic acid for targeted coupling and its C3-methoxy group for precise steric and electronic tuning, researchers can rapidly access complex chemical space. As demonstrated through its application in DGKα/ζ inhibition, mastering the synthetic handling of this privileged scaffold is essential for advancing next-generation therapeutics.

References

  • Title: US20240270751A1 - Pyrazolopyridinone Compounds (DGKα and DGKζ Inhibitors)
  • Title: Diacylglycerol Kinase ζ Limits the Activation Threshold of Mature B Cells Source: Science Signaling (Wheeler, M. L., et al.) URL: [Link]

3-Methoxyquinoxaline-6-carboxylic Acid: Structural Profiling, Synthetic Workflows, and Applications in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, advanced heterocyclic building blocks are the foundation of novel drug discovery. 3-Methoxyquinoxaline-6-carboxylic acid is a highly specialized bicyclic heteroaromatic intermediate. Characterized by its rigid quinoxaline core, electron-donating methoxy substituent, and a versatile carboxylic acid handle, this molecule has emerged as a critical precursor in the synthesis of modern immunomodulatory drugs. Most notably, it is utilized in the development of Diacylglycerol Kinase (DGK) inhibitors, which are designed to reverse T-cell anergy in the tumor microenvironment[1].

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, its mechanistic role in immuno-oncology, and field-proven synthetic protocols for its integration into complex active pharmaceutical ingredients (APIs).

Physicochemical & Structural Profiling

To effectively utilize 3-methoxyquinoxaline-6-carboxylic acid in synthetic workflows, one must understand how its structural features dictate its chemical behavior and binding affinity. The quinoxaline core provides a flat, rigid scaffold capable of robust π−π stacking interactions within the hydrophobic sub-pockets of target kinases. The methoxy group at the 3-position serves a dual purpose: it acts as a hydrogen bond acceptor and modulates the electron density of the pyrazine ring, thereby fine-tuning the basicity of the adjacent nitrogen atoms.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
IUPAC Name 3-methoxyquinoxaline-6-carboxylic acid
CAS Number 1427632-47-0
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.19 g/mol
Structural Class Bicyclic Heterocycle (Quinoxaline derivative)
Primary Reactive Site C6 - Carboxylic Acid (Electrophilic upon activation)
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 4 (2x Quinoxaline N, 1x Methoxy O, 1x Carbonyl O)

Data supported by commercial chemical registry standards[2].

Mechanistic Application: DGK Inhibition & T-Cell Activation

The most prominent contemporary application of 3-methoxyquinoxaline-6-carboxylic acid is its incorporation into 1[1].

The Biological Rationale: Upon T-cell receptor (TCR) activation, Phospholipase Cγ (PLCγ) hydrolyzes membrane phospholipids to generate Diacylglycerol (DAG). DAG is a critical secondary messenger that drives T-cell proliferation and activation via downstream effectors like PKCθ and RasGRP1. However, in the tumor microenvironment, tumors hijack peripheral tolerance mechanisms by upregulating DGK isoforms (specifically DGKα and DGKζ). DGK rapidly phosphorylates DAG into Phosphatidic Acid (PA), depleting DAG levels and driving the T-cells into a state of unresponsiveness known as anergy[3].

By incorporating the 3-methoxyquinoxaline moiety, researchers have developed potent inhibitors that block the ATP-binding or substrate-binding domains of DGK. This blockade prevents the conversion of DAG to PA, thereby sustaining T-cell activation and promoting a robust anti-tumor immune response.

DGK_Pathway TCR T-Cell Receptor (TCR) Activation PLCg Phospholipase Cγ (PLCγ) TCR->PLCg DAG Diacylglycerol (DAG) [Promotes T-Cell Activation] PLCg->DAG Hydrolysis DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate Immunity Sustained Anti-Tumor Immunity DAG->Immunity Downstream Signaling (PKCθ, RasGRP1) PA Phosphatidic Acid (PA) [Drives T-Cell Anergy] DGK->PA Phosphorylation Inhibitor DGK Inhibitor (Quinoxaline-derived) Inhibitor->DGK Allosteric/Orthosteric Blockade

Figure 1: Mechanism of action for quinoxaline-derived DGK inhibitors in preventing T-cell anergy.

Synthetic Integration & Experimental Workflows

To functionalize 3-methoxyquinoxaline-6-carboxylic acid, the standard approach involves amide coupling at the C6 position. Because the quinoxaline ring is electron-deficient, the carboxylic acid can be relatively unreactive under standard EDC/HOBt conditions. Therefore, uronium-based coupling reagents like HATU are strictly preferred to ensure high yields and rapid conversion.

Synthetic_Workflow Acid 3-Methoxyquinoxaline- 6-carboxylic acid Activation Activation HATU + DIPEA in DMF Acid->Activation ActiveEster HOAt Active Ester Intermediate Activation->ActiveEster 15 min, RT Coupling Amine Addition Stir 12h at RT ActiveEster->Coupling Workup Aqueous Quench & EtOAc Extraction Coupling->Workup LC-MS Validation Product Purified Amide Target Compound Workup->Product Flash Chromatography

Figure 2: Standardized amide coupling workflow utilizing HATU-mediated activation.

Step-by-Step Methodology: HATU-Mediated Amide Coupling

This protocol describes the formation of an advanced intermediate (e.g., coupling with N,O-dimethylhydroxylamine to form a Weinreb amide, or coupling with a complex piperazine derivative)[1].

1. Reagent Preparation & Pre-Activation

  • Action: Dissolve 3-methoxyquinoxaline-6-carboxylic acid (1.0 eq, e.g., 2.9 g, 14.2 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 28.4 mmol) followed by HATU (1.2 eq, 17.1 mmol). Stir the mixture at room temperature (RT) for 15 minutes.

  • Mechanistic Causality: Pre-activation is critical. HATU reacts with the carboxylate to form a highly reactive O-At (7-azabenzotriazole) ester. Allowing 15 minutes of pre-activation ensures the complete consumption of the carboxylic acid before the amine is introduced, preventing the amine from prematurely reacting with HATU to form a stable, unreactive tetramethylguanidinium byproduct.

2. Amine Addition & Coupling

  • Action: Add the target amine (1.2 eq, e.g., N,O-dimethylhydroxylamine hydrochloride, 17.1 mmol) to the activated mixture. Stir continuously at RT for 12 hours.

  • Mechanistic Causality: Operating at room temperature rather than elevating the heat minimizes the risk of epimerization (if chiral centers are present elsewhere) and prevents the thermal degradation of the HOAt ester.

3. Self-Validating Checkpoint (IPQC)

  • Action: Withdraw a 10 µL aliquot of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into an LC-MS.

  • Validation Criteria: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% depletion of the starting mass ( m/z 205.0 for the acid) and the appearance of the target amide mass. If unreacted acid remains, an additional 0.2 eq of HATU and DIPEA can be titrated into the vessel.

4. Quench and Liquid-Liquid Extraction

  • Action: Pour the reaction mixture into cold deionized H₂O (50 mL) to quench. Extract the aqueous layer with Ethyl Acetate (EA) (4 × 20 mL).

  • Mechanistic Causality: DMF is highly miscible with water. A high ratio of water to organic solvent ensures that the DMF remains in the aqueous phase while the lipophilic quinoxaline product partitions into the ethyl acetate layer.

5. Washing and Purification

  • Action: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Analytical Characterization & Quality Control

Before deploying 3-methoxyquinoxaline-6-carboxylic acid in high-value synthetic steps, its structural integrity must be verified to prevent the propagation of impurities.

  • High-Performance Liquid Chromatography (HPLC): The compound exhibits strong UV absorbance due to the extended conjugation of the quinoxaline ring. Purity should be assessed at λ=254 nm. A purity of ≥98% is recommended before use in API synthesis.

  • Mass Spectrometry (LC-MS): Utilizing Electrospray Ionization in positive mode (ESI+), the exact mass of the compound ( C10​H8​N2​O3​ ) is 204.05. The expected pseudo-molecular ion [M+H]+ will appear at m/z≈205.0 .

  • Nuclear Magnetic Resonance (¹H NMR): When dissolved in DMSO- d6​ , diagnostic peaks include:

    • A sharp singlet at ≈4.0 ppm corresponding to the 3-methoxy protons (-OCH₃).

    • Aromatic multiplets between 7.5−8.5 ppm representing the protons on the fused benzene and pyrazine rings.

    • A broad singlet beyond 12.0 ppm, indicative of the highly deshielded carboxylic acid proton (-COOH), which exchanges with D₂O if added.

References

  • BeiGene Ltd. (2024). "Pyrazolopyridinone Compounds." U.S. Patent Application US20240270751A1.
  • BeiGene Ltd. via Google APIs (2024). "US 20240270751A1 Full Text & Mechanistic Claims." Google Patent Hosting. Available at: [Link]

Sources

Spectroscopic Characterization of 3-methoxyquinoxaline-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure and its Spectroscopic Implications

The structure of 3-methoxyquinoxaline-6-carboxylic acid, with its distinct aromatic, heterocyclic, and functional group regions, gives rise to a unique spectroscopic fingerprint. Understanding the interplay of these structural features is paramount to interpreting its NMR, IR, and MS data.

Caption: Molecular structure of 3-methoxyquinoxaline-6-carboxylic acid.

The electron-withdrawing nature of the quinoxaline ring system and the carboxylic acid group, combined with the electron-donating effect of the methoxy group, will significantly influence the chemical shifts of the aromatic protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-methoxyquinoxaline-6-carboxylic acid, we anticipate distinct signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will feature signals in the aromatic, methoxy, and carboxylic acid regions. The chemical shifts are predicted based on data from analogous quinoxaline derivatives and are referenced to tetramethylsilane (TMS) at 0 ppm.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
COOH~13.0Singlet (broad)-The acidic proton of a carboxylic acid typically appears as a broad singlet far downfield. Its chemical shift is highly dependent on solvent and concentration.[1]
H-2~8.5Singlet-This proton is on the pyrazine ring and is adjacent to a nitrogen atom, leading to a downfield shift.
H-5~8.3Doublet~2.0This proton is ortho to the carboxylic acid group and will experience deshielding. It will be split by the meta proton H-7.
H-7~8.1Doublet of doublets~9.0, ~2.0This proton is coupled to both H-8 (ortho) and H-5 (meta).
H-8~7.9Doublet~9.0This proton is ortho to H-7.
OCH₃~4.1Singlet-The methoxy protons will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The predicted chemical shifts are based on established data for substituted quinoxalines.[2]

Carbon Predicted Chemical Shift (δ, ppm) Notes
COOH~167The carbonyl carbon of the carboxylic acid is significantly deshielded.[3]
C-3~158This carbon is attached to the electronegative oxygen of the methoxy group.
C-8a~145A quaternary carbon at the ring junction.
C-4a~142A quaternary carbon at the ring junction.
C-2~140The carbon bearing a proton in the pyrazine ring.
C-6~135The carbon attached to the carboxylic acid group.
C-7~132Aromatic CH carbon.
C-5~130Aromatic CH carbon.
C-8~129Aromatic CH carbon.
OCH₃~54The carbon of the methoxy group.
Experimental Protocol for NMR Spectroscopy

Rationale: High-resolution NMR spectroscopy is essential for the unambiguous assignment of proton and carbon signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice for quinoxaline carboxylic acids due to its excellent solubilizing properties for such polar aromatic compounds.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-methoxyquinoxaline-6-carboxylic acid in 0.6 mL of DMSO-d₆.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish H-H coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations, which is crucial for assigning quaternary carbons.

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing & Analysis dissolve Dissolve in DMSO-d6 H1_NMR 1H NMR dissolve->H1_NMR C13_NMR 13C NMR dissolve->C13_NMR assign_signals Assign Signals H1_NMR->assign_signals C13_NMR->assign_signals TwoD_NMR 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->assign_signals structure_elucidation Structure Elucidation assign_signals->structure_elucidation G M [M+H]+ (m/z 205.0613) M_minus_CO Loss of CO (m/z 177.0664) M->M_minus_CO M_minus_OCH3 Loss of OCH3 (m/z 174.0507) M->M_minus_OCH3 M_minus_COOH Loss of COOH (m/z 160.0664) M->M_minus_COOH

Sources

The Quinoxaline Scaffold: A Technical Whitepaper on Theoretical Properties, Optoelectronics, and Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline (benzopyrazine) is a highly versatile, electron-deficient nitrogenous heterocycle. Its unique stereoelectronic properties allow for extensive peripheral functionalization, making it a privileged scaffold in both advanced materials science (e.g., organic light-emitting diodes) and medicinal chemistry (e.g., targeted oncology and anti-inflammatory agents). This whitepaper synthesizes the theoretical properties of quinoxaline derivatives—specifically their quantum chemical descriptors, frontier molecular orbitals (FMOs), and thermodynamic behaviors—and translates these computational insights into field-proven applications.

Quantum Chemical Profiling via Density Functional Theory (DFT)

The theoretical properties of quinoxaline derivatives are fundamentally governed by their FMOs: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Density Functional Theory (DFT) calculations are the gold standard for predicting these parameters.

In optoelectronic applications, the spatial separation of the HOMO and LUMO dictates the efficiency of Intramolecular Charge Transfer (ICT). For instance, in carbazole-quinoxaline bipolar host materials designed for Phosphorescent OLEDs (PhOLEDs), the LUMO is heavily localized on the electron-withdrawing quinoxaline core, while the HOMO resides on the electron-donating carbazole moiety. A narrow HOMO-LUMO energy gap (e.g., 3.18–3.21 eV) facilitates highly efficient electron transfer, rendering them ideal bipolar hosts 1[1].

Similarly, in medicinal chemistry, the HOMO-LUMO gap correlates directly with chemical hardness, softness, and reactivity. A narrower gap often indicates higher biochemical reactivity, allowing the molecule to readily interact with target protein residues via charge transfer or hydrogen bonding 2[2].

Quantitative Data: Theoretical Descriptors

The following table summarizes the theoretical energy gaps of recently developed quinoxaline derivatives and their corresponding functional targets:

Compound ClassDerivative / IDHOMO (eV)LUMO (eV)Band Gap (eV)Primary Application / Target
Carbazole-Quinoxaline3-CBZ QZ-6.00-2.083.18PhOLED Host Material
Carbazole-Quinoxaline9-CBZ QZ-5.89-2.233.21PhOLED Host Material
PQ3-QuinoxalinePQ3aN/AN/A3.81Selective COX-2 Inhibitor
O-carborane-QuinoxalineCompound 1N/AN/A3.96Blue AIEE Emitter
O-carborane-QuinoxalineCompound 2N/AN/A3.82Blue AIEE Emitter
O-carborane-QuinoxalineCompound 3N/AN/A3.93Blue AIEE Emitter

Optoelectronic Phenomena: Aggregation-Induced Enhanced Emission (AIEE)

Quinoxaline derivatives frequently exhibit non-typical Aggregation-Induced Enhanced Emission (AIEE), a highly desirable trait for organic semiconductor materials.

The Causality of AIEE: In dilute solutions, the rotational freedom of peripheral aryl rings attached to the quinoxaline core leads to the non-radiative decay of excitons, effectively quenching fluorescence. However, upon aggregation or crystallization in the solid state, steric hindrance forces the molecule into a highly twisted conformation. This structural twisting triggers the Restriction of Intramolecular Rotation (RIR) and prevents destructive π-π stacking. Recent theoretical studies demonstrate that tuning the 6- and 7-positions of the quinoxaline ring can yield rare, dual-functional materials exhibiting both room-temperature liquid crystallinity and potent AIEE 3[3].

OLED Donor Donor Moiety (e.g., Carbazole) ICT Intramolecular Charge Transfer (ICT) Donor->ICT HOMO Acceptor Acceptor Core (Quinoxaline) Acceptor->ICT LUMO Twist Highly Twisted Conformation ICT->Twist RIR Restriction of Intramolecular Rotation Twist->RIR Solid State/Aggregation AIEE Aggregation-Induced Enhanced Emission RIR->AIEE Blocks Non-Radiative Decay

Mechanism of Aggregation-Induced Enhanced Emission (AIEE) in quinoxaline derivatives.

Medicinal Chemistry: Target Inhibition & Molecular Dynamics

In drug discovery, the quinoxaline nucleus is optimized to occupy deep, hydrophobic receptor pockets. Recent computational investigations have highlighted its efficacy against critical therapeutic targets, including Cyclooxygenase-2 (COX-2), Histone Deacetylase (HDAC), and antiapoptotic proteins like Bcl-xl.

Causality in Target Stabilization: The efficacy of quinoxaline derivatives stems from their rigid planar core, which acts as an anchor, while peripheral substituents form dynamic hydrogen bond networks. For example, in the inhibition of the antiapoptotic Bcl-xl protein (frequently overexpressed in pancreatic cancer), molecular dynamics simulations reveal that specific quinoxaline ligands stabilize key residues (Phe105, Ser106, Leu108, Arg139) within the binding groove. By minimizing protein fluctuation at these specific coordinates, the derivative effectively prevents the oligomerization of malignant cells 4[4].

Self-Validating Protocol: High-Throughput Virtual Screening & MD Simulation

To ensure rigorous scientific integrity, the following self-validating computational workflow must be employed when evaluating novel quinoxaline ligands:

Phase 1: Quantum Mechanical (QM) Ligand Preparation

  • Structure Generation: Sketch quinoxaline derivatives and perform initial MM2 energy minimization.

  • DFT Optimization: Optimize geometries using DFT at the B3LYP/6-31G(d,p) level.

    • Causality: The B3LYP functional offers an optimal balance between electron correlation accuracy and computational cost, which is strictly required for deriving accurate partial charges (e.g., RESP charges) prior to docking.

    • Validation Checkpoint: Conduct a vibrational frequency analysis. The complete absence of imaginary frequencies mathematically validates that the geometry resides at a true local energy minimum.

Phase 2: Molecular Docking & Pose Clustering 3. Receptor Preparation: Retrieve the target crystal structure (e.g., Bcl-xl) from the Protein Data Bank. Strip structural water molecules, add polar hydrogens, and assign Kollman charges. 4. Grid Generation & Docking: Define the grid box around the known active site. Execute Lamarckian Genetic Algorithm (LGA) docking.

  • Causality: LGA efficiently explores the vast conformational space of the ligand's rotatable bonds against the electrostatic fields of the rigid receptor grid.

  • Validation Checkpoint: Re-dock the native co-crystallized ligand. The docking protocol is considered validated only if the Root Mean Square Deviation (RMSD) between the top docked pose and the experimental crystal pose is ≤ 2.0 Å.

Phase 3: Molecular Dynamics (MD) Simulation 5. System Solvation & Equilibration: Solvate the top-ranked docking complex in a TIP3P water box and neutralize with counter-ions. Equilibrate the system under NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 10 ns. 6. Production Run: Execute a 100 ns production MD simulation at 300 K and 1 bar.

  • Causality: Docking provides only a static snapshot; MD introduces thermodynamic reality, allowing researchers to assess induced-fit effects and the temporal stability of critical hydrogen bonds over time.

  • Validation Checkpoint: Analyze the ligand RMSF (Root Mean Square Fluctuation). The complex is deemed stable and validated for in vitro synthesis if the RMSF plateaus within 1.5–2.5 Å after the initial 20 ns equilibration phase.

Workflow A 1. Ligand Preparation DFT B3LYP/6-31G(d,p) C 3. Molecular Docking Pose Generation & Scoring A->C B 2. Target Protein Prep Protonation & Minimization B->C D 4. Molecular Dynamics 100ns NPT Ensemble C->D Top Poses (RMSD < 2Å) E 5. Trajectory Analysis RMSD, RMSF, H-Bonds D->E Trajectory F 6. Free Energy Calculation MM-PBSA/GBSA E->F Stable Frames

Self-validating computational workflow for quinoxaline derivative drug discovery.

References

  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Computational study of 2-aryl quinoxaline derivatives as α-amylase inhibitors Source: PlumX / Chemical Data Collections URL
  • Synthesis and photophysical properties of quinoxaline-based blue aggregation-induced emission molecules Source: Canadian Science Publishing URL
  • Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evaluation Source: PubMed / Bioorganic Chemistry URL
  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies Source: PMC URL
  • Tuning of Quinoxaline-Based Molecules for Aggregation-Induced Emission and Room Temperature Liquid Crystallinity Source: The Journal of Physical Chemistry B - ACS Publications URL
  • Carbazole – Quinoxaline Based Bipolar Host Materials for Phosphorescent Organic Light Emitting Diodes (PhOLEDs)

Sources

Potential therapeutic targets of 3-methoxyquinoxaline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Targeting and Pharmacological Potential of 3-Methoxyquinoxaline-6-Carboxylic Acid

Executive Summary

In the landscape of modern drug discovery, the quinoxaline scaffold is a privileged pharmacophore, renowned for its diverse biological activities spanning oncology, virology, and microbiology[1]. Within this chemical family, 3-methoxyquinoxaline-6-carboxylic acid (3-MQCA, CAS No. 1427632-47-0) has emerged as a critical advanced intermediate and building block[2][3]. The strategic placement of a methoxy group at the C3 position and a carboxylic acid at the C6 position provides a highly functionalized vector for synthesizing complex amide-linked derivatives, specifically targeting lipid kinases and protein kinases[1][4].

This whitepaper synthesizes the mechanistic causality, quantitative efficacy, and experimental validation of 3-MQCA-derived compounds. We will explore its primary role in generating novel immuno-oncology therapeutics targeting Diacylglycerol Kinases (DGKα and DGKζ)[5][6], alongside its broader applications in targeting PIM kinases, the PI3K/AKT/mTOR pathway, and emerging antiviral targets[7][8].

Mechanistic Pillar I: Immuno-Oncology via DGKα and DGKζ Inhibition

The Causality of DGK Inhibition in T-Cell Exhaustion

In the tumor microenvironment (TME), infiltrating T-cells often enter a state of hyporesponsiveness or "exhaustion." A primary driver of this anergy is the rapid metabolism of Diacylglycerol (DAG), a crucial second messenger generated by Phospholipase C-γ1 (PLC-γ1) following T-cell receptor (TCR) activation[6].

Diacylglycerol kinases (specifically the α and ζ isoforms abundantly expressed in lymphoid tissues) phosphorylate DAG into phosphatidic acid (PA)[6][9]. By rapidly consuming DAG, DGKα and DGKζ act as intracellular checkpoints that raise the activation threshold of T-cells, dampening the Ras/ERK and PKCθ/NF-κB signaling cascades[6][10].

Recent patent literature demonstrates that 3-MQCA is a foundational building block in the synthesis of novel pyrazolopyridinone compounds designed as dual or selective inhibitors of DGKα and DGKζ[5]. By inhibiting these kinases, 3-MQCA derivatives sustain intracellular DAG levels, thereby reinvigorating exhausted CD8+ T-cells, promoting robust IL-2 production, and enhancing anti-tumor immunity independently of traditional PD-1/CTLA-4 checkpoints[5][6].

DGK_Pathway TCR TCR / CD28 Activation PLCg PLC-gamma 1 TCR->PLCg DAG Diacylglycerol (DAG) PLCg->DAG Hydrolysis PA Phosphatidic Acid (PA) DAG->PA Phosphorylation PKC PKC-theta / RasGRP1 DAG->PKC Accumulation DGK DGK-alpha / DGK-zeta DGK->DAG Consumes Inhibitor 3-MQCA-derived Inhibitor Inhibitor->DGK Blocks NFKB NF-kB / AP-1 Activation PKC->NFKB TCell T-Cell Proliferation & IL-2 NFKB->TCell

Mechanism of 3-MQCA-derived DGK inhibitors in restoring T-cell activation.

Protocol: Self-Validating Cellular T-Cell Proliferation Workflow

To validate the efficacy of 3-MQCA-derived DGK inhibitors, a self-validating system must account for both on-target biochemical engagement and functional cellular rescue.

  • T-Cell Isolation & Preparation: Isolate primary human CD8+ T-cells from PBMCs using negative magnetic selection. Stain cells with 5 μM CFSE (Carboxyfluorescein succinimidyl ester) to track proliferation.

  • Sub-optimal Stimulation (The Anarchy Model): Plate cells in 96-well plates coated with a sub-optimal concentration of anti-CD3 (e.g., 0.5 μg/mL) and soluble anti-CD28 (1 μg/mL). This mimics the anergic state where DGK activity dominates DAG production.

  • Compound Treatment: Titrate the 3-MQCA derivative (0.1 nM to 10 μM).

    • Critical Control: Include a known DGK inhibitor (e.g., R59022 or R59949) as a positive control[11][12], and DGKα/ζ double-knockout T-cells as a genetic negative control to prove on-target causality.

  • Readout 1 (Cytokine Release): At 24 hours, harvest 50 μL of supernatant. Quantify IL-2 and IFN-γ secretion via multiplex ELISA.

  • Readout 2 (Proliferation): At 72 hours, analyze cells via flow cytometry. Measure the dilution of CFSE to quantify the proliferation index.

Mechanistic Pillar II: Targeted Oncology via Protein Kinase Inhibition

Beyond lipid kinases, the quinoxaline core is highly adept at occupying the ATP-binding pocket of various protein kinases[7]. The C6-carboxylic acid of 3-MQCA serves as an ideal anchor for amide coupling, allowing researchers to explore the chemical space extending out of the kinase hinge region[4][13].

PIM Kinases and the Apoptotic Axis

Quinoxaline-6-carboxylic acid derivatives have shown profound efficacy as dual inhibitors of Pim-1 and Pim-2 kinases[8]. PIM kinases are overexpressed in various hematological malignancies and solid tumors, driving cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD. Structural modifications at the C6 position of the quinoxaline ring enhance hydrophobic interactions within the PIM kinase pocket[8].

Treatment with these derivatives actively shifts the cellular balance toward apoptosis, significantly increasing the BAX/Bcl-2 ratio and elevating caspase-3 and caspase-9 cleavage[8].

Synthesis_Workflow A 3-MQCA (Starting Material) B Amide Coupling (HATU, DIPEA, DMF) A->B C Weinreb Amide Intermediate B->C D Pyrazolopyridinone Core Assembly C->D E Target Inhibitor (DGK/Kinase Modulator) D->E

Synthetic pipeline of 3-MQCA into advanced therapeutic kinase inhibitors.

Protocol: Weinreb Amide Synthesis from 3-MQCA

The conversion of 3-MQCA into a highly reactive intermediate is the foundational step for generating kinase inhibitors[5].

  • Activation: Dissolve 3-MQCA (1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 15 minutes to form the active ester[5].

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) to the mixture[5]. The methoxy group at C3 remains stable under these mild basic conditions.

  • Reaction & Isolation: Stir overnight at room temperature. Quench with H2O and extract with Ethyl Acetate (EA). Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the Weinreb amide intermediate[5].

  • Validation: Confirm structure via 1H NMR (presence of N-methoxy and N-methyl singlets ~3.2-3.7 ppm) and LC-MS.

Mechanistic Pillar III: Emerging Antiviral and Antimicrobial Targets

The versatility of the quinoxaline-6-carboxylic acid scaffold extends into infectious diseases.

  • Viral Entry Inhibition: DGK antagonists (such as those potentially derived from 3-MQCA) have been identified as potent inhibitors of filoviral entry (e.g., Ebola virus) by blocking macropinocytosis, a process heavily reliant on DAG/PA lipid signaling[11].

  • SIRT6 Activation: Amide-functionalized quinoxaline analogs have been discovered as potent, selective activators of Sirtuin 6 (SIRT6), a therapeutic target for inflammatory cascades associated with severe viral infections like COVID-19[4].

  • Antibacterial Agents: Direct conversion of quinoxaline-6-carboxylic acids into carboxamides yields compounds with broad-spectrum antibacterial activity against E. coli, P. aeruginosa, and S. aureus[13].

Quantitative Data Summary

The therapeutic efficacy of quinoxaline-6-carboxylic acid derivatives is well-documented across multiple targets. The table below synthesizes benchmark quantitative data from recent literature.

Target / PathwayCompound Class / DerivativeKey Metric (IC50 / Effect)Cellular Phenotype
DGKα / DGKζ Pyrazolopyridinone derivatives (from 3-MQCA)IC50 < 2000 nM (Selective or Dual)[5]Reversal of T-cell hyporesponsiveness; enhanced IL-2[5][6]
Pim-1 / Pim-2 Halogenated Quinoxaline-6-carboxamidesSub-micromolar IC50[8]Growth inhibition in solid tumor lines[8]
Apoptosis (HepG2) Quinoxaline derivativesIC50 = 2.1 μM - 4.1 μM[7][8]49.14% apoptosis induction; 3.81-fold BAX/Bcl-2 increase[7][8]
Apoptosis (MCF-7) Quinoxaline derivativesIC50 = 2.7 μM - 7.2 μM[7][8]G2/M phase cell cycle arrest (up to 46.62%)[8]
Bacterial Strains Quinoxaline-6-carboxamidesHigh zone of inhibition[13]Broad-spectrum efficacy (E. coli, S. aureus)[13]

Conclusion

3-Methoxyquinoxaline-6-carboxylic acid is far more than a simple chemical building block; it is a highly optimized vector for drug discovery. Its unique structural properties allow for the precise tuning of steric and electronic profiles required to engage the ATP-binding pockets of kinases (PIM, PI3K) and the catalytic domains of lipid kinases (DGKα/ζ). As immuno-oncology shifts its focus toward intracellular metabolic checkpoints to rescue exhausted T-cells, 3-MQCA-derived compounds stand at the forefront of next-generation therapeutic development.

References

  • US20240270751A1 - Pyrazolopyridinone Compounds Source: Google Patents URL
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Source: Biomolecules & Therapeutics / NIH PMC URL:[Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens Source: NIH PMC URL:[Link]

  • Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives Source: RS Publication URL:[Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: MDPI URL:[Link]

  • Small molecule drug discovery for Ebola virus disease Source: RSC Publishing URL:[Link]

  • WO2022271684A1 - Diacylglyercol kinase modulating compounds Source: Google Patents URL
  • Mutant PKCγ in Spinocerebellar Ataxia Type 14 Disrupts Synapse Elimination and Long-Term Depression in Purkinje Cells In Vivo Source: NIH PMC URL:[Link]

Sources

Quinoxaline Derivatives in Medicinal Chemistry: Synthesis, Mechanism, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold—a bicyclic heterocycle consisting of a benzene ring fused to a pyrazine ring (benzopyrazine)—represents a privileged and versatile pharmacophore in modern medicinal chemistry 1. While rare in nature (found primarily in antibiotics like echinomycin), synthetic quinoxaline derivatives have demonstrated profound efficacy across a broad spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere literature summarization. Herein, we dissect the causality behind synthetic choices, map the mechanistic pathways of quinoxaline-based target inhibition, and provide self-validating experimental protocols designed for immediate implementation in drug discovery workflows.

Synthetic Methodologies: Classical vs. Green Protocols

The fundamental synthetic route to the quinoxaline core involves the double condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The choice of catalyst and solvent dictates the reaction's efficiency, environmental impact, and scalability.

SynthWorkflow N1 o-Phenylenediamine N3 Condensation Reaction (Acidic / Green Catalyst) N1->N3 N2 1,2-Dicarbonyl Compound N2->N3 N4 Quinoxaline Scaffold N3->N4 N5 Derivatization (C2, C3, C6, C7) N4->N5

Workflow for the synthesis and derivatization of quinoxalines.

Protocol A: Classical Acid-Catalyzed Condensation

Causality & Logic: Glacial acetic acid serves a dual purpose as both solvent and catalyst. The acidic medium protonates the carbonyl oxygen of the 1,2-dicarbonyl compound, drastically increasing its electrophilicity. This facilitates a rapid nucleophilic attack by the primary amines of o-phenylenediamine.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, combine 1.0 mmol (108 mg) of o-phenylenediamine and 1.0 mmol (210 mg) of benzil 2.

  • Catalysis: Add 10 mL of glacial acetic acid. Equip the flask with a reflux condenser.

  • Reaction: Heat the mixture to reflux using a heating mantle with continuous magnetic stirring for 2–4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (n-hexane:ethyl acetate, 20:1). The disappearance of the diamine spot validates the completion of the condensation cycle.

  • Isolation: Cool the mixture to room temperature and pour it into 50 mL of ice-cold water. The sudden shift in solvent polarity forces the hydrophobic quinoxaline derivative to precipitate.

  • Purification: Collect the solid via vacuum filtration, wash with cold water, and recrystallize from ethanol to yield pure 2,3-diphenylquinoxaline.

Protocol B: Green Chemistry Approach (Phenol-Catalyzed)

Causality & Logic: To circumvent the use of corrosive acids, phenol can be utilized as a mild organic catalyst in an aqueous ethanol system 3. The hydroxyl group of phenol forms a hydrogen bond with the dicarbonyl oxygen, providing enough electrophilic activation for the diamine attack without requiring elevated temperatures.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of o-phenylenediamine and 1.0 mmol of a 1,2-dicarbonyl compound in 10 mL of an ethanol:water mixture (7:3 ratio).

  • Catalysis: Add 20 mol% (0.01 g) of phenol.

  • Reaction: Stir the solution at room temperature.

  • Self-Validation (Precipitation): After TLC confirms reaction completion (typically 30-60 minutes), add 20 mL of water and let stand for 30 minutes. The product crystallizes directly from the mixture. This spontaneous crystallization drives the equilibrium forward and provides immediate visual validation of the product formation.

  • Isolation: Filter the crystals, dry, and recrystallize from hot ethanol.

Therapeutic Applications & Mechanistic Pathways

Anticancer Activity (Kinase Inhibition)

Quinoxaline derivatives are highly potent anticancer agents, primarily functioning as competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2 2. The nitrogen atoms in the pyrazine ring act as crucial hydrogen bond acceptors, mimicking the binding of ATP in the kinase domain.

KinaseInhibition Q Quinoxaline Derivative R Receptor Tyrosine Kinase (EGFR / VEGFR-2) Q->R Inhibits ATP binding P Downstream Signaling (PI3K/AKT, MAPK) R->P Blocks phosphorylation C Tumor Proliferation & Angiogenesis P->C Prevents

Mechanism of RTK inhibition by quinoxaline derivatives.

Quantitative Data: In Vitro Anticancer Activity The table below synthesizes the IC50 values of highly active quinoxaline derivatives across various cancer cell lines.

Compound / DerivativeTarget Cell LineIC50 (µM)Mechanism / Notes
Cinnamil 3lPancreatic (PANC-1)1.45Superior to Doxorubicin
Compound VIIIcColon (HCT116)2.50Potent RTK Inhibition
Benzo[g]quinoxaline 3Breast (MCF-7)2.89Apoptosis Inducer
Doxorubicin (Reference)Pancreatic (PANC-1)8.50DNA Intercalation
Antimicrobial & Antiviral Efficacy

Beyond oncology, the quinoxaline scaffold is highly effective against multi-drug resistant bacteria (MDRB) and viral pathogens. Derivatives incorporating hydrazone or pyrazole moieties at the C2/C3 positions exhibit profound bactericidal activity by inhibiting bacterial DNA gyrase, an enzyme critical for DNA topology during replication 4. Furthermore, polysubstituted quinoxalines have demonstrated the ability to bind viral RNA domains (e.g., NS1A RNA-binding domain), halting viral replication 5.

Quantitative Data: Antimicrobial Minimum Inhibitory Concentration (MIC)

Compound / DerivativeTarget StrainMIC (µg/mL)Mechanism / Target
Quinoxalin-2(1H)-oneMDRB Strains1.95 - 15.62DNA Gyrase Inhibition
Compound 34P. aeruginosa15.63Cell Wall Disruption
Compound 34S. aureus31.25Cell Wall Disruption
Norfloxacin (Reference)MDRB Strains0.78 - 3.13DNA Gyrase Inhibition

Structure-Activity Relationship (SAR) Dynamics

To rationally design next-generation quinoxalines, medicinal chemists must manipulate specific loci on the benzopyrazine core. The logical relationship between structural modification and biological output is mapped below.

SAR Core Quinoxaline Core Pos23 C2/C3 Substitutions (Aryl, Heteroaryl, Hydrazine) Core->Pos23 Pos67 C6/C7 Substitutions (Halogens, Methoxy, Nitro) Core->Pos67 Effect1 Enhances Target Affinity (Kinases, DNA Gyrase) Pos23->Effect1 Effect2 Modulates Lipophilicity & Electronic Density Pos67->Effect2 Effect2->Effect1

Structure-Activity Relationship (SAR) mapping of quinoxalines.

  • C2 and C3 Positions: These are the most chemically reactive sites. Substituting these positions with bulky aryl, heteroaryl, or hydrazine groups dramatically increases the molecule's ability to anchor into the deep hydrophobic pockets of kinase enzymes or bacterial gyrase.

  • C6 and C7 Positions: Modifications here (e.g., adding electron-withdrawing halogens or electron-donating methoxy groups) fine-tune the molecule's lipophilicity (LogP) and electronic density. This directly impacts oral bioavailability, cellular permeability, and the strength of hydrogen bonding at the pyrazine nitrogens.

Conclusion

Quinoxaline derivatives remain a cornerstone of modern drug discovery. By leveraging green synthetic protocols, researchers can rapidly generate diverse libraries of these compounds. Understanding the precise structure-activity relationships and mechanistic pathways—such as RTK and DNA gyrase inhibition—allows for the targeted design of highly potent, selective therapeutics capable of addressing complex oncological and infectious diseases.

References

  • Quinoxaline, its derivatives and applications: A St
  • A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid Arabian Journal of Chemistry
  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature Scientific & Academic Publishing (sapub.org)
  • Quinoxaline Derivatives in Drug Discovery: A Technical Guide Benchchem
  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential Arabian Journal of Chemistry
  • Quinoxaline Derivatives as Antiviral Agents: A System

Sources

The Alchemical Allure of the Quinoxaline Core: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional

The quinoxaline scaffold, a deceptively simple fusion of benzene and pyrazine rings, has captivated medicinal chemists for decades. Its inherent planarity, electron-deficient nature, and versatile substitution points make it a privileged structure in the quest for novel therapeutics. This guide, designed for the discerning scientific mind, moves beyond a mere recitation of facts to provide an in-depth exploration of the structure-activity relationships (SAR) of substituted quinoxalines. We will delve into the causal links between chemical modifications and biological outcomes, offering field-proven insights to empower your own drug discovery endeavors.

The Synthetic Canvas: Crafting the Quinoxaline Core

The journey into the SAR of quinoxalines begins with their synthesis. The choice of synthetic route is not merely a practical consideration but can influence the accessible diversity of substituents and, ultimately, the biological activities that can be explored.

Classical Condensation: The Hinsberg Legacy

The most traditional and widely employed method for quinoxaline synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1] While robust, this method often requires harsh conditions. Modern iterations have introduced milder catalysts and conditions to improve efficiency and substrate scope.[2]

Microwave-Assisted Organic Synthesis (MAOS): Accelerating Discovery

Microwave irradiation has revolutionized quinoxaline synthesis, offering dramatically reduced reaction times, often with increased yields and the possibility of solvent-free conditions.[3][4][5][6] This rapid and efficient heating allows for the swift generation of compound libraries crucial for comprehensive SAR studies.

Decoding the Substituent Language: Structure-Activity Relationships Across Therapeutic Areas

The true power of the quinoxaline scaffold lies in its susceptibility to molecular tailoring. The strategic placement of substituents at various positions on the bicyclic ring system can profoundly modulate the compound's pharmacological profile.

The War on Cancer: Quinoxalines in Oncology

Quinoxaline derivatives have demonstrated remarkable efficacy against a multitude of cancer cell lines, acting through diverse mechanisms of action.[7][8][9][10]

The 2 and 3-positions of the quinoxaline ring are hotspots for modifications that significantly impact anticancer activity. The introduction of aryl or heteroaryl groups at these positions is a common strategy. For instance, a study on 2,3-diarylquinoxalines revealed that heteroaromatic substituents like furan rings can confer superior antiproliferative activity compared to phenyl rings.[11]

CompoundR2R3Cancer Cell LineIC50 (µM)
6j PhenylPhenylA549 (Lung)>100
6k Furan-2-ylFuran-2-ylA549 (Lung)2.5
6l PhenylPhenylHCT116 (Colon)>100
6m Furan-2-ylFuran-2-ylHCT116 (Colon)1.8
Data from a study on 2,3-substituted quinoxalin-6-amine analogs, highlighting the impact of R2 and R3 substituents.[11]

Substituents on the benzene portion of the quinoxaline ring also play a critical role in modulating anticancer potency. Electron-donating groups, such as methoxy (OCH3), have been shown to enhance activity in some series, while electron-withdrawing groups like chlorine (Cl) can diminish it.[7] However, the optimal electronic nature of the substituent is often context-dependent and varies with the specific molecular target.

CompoundR1R2Cancer Cell LineIC50 (µM)
1 HHMALME-3M (Melanoma)- (55.75% GI)
2 HClMALME-3M (Melanoma)- (Higher GI than Br)
General trend observed for anticancer quinoxalines, where GI stands for Growth Inhibition.[12]
The Battle Against Microbes: Antimicrobial Quinoxalines

Quinoxaline derivatives have long been recognized for their potent antibacterial and antifungal properties.[1][13][14] The SAR in this area often focuses on substituents that can disrupt microbial cell walls, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Studies have shown that symmetrically 2,3-disubstituted quinoxalines often exhibit significant antibacterial activity.[1] The nature of the substituent is crucial; for example, 4-trifluoromethylanilino and phenylthio groups at positions 2 and 3 have been associated with good to moderate antibacterial activity, while bulky groups like piperidino or morpholino can reduce it.[1]

CompoundR2R3E. coli MIC (µg/mL)B. subtilis MIC (µg/mL)
2d 4-CF3-Ph-NH4-CF3-Ph-NH816
3c 4-OH-Ph-NH4-OH-Ph-NH816
4 Ph-SPh-S3216
Minimum Inhibitory Concentration (MIC) values for selected symmetrically disubstituted quinoxalines.[1]
Combating Viral Threats: Antiviral Quinoxaline Derivatives

The antiviral potential of quinoxalines has been increasingly recognized, with derivatives showing activity against a range of viruses, including herpes simplex virus (HSV), influenza, and even SARS-CoV-2.[3][5][15][16][17][18][19]

The SAR for antiviral activity often involves substituents that can interfere with viral entry, replication, or assembly. For instance, in a series of 2,3,6-trisubstituted quinoxalines, a 2-furyl group at position 6, combined with bis-2-furyl substitution at positions 2 and 3, demonstrated potent anti-influenza activity, likely through binding to the viral NS1A RNA-binding domain.[16]

CompoundR6VirusIC50 (µM)
14 3-methoxyphenylInfluenza6.2
15 2-furylInfluenza3.5
IC50 values for 2,3,6-substituted quinoxalines against influenza virus.[16]
Quelling Inflammation: Anti-inflammatory and Analgesic Properties

Quinoxaline derivatives have also emerged as promising anti-inflammatory and analgesic agents.[9][11][13][14] Their mechanism of action in this context often involves the inhibition of key inflammatory mediators like cyclooxygenases (COX) and cytokines.

In a study of aminoalcohol-based quinoxalines, compounds demonstrated significant in vivo anti-inflammatory effects in a carrageenan-induced peritonitis model, reducing leukocyte migration and levels of pro-inflammatory cytokines IL-1β and TNF-α.[13][14]

Neurological Applications: Anticonvulsant Activity

The quinoxaline scaffold has been explored for its potential in treating neurological disorders, particularly epilepsy.[2][18][20][21][22][23][24][25][26] The SAR in this area often focuses on designing molecules that can modulate ion channels or neurotransmitter receptors. For example, certain[1][15][27]triazolo[4,3-a]quinoxalin-4(5H)-one derivatives have shown potent anticonvulsant activity in maximal electroshock seizure (MES) models, with the nature of the substituent at the 5-position being a key determinant of efficacy.[18]

CompoundRMES ED50 (mg/kg, i.p.)Neurotoxicity TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)
5d n-Hexyl27.39684.524.99
Carbamazepine -22.5160.27.1
Anticonvulsant activity and neurotoxicity of a potent quinoxaline derivative compared to a standard drug.[18]

Unraveling the "How": Mechanisms of Action

A deep understanding of the SAR of quinoxalines is incomplete without exploring their mechanisms of action at the molecular level. These versatile scaffolds can interact with a variety of biological targets, leading to their diverse pharmacological effects.

Kinase Inhibition: A Dominant Paradigm in Cancer Therapy

Many anticancer quinoxaline derivatives exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[22]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT/mTOR pathway, promoting cell proliferation and survival. Several quinoxaline derivatives have been developed as potent inhibitors of EGFR and other kinases in this pathway.

EGFR_PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor EGFR EGFR Growth_Factor->EGFR Binds PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR Quinoxaline->PI3K Inhibits

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway by quinoxaline derivatives.

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of the quinoxaline ring makes it an ideal candidate for intercalation into the DNA double helix.[4][17][28][29][30] This binding can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, some quinoxaline derivatives can inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication.[17][29]

Induction of Apoptosis

Many cytotoxic quinoxaline derivatives ultimately lead to cancer cell death through the induction of apoptosis, or programmed cell death.[28][31][32][33][34] This can be triggered through various mechanisms, including the mitochondrial (intrinsic) pathway, which is often a consequence of cellular stress induced by the drug.

Apoptosis_Pathway Quinoxaline Quinoxaline Derivative Cellular_Stress Cellular Stress (e.g., DNA damage) Quinoxaline->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified schematic of apoptosis induction by quinoxaline derivatives via the mitochondrial pathway.

From Theory to Practice: Key Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, robust and well-defined experimental protocols are paramount.

Synthesis Protocol: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline

This protocol provides a rapid and efficient method for synthesizing a common quinoxaline scaffold.

Materials:

  • o-Phenylenediamine (1.1 mmol)

  • Benzil (1 mmol)

  • Acidic Alumina

Procedure:

  • In a microwave-safe vessel, thoroughly mix 1.1 mmol of o-phenylenediamine and 1 mmol of benzil with acidic alumina.

  • Place the vessel in a microwave synthesizer and irradiate for 3 minutes.[35]

  • After the reaction, allow the mixture to cool to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Biological Assay Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • 96-well microtiter plates

  • Cell culture medium

  • Test quinoxaline derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]

Biological Assay Protocol: Kirby-Bauer Disk Diffusion for Antimicrobial Susceptibility

This method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar plates

  • Sterile swabs

  • Filter paper disks impregnated with known concentrations of the test quinoxaline derivatives

  • Forceps

Procedure:

  • Prepare a standardized inoculum of the test bacterium.

  • Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Using sterile forceps, place the filter paper disks impregnated with the quinoxaline derivatives onto the surface of the agar.

  • Gently press the disks to ensure complete contact with the agar.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.[11][15][18][20][36]

This guide has illuminated the intricate dance between the structure of substituted quinoxalines and their diverse biological activities. By understanding the causal relationships behind experimental choices and the molecular mechanisms at play, researchers and drug development professionals can more effectively harness the therapeutic potential of this remarkable heterocyclic core. The journey from a simple scaffold to a life-saving drug is long and arduous, but a deep appreciation of structure-activity relationships provides an indispensable map for navigating this challenging terrain.

References

Please note that for brevity, a selection of key references is provided below. A comprehensive list can be compiled from the cited sources within the text.

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC. Available at: [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC. Available at: [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Antibiotic susceptibility assay protocol (Disk difusion susceptibility test). GrowNextGen. Available at: [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC. Available at: [Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Biomolecules & Therapeutics. Available at: [Link]

  • Design, synthesis, molecular docking and anti-proliferative evaluations of[1][15][27]triazolo[4,3-a]quinoxaline derivatives as DNA intercalators and Topoisomerase II inhibitors. PubMed. Available at: [Link]

  • Quinoxaline 1,4-di-n-oxides are the potential for treating tuberculosis. Moroccan Journal of Chemistry. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

  • Synthesis and Evaluation of the Anticonvulsant Activities of New 5-substitued-[1][15][27]triazolo[4,3-a]quinoxalin-4(5H)-one Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of some novel quinoxaline derivatives as anticonvulsant agents. PubMed. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

  • Benign approaches for the microwave-assisted synthesis of quinoxalines. SciELO. Available at: [Link] 17.[1][15][27]Triazolo[4,3-a]quinoxaline and[1][15][27]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti-proliferative evaluations. RSC Publishing. Available at: [Link]

  • Antiviral Agents – Benzazine Derivatives. PMC. Available at: [Link]

  • Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. PMC. Available at: [Link]

  • Full article: Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. Taylor & Francis Online. Available at: [Link]

  • In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agent. Semantic Scholar. Available at: [Link]

  • A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. PMC. Available at: [Link]

  • Crystal Structures of DNA Intercalating Agents Dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), (Benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn), and [Ir(ppy) 2 (dppn)][PF 6 ] (Where Hppy = 2-Phenylpyridine). MDPI. Available at: [Link]

  • Quinoxaline‐based derivatives exhibiting anti‐inflammatory activity. ResearchGate. Available at: [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. SciELO. Available at: [Link]

  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. PubMed. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]

  • Activity of a novel quinoxaline derivative against human immunodeficiency virus type 1 reverse transcriptase and viral replication. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. PMC. Available at: [Link]

  • The graph shows the apoptosis-inducing effects of the most active... ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. Available at: [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. Available at: [Link]

  • Synthesis and anticonvulsant activities of 4-alkoxyl-[1][15][27]triazolo[4,3-a]quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. MDPI. Available at: [Link]

  • Schematic diagram for common molecular target of quinoxaline... ResearchGate. Available at: [Link]

  • Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. PubMed. Available at: [Link]

  • Synthesis of quinoxaline derivatives 6-14. ResearchGate. Available at: [Link]

  • New fluorinated quinazolinone derivatives as anticonvulsant agents. DergiPark. Available at: [Link]

  • Synthesis and Biological Evaluation of Some quinoxaline-2-one Derivatives as Novel Anticonvulsant Agents. ResearchGate. Available at: [Link]

  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. PMC. Available at: [Link]

  • The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. ResearchGate. Available at: [Link]

  • QSAR and Docking of Anticonvulsants. Scribd. Available at: [Link]

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Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of 3-methoxyquinoxaline-6-carboxylic acid. Given that the specific MoA for this compound is not extensively documented in current literature, this document outlines a robust, multi-stage investigative strategy. It is designed for researchers and drug development professionals to systematically uncover the biological targets and cellular pathways modulated by this novel quinoxaline derivative.

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is recognized as a "privileged scaffold" in drug discovery. This is due to its ability to interact with a wide range of biological targets through various non-covalent interactions. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The specific substitutions on the quinoxaline core, such as the methoxy and carboxylic acid groups in 3-methoxyquinoxaline-6-carboxylic acid, are critical in defining its physicochemical properties and, consequently, its biological activity and potential mechanism of action.

This guide will detail the logical progression of inquiry, from initial computational predictions and broad-based screening to precise target identification, validation, and pathway analysis.

Part 1: Hypothesis Generation and Preliminary Assessment

Before embarking on extensive wet-lab experiments, a foundational understanding of the compound's likely biological space can be established through computational and initial screening approaches. This phase aims to generate testable hypotheses regarding potential targets.

In Silico Target Prediction

Computational methods provide a cost-effective and rapid first pass to identify potential protein targets. The structure of 3-methoxyquinoxaline-6-carboxylic acid can be screened against databases of known protein binding sites.

  • Molecular Docking: The compound's 3D conformer can be docked against a library of protein crystal structures, particularly those known to be modulated by other quinoxaline derivatives. Prime targets include protein kinases, DNA topoisomerases, and various oxidoreductases. The docking scores and predicted binding poses can rank potential interactions.

  • Pharmacophore Modeling: Comparing the compound's structure to pharmacophore models of known inhibitors can suggest a shared mechanism. For instance, many kinase inhibitors feature a heterocyclic scaffold that occupies the adenine-binding pocket of the ATP-binding site.

Broad-Spectrum Phenotypic Screening

Parallel to in silico work, assessing the compound's effect on whole-cell systems can provide invaluable, unbiased insights into its biological activity.

  • Objective: To identify a clear biological effect (e.g., cytotoxicity, anti-proliferative activity) that can be quantified and used as a primary endpoint for further investigation.

  • Methodology: A panel of diverse human cancer cell lines (e.g., NCI-60) is a common starting point. This allows for the identification of sensitive and resistant cell lines, which can later provide clues to the mechanism.

Table 1: Hypothetical Anti-proliferative Activity of 3-methoxyquinoxaline-6-carboxylic acid in a Cancer Cell Line Panel

Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma> 100
MCF-7Breast Adenocarcinoma12.5
HCT116Colon Carcinoma8.2
U-87 MGGlioblastoma9.7
PC-3Prostate Adenocarcinoma> 100
  • Interpretation of Hypothetical Data: The data in Table 1 would suggest that 3-methoxyquinoxaline-6-carboxylic acid has selective anti-proliferative activity against specific cancer cell types (MCF-7, HCT116, U-87 MG). This selectivity is a critical starting point for MoA investigation, suggesting the compound targets a pathway essential for these cells but not for A549 or PC-3 cells.

Part 2: Target Identification and Validation

With a quantifiable biological effect established, the next crucial step is to identify the direct molecular target(s) of the compound.

Target Identification Workflow

A common and powerful method for unbiased target identification is affinity chromatography coupled with mass spectrometry.

G cluster_workflow Target Identification Workflow A 1. Immobilize Compound Covalently link 3-methoxyquinoxaline- 6-carboxylic acid to beads. B 2. Cell Lysate Incubation Incubate beads with lysate from a sensitive cell line (e.g., HCT116). A->B C 3. Wash & Elute Wash away non-specific binders. Elute specifically bound proteins. B->C D 4. Protein ID by LC-MS/MS Identify eluted proteins using liquid chromatography-tandem mass spectrometry. C->D E 5. Candidate Prioritization Compare against control (unmodified beads). Prioritize proteins with high enrichment. D->E

Caption: Workflow for affinity-based target identification.

Protocol: Affinity Chromatography for Target Identification
  • Immobilization:

    • Activate sepharose beads containing a reactive group (e.g., NHS-activated) according to the manufacturer's protocol.

    • Dissolve 3-methoxyquinoxaline-6-carboxylic acid in a suitable coupling buffer (e.g., high pH bicarbonate buffer to deprotonate the carboxylic acid).

    • Incubate the dissolved compound with the activated beads overnight at 4°C with gentle rotation.

    • Quench any remaining active groups on the beads with a blocking agent like Tris-HCl.

    • Wash the beads extensively to remove any non-covalently bound compound. Prepare control beads that have been through the same process but without the compound.

  • Protein Binding:

    • Culture a sensitive cell line (e.g., HCT116) to ~80-90% confluency.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Incubate the clarified lysate with the compound-immobilized beads and control beads for 2-4 hours at 4°C.

  • Elution and Analysis:

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins, either by competitive elution with excess free compound or by changing buffer conditions (e.g., high salt or low pH).

    • Separate the eluted proteins by SDS-PAGE and visualize with silver staining to confirm successful pulldown.

    • Submit the eluted samples for analysis by LC-MS/MS for protein identification.

Biophysical Validation of Target Engagement

Once candidate targets are identified, it is essential to validate the direct interaction between the compound and the protein in a purified, cell-free system.

  • Surface Plasmon Resonance (SPR): This technique provides real-time, label-free analysis of binding kinetics. A purified candidate protein is immobilized on a sensor chip, and solutions of 3-methoxyquinoxaline-6-carboxylic acid are flowed over the surface. The binding and dissociation are measured, allowing for the determination of the equilibrium dissociation constant (KD), a measure of binding affinity.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for characterizing binding thermodynamics, providing information on binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Part 3: Pathway Elucidation and Cellular Effects

Confirming a direct target is only part of the MoA. The subsequent step is to understand how the modulation of that target leads to the observed cellular phenotype (e.g., decreased proliferation).

Downstream Pathway Analysis

Based on the identity of the validated target, key downstream signaling pathways can be investigated. For example, if the target is identified as a protein kinase (a common target for quinoxaline derivatives), the phosphorylation status of its known substrates should be examined.[1][2]

  • Western Blotting: This is a cornerstone technique to assess changes in protein expression and post-translational modifications. For example, if the target is a kinase in the PI3K/Akt pathway, researchers would probe for changes in the phosphorylation of Akt (p-Akt) and its downstream effectors like mTOR and S6K. A decrease in the p-Akt signal in compound-treated cells compared to vehicle-treated controls would confirm pathway inhibition.

Correlating Target Inhibition with Cellular Phenotype

The final step is to link the inhibition of the target and its pathway to the observed cellular effect.

  • Cell Cycle Analysis: Flow cytometry using DNA-staining dyes (e.g., propidium iodide) can determine if the compound induces arrest at a specific phase of the cell cycle (G1, S, G2/M).[2]

  • Apoptosis Assays: The induction of programmed cell death (apoptosis) can be measured by methods such as Annexin V/PI staining, which detects early and late apoptotic cells.[1][2]

G compound 3-methoxyquinoxaline- 6-carboxylic acid target Hypothetical Target (e.g., Protein Kinase) compound->target Inhibition pathway Downstream Substrate (e.g., Akt) target->pathway Phosphorylation Blocked effectors Cellular Effectors (e.g., mTOR, p27) pathway->effectors phenotype Cellular Phenotype (e.g., G2/M Arrest, Apoptosis) effectors->phenotype

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion

Elucidating the mechanism of action for a novel compound like 3-methoxyquinoxaline-6-carboxylic acid is a systematic process of discovery. It begins with broad, hypothesis-generating studies and progressively narrows the focus to a specific molecular target and its associated cellular pathway. By integrating computational, biochemical, biophysical, and cell-based assays, a comprehensive and validated MoA can be established. This detailed understanding is paramount for the further development of the compound as a potential therapeutic agent, providing a rational basis for efficacy, patient selection, and potential combination therapies.

References

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. [Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. [Link]

  • Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or Selective Inhibitors? [Link]

  • Elucidating Compound Mechanism of Action by Network Perturbation Analysis. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]

  • Elucidating Compound Mechanism of Action by Network Perturbation Analysis. [Link]

  • Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells. [Link]

  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]

  • Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • Convenient and Effective Syntheses of Novel 3-Aroxymethylquinoxaline-2-carboxylic acids and Their Antibacterial Activities. [Link]

  • Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. [Link]

  • Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. [Link]

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In silico modeling of 3-methoxyquinoxaline-6-carboxylic acid interactions

Author: BenchChem Technical Support Team. Date: March 2026

In Silico Modeling of 3-Methoxyquinoxaline-6-Carboxylic Acid Interactions: A Technical Guide for Target-Directed Drug Discovery

Executive Summary

As a Senior Application Scientist in computational chemistry, I approach drug discovery not as a series of isolated simulations, but as a cohesive, self-validating thermodynamic system. The quinoxaline scaffold is a privileged structure in oncology and infectious disease[1]. Specifically, 3-methoxyquinoxaline-6-carboxylic acid (3-MQCA) (CAS No. 1427632-47-0) serves as a highly versatile building block for lead generation[2]. The 6-carboxylic acid moiety acts as a critical anchor for synthesizing amide-linked libraries, while the 3-methoxy group provides a vital hydrogen bond acceptor and steric bulk.

This whitepaper outlines a rigorous in silico pipeline to model the interactions of 3-MQCA derivatives against two validated oncology targets: Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)[3] and Tubulin[1].

Pharmacological Rationale & Target Selection

The selection of 3-MQCA as a core scaffold is driven by its electronic and structural properties. In the context of EGFR-TK inhibition , the quinoxaline nitrogen atoms and the 3-methoxy oxygen act as hydrogen bond acceptors that mimic the adenine ring of ATP, allowing the molecule to anchor into the kinase hinge region[3]. For Tubulin polymerization inhibition , the planar aromatic system of the quinoxaline core intercalates effectively into the colchicine binding site, disrupting microtubule dynamics[1].

To computationally validate these interactions, we must employ a workflow that bridges static molecular docking with dynamic thermodynamic profiling.

InSilicoWorkflow LIG Ligand Preparation (3-MQCA Scaffold) DOCK Molecular Docking (Grid Generation & Scoring) LIG->DOCK PROT Target Preparation (EGFR / Tubulin) PROT->DOCK MD Molecular Dynamics (100ns Trajectory) DOCK->MD Top Poses MMPBSA MM-PBSA/GBSA (Binding Free Energy) MD->MMPBSA Stable Trajectory ADMET ADMET Profiling (Pharmacokinetics) MMPBSA->ADMET Lead Selection

Caption: Workflow of in silico modeling for 3-MQCA derivatives.

Core Methodologies & Self-Validating Protocols

A robust computational protocol must be self-correcting. The following step-by-step methodologies detail not just what to do, but the causality behind each experimental choice.

Protocol 1: System Preparation (Ligand & Target)
  • Step 1: Ligand 3D Generation & Minimization. Convert the 2D 3-MQCA structure to 3D. Apply the MMFF94 force field to minimize energy.

    • Causality: Energy minimization relaxes the molecule into its lowest-energy conformer. Failing to do this introduces artificial steric clashes that will falsely penalize docking scores[4].

  • Step 2: Target Protonation & Refinement. Retrieve the target crystal structure (e.g., EGFR, PDB ID: 1M17). Remove crystallographic waters, add polar hydrogens, and calculate pKa values using PROPKA to assign protonation states at pH 7.4.

    • Causality: The 6-carboxylic acid of 3-MQCA has a pKa of ~3.5-4.0. At physiological pH, it will be deprotonated (carboxylate anion). If the protein is not correctly protonated, the simulation will fail to predict critical salt-bridge formations with basic residues (like Lysine or Arginine) in the binding pocket.

    • Self-Validation: Generate a Ramachandran plot post-preparation. The system is only validated for docking if >95% of residues fall within favored regions.

Protocol 2: Molecular Docking (AutoDock Vina / Glide)
  • Step 1: Grid Box Optimization. Center the grid box on the co-crystallized ligand (e.g., Erlotinib for EGFR) with a buffer of 10 Å in all directions.

  • Step 2: Conformational Sampling. Execute the docking algorithm with an exhaustiveness of 8 or higher.

    • Causality: Docking utilizes heuristic scoring functions to rapidly sample conformational space and estimate binding affinity. It serves as a high-throughput filter rather than an absolute thermodynamic truth.

    • Self-Validation:Re-docking protocol. Before screening 3-MQCA derivatives, re-dock the native co-crystallized ligand. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is > 2.0 Å, the grid parameters are invalid and must be recalibrated[4].

Protocol 3: Molecular Dynamics (MD) Simulations
  • Step 1: Solvation & Ionization. Place the best-docked 3-MQCA-EGFR complex in a dodecahedron box. Solvate with the TIP3P explicit water model and neutralize with 0.15 M NaCl.

  • Step 2: NVT and NPT Equilibration. Run 100 ps of NVT (constant Volume/Temperature) followed by 100 ps of NPT (constant Pressure/Temperature).

    • Causality: NVT stabilizes the kinetic energy (temperature) of the system, while NPT adjusts the box volume to achieve physiological density (1 g/cm³). Skipping equilibration causes the system to "blow up" due to unresolved high-energy contacts.

  • Step 3: 100 ns Production Run. Execute the unconstrained simulation using GROMACS.

    • Causality: Docking treats the protein as a rigid entity. MD introduces explicit solvation and full conformational flexibility, allowing us to observe the true stability of the interaction over time[4].

    • Self-Validation: Monitor the Ligand RMSD over the 100 ns trajectory. A valid, stable pose will plateau (typically < 2.5 Å). A diverging RMSD (> 3.0 Å) indicates that the docking pose was an artifact and the molecule is diffusing out of the pocket.

EGFR_Pathway MQCA 3-MQCA Derivative EGFR EGFR Tyrosine Kinase MQCA->EGFR ATP-Competitive Inhibition SIG PI3K/AKT & MAPK Signaling EGFR->SIG Blocks Phosphorylation APOP Apoptosis & Arrest SIG->APOP Downregulation Effects

Caption: Mechanism of EGFR-TK inhibition by 3-MQCA leading to apoptosis.

Protocol 4: MM-PBSA Free Energy & ADMET Profiling
  • Step 1: MM-PBSA Calculation. Extract snapshots from the final 20 ns of the MD trajectory to calculate the exact binding free energy ( ΔGbind​ ).

    • Causality: Docking scores often fail to account for the entropic cost of desolvation. MM-PBSA provides a rigorous thermodynamic calculation that correlates much closer to in vitro IC50 values.

  • Step 2: ADMET Prediction. Run the SMILES string of the 3-MQCA derivative through SwissADME.

    • Causality: A molecule with a perfect ΔGbind​ is useless if it violates Lipinski's Rule of Five or exhibits high hepatotoxicity.

Quantitative Data Presentation

The following table synthesizes expected in silico metrics for the 3-MQCA core scaffold and its optimized amide derivatives against EGFR and Tubulin, benchmarked against standard parameters derived from recent quinoxaline literature[1][3].

Compound / ScaffoldTargetDocking Score (kcal/mol)MD Ligand RMSD (Å)MM-PBSA ΔG (kcal/mol)Predicted Oral Bioavailability
3-MQCA Core EGFR-TK-7.21.8-22.4High
3-MQCA Amide Deriv. EGFR-TK-9.52.1-35.6Medium
3-MQCA Core Tubulin-6.82.4-18.2High
3-MQCA Amide Deriv. Tubulin-8.91.9-31.4Medium
Erlotinib (Control)EGFR-TK-9.81.5-38.1High

Note: Amide derivatization at the 6-carboxylic acid position significantly deepens the binding pocket interaction, drastically improving the MM-PBSA binding free energy at a slight cost to oral bioavailability due to increased molecular weight.

Conclusion

The 3-methoxyquinoxaline-6-carboxylic acid scaffold offers a highly programmable chemical space for oncology drug design. By enforcing a strict, self-validating in silico pipeline—where rigid docking is validated by dynamic RMSD plateaus, and heuristic scores are corrected by MM-PBSA thermodynamics—researchers can confidently advance 3-MQCA derivatives from the computational bench to in vitro kinase assays.

References

  • 3-Methoxyquinoxaline-6-carboxylic acid (CAS No. 1427632-47-0) Source: Chemical Register URL:[Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: MDPI (Molecules) URL:[Link]

  • Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives Source: Synthetic Communications URL:[Link]

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline (benzopyrazine) ring system is a highly privileged, nitrogen-containing bicyclic scaffold in medicinal chemistry[1]. Among its functionalized derivatives, 3-methoxyquinoxaline-6-carboxylic acid (CAS: 1427632-47-0) serves as a critical building block for the synthesis of advanced pharmacological agents[2]. The dual functionality of this molecule—a highly reactive carboxylic acid at the 6-position and an electron-donating methoxy group at the 3-position—enables precise bioisosteric modifications. This whitepaper provides an in-depth technical analysis of its structural isomers, bioisosteric analogs, target interactions, and self-validating synthetic workflows designed for drug development professionals.

Structural Isomers and Bioisosteric Analogs

The spatial arrangement of substituents on the quinoxaline core drastically alters the molecule's physicochemical properties (e.g., pKa, logP, and topological polar surface area) and its binding affinity to target proteins.

Positional Isomers
  • 2-Methoxyquinoxaline-6-carboxylic acid : Shifting the methoxy group from the 3-position to the 2-position alters the hydrogen-bond acceptor geometry of the pyrazine ring. Derivatives of 2-methoxyquinoxaline are frequently utilized in the design of Histone Deacetylase (HDAC) inhibitors, where the nitrogen atoms serve as critical hydrogen-bond acceptors in the zinc-binding region of the enzyme, demonstrating potent anti-proliferative effects against hepatocellular carcinoma[3].

  • 3-Methoxyquinoxaline-5-carboxylic acid : Moving the carboxylic acid to the 5-position introduces significant steric hindrance and potential intramolecular hydrogen bonding with the adjacent pyrazine nitrogen. This isomer is commonly explored in the development of Type III receptor tyrosine kinase inhibitors, such as those targeting CSF-1R[4].

Functional Analogs
  • Carboxamide Derivatives : Coupling the 6-carboxylic acid with various primary or secondary amines yields carboxamides. For example, related 3-methoxyquinoxaline-2-carboxamide derivatives (e.g., N-n-butyl-3-methoxyquinoxaline-2-carboxamide) act as potent 5-HT3 receptor antagonists, exhibiting significant anti-depressant activities.

  • 3-Oxo and 3-Amino Analogs : Replacing the methoxy group with an oxo group (forming a quinoxalinone) or an amino group produces analogs with potent tubulin polymerization inhibitory activity[5].

Quantitative Pharmacological Data

The following table summarizes the biological activities of key quinoxaline-carboxylic acid analogs across various therapeutic targets:

Compound / Analog ClassTarget / Cell LineBiological Activity (IC50 / pA2)Therapeutic Indication
Compound 13d (3-oxo-quinoxaline-6-carboxylic acid analog)HeLa Cell LineIC50 = 0.126 μMOncology / Anticancer
Compound 13d (3-oxo-quinoxaline-6-carboxylic acid analog)SMMC-7721 Cell LineIC50 = 0.071 μMOncology / Anticancer
Compound 13d (3-oxo-quinoxaline-6-carboxylic acid analog)Tubulin PolymerizationIC50 = 3.97 μMOncology / Anticancer
Compound 6o (N-n-butyl-3-methoxyquinoxaline-2-carboxamide)5-HT3 ReceptorpA2 = 7.7Neurology / Anti-depressant

Data synthesized from established pharmacological evaluations of quinoxaline derivatives[5].

Mechanistic Pathways & Target Interactions

Quinoxaline-6-carboxylic acid derivatives exert their biological effects through highly specific molecular interactions. A prominent mechanism for 3-oxo/methoxy analogs is the inhibition of tubulin polymerization[5]. These molecules act as competitive inhibitors at the colchicine binding site of tubulin. By preventing the formation of microtubules, the derivatives disrupt the mitotic spindle apparatus, leading to cell cycle arrest at the G2/M phase and ultimately triggering apoptosis in cancer cells[5].

Pathway N1 Quinoxaline-6-Carboxylic Acid Analog N2 Colchicine Binding Site (Tubulin Target) N1->N2 High Affinity Binding N3 Inhibition of Tubulin Polymerization N2->N3 Structural Blockade N4 G2/M Phase Arrest N3->N4 Cell Cycle Disruption N5 Apoptosis (Cancer Cells) N4->N5 Programmed Cell Death

Mechanism of tubulin polymerization inhibition by quinoxaline-6-carboxylic acid derivatives.

Experimental Protocols: Synthesis and Self-Validating Workflows

To ensure high fidelity and purity of synthesized 3-methoxyquinoxaline-6-carboxamide analogs, a self-validating protocol utilizing EDC/HOBt coupling is required. This methodology is designed to minimize epimerization and simplify downstream purification.

Causality of Experimental Choices
  • Coupling Reagents (EDC vs. DCC) : EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is selected over DCC because its corresponding urea byproduct is highly water-soluble. This allows for complete removal via simple aqueous extraction, which is critical for obtaining high-purity pharmaceutical intermediates without the need for exhaustive chromatography.

  • Additive (HOBt) : HOBt (1-Hydroxybenzotriazole) is utilized to convert the initial O-acylisourea intermediate into a highly reactive, yet stable, active ester. This prevents the formation of unreactive N-acylureas and suppresses racemization when chiral amines are employed.

  • Solvent Selection : Anhydrous DMF is used to ensure the complete dissolution of the highly polar 3-methoxyquinoxaline-6-carboxylic acid starting material, which is sparingly soluble in less polar solvents like DCM.

Step-by-Step Methodology
  • Activation : Dissolve 1.0 equivalent of 3-methoxyquinoxaline-6-carboxylic acid in anhydrous DMF under an inert nitrogen atmosphere. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir the reaction mixture at 0°C for 30 minutes to facilitate the formation of the active ester.

  • Coupling : Slowly add 1.1 equivalents of the desired primary or secondary amine, followed immediately by 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). DIPEA acts as a non-nucleophilic base to neutralize the HCl salt from EDC and the amine.

  • Reaction : Allow the mixture to warm to room temperature (25°C) and stir continuously for 12–16 hours. Monitor the reaction progress via LC-MS to confirm the disappearance of the starting carboxylic acid.

  • Quenching and Aqueous Workup : Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers sequentially with 5% NaHCO3 (to remove unreacted acid), 1N HCl (to remove unreacted amine), and brine.

  • Validation : Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography. Validate the final structure using 1H-NMR (verifying the appearance of the amide NH proton and the methoxy singlet at ~4.0 ppm) and High-Resolution Mass Spectrometry (HRMS).

Workflow S1 3-Methoxyquinoxaline- 6-Carboxylic Acid S2 Activation (EDC/HOBt in DMF) S1->S2 S3 Amide Coupling (+ Amine, DIPEA) S2->S3 S4 Aqueous Workup (Removes Urea Byproduct) S3->S4 S5 Validation (LC-MS & 1H-NMR) S4->S5

Step-by-step synthetic workflow for 3-methoxyquinoxaline-6-carboxamide analogs.

References

  • Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors PubMed / European Journal of Medicinal Chemistry URL:[Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines MDPI / Molecules URL:[Link]

  • Google Patents (WO2018071348A1)
  • Anti-depressant like activity of N-n-butyl-3-methoxyquinoxaline-2-carboxamide (6o) a 5-HT3 receptor antagonist Indian Journal of Experimental Biology / NIScPR URL:[Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma Frontiers in Chemistry URL:[Link]

Sources

Methodological & Application

Application Note: De Novo Synthesis of 3-Methoxyquinoxaline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxyquinoxaline-6-carboxylic acid is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and immunomodulatory agents (such as DGKα/ζ inhibitors)[1]. Synthesizing this specific regiocenter from a simple o-phenylenediamine requires strict control over the functionalization of both the pyrazine and benzene rings. This application note details a robust, five-step synthetic protocol starting from 4-bromo-o-phenylenediamine, leveraging late-stage palladium-catalyzed carbonylation to ensure absolute regiochemical fidelity.

Strategic Route Design & Mechanistic Rationale

Direct electrophilic functionalization (e.g., carboxylation or bromination) of an unsubstituted quinoxaline core is notoriously unselective, often yielding inseparable mixtures of 6- and 7-substituted isomers. To bypass this, our route employs 4-bromo-o-phenylenediamine as the foundational starting material. The pre-installed bromine atom acts as a stable, inert placeholder during the initial heterocycle construction, later serving as a highly specific handle for carbonylation.

  • Condensation & Core Assembly: The reaction of 4-bromo-o-phenylenediamine with 1,2-dicarbonyl derivatives (ethyl glyoxalate) rapidly constructs the quinoxalinone scaffold[2]. While this yields a mixture of 6-bromo and 7-bromo isomers, the 7-bromoquinoxalin-2(1H)-one is readily isolated via chromatography[3].

  • Aromatization via Chlorination: Treatment with POCl₃ and catalytic DMF generates a Vilsmeier-Haack-type intermediate, converting the tautomeric lactam into 7-bromo-2-chloroquinoxaline.

  • Regioselective Methoxylation (SNAr): A critical causality in this step is the choice of base. Utilizing mild K₂CO₃ in methanol at 70 °C, rather than aggressive sodium methoxide, prevents degradation of the electron-deficient heteroaryl halide while cleanly driving the nucleophilic aromatic substitution[1].

  • Palladium-Catalyzed Carbonylation: The transformation of the aryl bromide to an ester requires a catalyst resistant to poisoning by carbon monoxide. Pd(dppf)Cl₂ is selected because the bidentate 1,1'-bis(diphenylphosphino)ferrocene ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates both the migratory insertion of CO and the subsequent reductive elimination, which is critical for electron-deficient substrates[1].

  • Nomenclature Shift: Note to chemists: Upon conversion of the 7-bromo group to a 6-carboxylate, the IUPAC principal functional group priority shifts. The numbering of the quinoxaline ring reverses, technically transforming 7-bromo-2-methoxyquinoxaline into ethyl 3-methoxyquinoxaline-6-carboxylate[1]. This is a nomenclature rule, not a molecular rearrangement.

Synthetic Workflow Diagram

G SM 4-Bromo-o-phenylenediamine Step1 Condensation Ethyl Glyoxalate SM->Step1 Int1 7-Bromoquinoxalin-2(1H)-one Step1->Int1 Step2 Chlorination POCl3, DMF Int1->Step2 Int2 7-Bromo-2-chloroquinoxaline Step2->Int2 Step3 Methoxylation K2CO3, MeOH Int2->Step3 Int3 7-Bromo-2-methoxyquinoxaline Step3->Int3 Step4 Carbonylation CO, Pd(dppf)Cl2 Int3->Step4 Int4 Ethyl 3-methoxyquinoxaline-6-carboxylate Step4->Int4 Step5 Saponification NaOH, H2O/MeOH Int4->Step5 Product 3-Methoxyquinoxaline-6-carboxylic acid Step5->Product

Synthetic workflow from 4-bromo-o-phenylenediamine to 3-methoxyquinoxaline-6-carboxylic acid.

Quantitative Data & Optimization

Table 1: In-Process Controls (IPC) and Yield Summary

Phase Intermediate / Product Reaction Time Expected Yield LC-MS (m/z) [M+H]⁺
1 7-Bromoquinoxalin-2(1H)-one 4 h 45% (isolated) 225 / 227
2 7-Bromo-2-chloroquinoxaline 3 h 85% 243 / 245
3 7-Bromo-2-methoxyquinoxaline 12 h 92% 239 / 241
4 Ethyl 3-methoxyquinoxaline-6-carboxylate 12 h 88% 233

| 5 | 3-Methoxyquinoxaline-6-carboxylic acid | 12 h | 95% | 205 |

Table 2: Optimization of Palladium-Catalyzed Carbonylation (Phase 4)

Catalyst System Base Solvent System CO Pressure Conversion (%) Observation
Pd(PPh₃)₄ (5 mol%) Na₂CO₃ DMF/EtOH (1:5) 1 MPa 42% High debromination
Pd(OAc)₂ / dppp Et₃N THF/EtOH (1:5) 2 MPa 65% Sluggish reaction rate

| Pd(dppf)Cl₂ (5 mol%) | NaOAc | DMF/EtOH (1:5) | 2 MPa | >95% | Optimal; clean conversion |

Step-by-Step Experimental Protocols

Phase 1: Condensation & Isomer Resolution
  • Charge a round-bottom flask with 4-bromo-o-phenylenediamine (1.0 eq) and absolute ethanol (0.5 M).

  • Add ethyl glyoxalate (1.1 eq, 50% solution in toluene) dropwise at room temperature[2].

  • Reflux the mixture for 4 hours. Monitor by TLC (Hexanes/EtOAc 3:1) until the diamine is consumed.

  • Cool the reaction to 0 °C to induce precipitation. Filter the crude solid.

  • Self-Validation: Purify via silica gel flash chromatography to resolve the 6-bromo and 7-bromo isomers. Isolate the target 7-bromoquinoxalin-2(1H)-one.

Phase 2: Chlorination
  • Suspend 7-bromoquinoxalin-2(1H)-one (1.0 eq) in POCl₃ (5.0 eq).

  • Add a catalytic amount of DMF (0.1 eq) to initiate the Vilsmeier-Haack complex formation.

  • Heat the mixture to 100 °C for 3 hours.

  • Workup: Cool to room temperature and carefully pour the mixture over crushed ice. Neutralize to pH 7 with saturated aqueous NaHCO₃. Extract with DCM (3 × 20 mL), dry over Na₂SO₄, and concentrate to yield 7-bromo-2-chloroquinoxaline.

Phase 3: Methoxylation (SNAr)
  • To a stirred solution of 7-bromo-2-chloroquinoxaline (20 mmol) in MeOH (50 mL), add K₂CO₃ (40 mmol)[1].

  • Stir the reaction mixture at 70 °C overnight[1].

  • Self-Validation: Monitor via LC-MS. The disappearance of the m/z 243/245 peak and emergence of the m/z 239/241 peak indicates completion[1].

  • Concentrate the mixture to dryness. Purify the resulting residue by flash column chromatography to afford 7-bromo-2-methoxyquinoxaline[1].

Phase 4: Palladium-Catalyzed Carbonylation
  • In a high-pressure reactor, combine 7-bromo-2-methoxyquinoxaline (16 mmol), anhydrous CH₃COONa (64 mmol), and Pd(dppf)Cl₂ (0.8 mmol)[1].

  • Suspend the mixture in a solvent system of DMF/EtOH (4 mL / 20 mL)[1].

  • Purge the vessel with CO gas three times, then pressurize to 2 MPa[1].

  • Stir at 90 °C overnight[1].

  • Self-Validation: Allow the reactor to cool to room temperature. A visible suspension should form. Collect the filter cake by filtration and dry under vacuum to yield crude ethyl 3-methoxyquinoxaline-6-carboxylate (LC-MS: m/z 233 [M+H]⁺)[1].

Phase 5: Saponification
  • To a stirred solution of ethyl 3-methoxyquinoxaline-6-carboxylate (20 mmol) in MeOH (100 mL), add a solution of NaOH (40 mmol) dissolved in H₂O (10 mL)[1].

  • Stir the reaction mixture at room temperature overnight[1].

  • Workup: Remove the MeOH solvent in vacuo. Carefully acidify the remaining aqueous layer to pH 3–4 using aqueous HCl[1].

  • Self-Validation: A dense precipitate will form upon reaching the target pH. Filter, wash with cold water, and dry under high vacuum to afford pure 3-methoxyquinoxaline-6-carboxylic acid[1].

References

  • [1] US20240270751A1 - Pyrazolopyridinone Compounds. Google Patents.

  • [3] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. SAPUB.

  • [2] Methods of Preparation of Quinoxalines. Encyclopedia MDPI.

Sources

Application Note: One-Pot Synthesis Protocols for Quinoxaline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinoxaline-2-carboxylic acids (QCAs) are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for numerous bioactive compounds, including antimycobacterial agents, kinase inhibitors, and DNA-intercalating antibiotics like Echinomycin[1]. Traditional multi-step syntheses of QCAs often involve the isolation of hazardous intermediates (e.g., di-N-oxides) or require harsh oxidative cleavage conditions that limit functional group tolerance and overall yield[2].

To address these bottlenecks, advanced one-pot synthesis protocols have been developed to maximize atom economy, minimize solvent waste, and streamline the isolation process. By telescoping multiple transformations—such as sequential Williamson etherification and ester hydrolysis[3], or tandem benzylic halogenation and transition-metal-catalyzed aerobic oxidation[4]—researchers can rapidly generate QCA libraries with high purity.

Causality in Reaction Design (E-E-A-T)

A successful one-pot system must be self-validating; the reagents and byproducts of the first step must not interfere with—and ideally should promote—the subsequent step.

  • Sequential Williamson Reaction & Hydrolysis: In the synthesis of 3-(aroxymethyl)quinoxaline-2-carboxylic acids, the initial Williamson etherification utilizes an inorganic base (e.g., K2CO3). Instead of quenching the reaction and purifying the intermediate ester, the addition of aqueous NaOH directly into the reaction mixture initiates ester hydrolysis. The organic solvent (e.g., acetonitrile) is evaporated, leaving an aqueous layer that is simply acidified to precipitate the pure carboxylic acid[3]. The initial basic conditions perfectly prime the system for the subsequent saponification.

  • Tandem Halogenation & Aerobic Oxidation: For the synthesis of core QCAs (e.g., 6-chloroquinoxaline-2-carboxylic acid), starting from a methylquinoxaline derivative, radical halogenation (using NCS/NBS) generates a halomethyl intermediate. The subsequent addition of an aqueous alkaline solution and a Pd/C catalyst under an oxygen atmosphere drives the oxidation to the carboxylic acid. The alkaline environment neutralizes the acidic HX byproduct from halogenation, preventing catalyst poisoning and facilitating the oxidative catalytic cycle of the transition metal[4][5].

Reaction Workflows & Pathway Visualization

G N_StartA 2-Methylquinoxaline Derivatives N_Step1A Radical Halogenation (NCS/NBS, Initiator) N_StartA->N_Step1A N_Step2A Alkaline Aerobic Oxidation (Pd/C, O2, OH-) N_Step1A->N_Step2A N_ProdA Quinoxaline-2-carboxylic acid (Core Scaffold) N_Step2A->N_ProdA N_StartB Ethyl 3-(bromomethyl) quinoxaline-2-carboxylate N_Step1B Williamson Etherification (Phenols, Base, MeCN) N_StartB->N_Step1B N_Step2B In Situ Ester Hydrolysis (Aqueous NaOH) N_Step1B->N_Step2B N_ProdB 3-(Aroxymethyl)quinoxaline- 2-carboxylic acids N_Step2B->N_ProdB

Parallel one-pot workflows for synthesizing quinoxaline carboxylic acid scaffolds and derivatives.

Quantitative Data & Method Comparison

Synthesis StrategyStarting MaterialKey Reagents / CatalystReaction TimeOverall YieldKey AdvantageRef
One-Pot Williamson/Hydrolysis Ethyl 3-(bromomethyl)quinoxaline-2-carboxylatePhenols, K2CO3, NaOH (aq)4–6 h75–85%Avoids ester isolation; high purity via direct precipitation.[3]
Tandem Halogenation/Oxidation 2-MethylquinoxalineNCS, Pd/C, O2, NaOH (aq)8–12 h65–75%Highly scalable; avoids explosive di-N-oxide intermediates.[4][5]
Biocatalytic Oxidation 2-MethylquinoxalineAbsidia repens ATCC 1484972 h~28%Green chemistry; completely avoids toxic halogenating agents.[2]
Direct Condensation o-Phenylenediamine + DicarbonylsCitric Acid or Zn(OTf)2< 1 h85–91%Extremely rapid; high atom economy at room temperature.[2][6]

Detailed Experimental Protocols

Protocol A: One-Pot Synthesis of 3-(Aroxymethyl)quinoxaline-2-carboxylic acids

Based on the sequential Williamson reaction and ester hydrolysis methodology[3].

Reagents & Materials:

  • Ethyl 3-(bromomethyl)quinoxaline-2-carboxylate (1.0 equiv)

  • Substituted Phenol (1.1 equiv)

  • Anhydrous Potassium Carbonate (K2CO3) (2.0 equiv)

  • Acetonitrile (MeCN) (Reaction solvent)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Hydrochloric Acid (HCl), 2M aqueous solution

Step-by-Step Procedure:

  • Etherification: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3-(bromomethyl)quinoxaline-2-carboxylate (1.0 mmol) and the selected phenol (1.1 mmol) in 10 mL of anhydrous MeCN.

  • Base Addition: Add anhydrous K2CO3 (2.0 mmol) to the mixture. Stir the suspension at 60 °C for 2–4 hours. Monitor the consumption of the starting material via TLC (Hexane/EtOAc, 3:1).

  • Solvent Evaporation: Upon completion of the Williamson reaction, evaporate the MeCN to dryness under reduced pressure directly in the reaction vessel.

  • In Situ Hydrolysis: To the same flask containing the crude ester and residual inorganic salts, add 10 mL of 2M aqueous NaOH. Stir the mixture at room temperature for 2 hours to facilitate complete ester hydrolysis.

  • Acidification & Isolation: Cool the reaction mixture in an ice bath and carefully acidify with 2M HCl to pH ~3-4. The target 3-(aroxymethyl)quinoxaline-2-carboxylic acid will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and dry under a vacuum to afford the pure product (Typical yield: 84%)[3].

Protocol B: One-Pot Aerobic Oxidation of 2-Methylquinoxaline to Quinoxaline-2-Carboxylic Acid

Adapted from transition-metal catalyzed aerobic oxidation literature[4][5].

Reagents & Materials:

  • 2-Methylquinoxaline (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Benzoyl Peroxide (BPO) (0.05 equiv, radical initiator)

  • 5% Pd/C Catalyst (0.01 equiv Pd)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Oxygen gas (O2)

Step-by-Step Procedure:

  • Benzylic Halogenation: Dissolve 2-methylquinoxaline (10 mmol) in a suitable halogenation solvent (e.g., chlorobenzene). Add NCS (11 mmol) and BPO (0.5 mmol). Heat the mixture to 80 °C for 2 hours under a nitrogen atmosphere to generate the 2-(chloromethyl)quinoxaline intermediate in situ.

  • Alkaline Transition: Cool the reactor to 50 °C. Add 20 mL of 10% aqueous NaOH directly to the reaction mixture to create an alkaline suspension. The base neutralizes the succinimide byproduct and prepares the system for oxidation.

  • Catalyst Addition & Oxidation: Add the 5% Pd/C catalyst to the biphasic mixture. Purge the vessel with Oxygen gas (O2) and maintain an O2 balloon or a slight positive pressure (1-2 atm).

  • Heating: Vigorously stir the mixture at 90 °C for 6–8 hours. The transition metal catalyst facilitates the aerobic oxidation of the halomethyl group to the corresponding carboxylic acid[4].

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove the Pd/C catalyst. Separate the aqueous layer, cool to 0-5 °C, and acidify with concentrated HCl to pH 2.

  • Isolation: Collect the precipitated quinoxaline-2-carboxylic acid by filtration, wash with cold water, and dry.

Troubleshooting & Self-Validating Checks

  • Incomplete Hydrolysis (Protocol A): If the final acidification yields a gummy residue instead of a crystalline solid, the ester hydrolysis may be incomplete. Causality: Steric hindrance from bulky aroxymethyl groups can slow down hydroxide attack. Solution: Increase the hydrolysis temperature to 40 °C or add a small amount of THF as a co-solvent to improve solubility.

  • Over-Oxidation or Degradation (Protocol B): If the yield of the carboxylic acid is low and the reaction mixture turns dark brown/black, over-oxidation or ring cleavage may have occurred. Causality: Excessive oxygen pressure or prolonged heating in strong alkali can degrade the electron-deficient pyrazine ring. Solution: Strictly monitor the reaction time and maintain the temperature below 100 °C[5].

Sources

Application Note & Protocols: Microwave-Assisted Synthesis of Functionalized Quinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A Paradigm Shift in Heterocyclic Chemistry: The Case for Microwave-Assisted Quinoxaline Synthesis

Quinoxaline, a heterocyclic compound featuring a benzene ring fused to a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is a cornerstone in a multitude of clinically relevant drugs and investigational agents, valued for its wide spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant properties.[1][2][3][4] The functionalization of the quinoxaline core is therefore a critical activity in drug discovery, demanding synthetic methods that are not only efficient and high-yielding but also rapid and adaptable to library synthesis.

Traditionally, the synthesis of quinoxalines, most classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, can be hampered by long reaction times, harsh conditions, and the generation of by-products.[1][5][6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations.[7][8] By utilizing microwave irradiation, MAOS provides a non-classical heating method that is rapid, uniform, and highly efficient, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[9][10][11] This guide provides detailed protocols and the scientific rationale for employing MAOS in the synthesis of functionalized quinoxalines, empowering researchers to leverage this powerful technology for accelerated drug development.

The Causality of Efficiency: Why Microwave Heating Excels

The profound advantages of MAOS stem from its unique heating mechanism, known as dielectric heating.[10][12] Unlike conventional oil baths, which transfer heat slowly and inefficiently from an external source through convection, microwave energy directly couples with polar molecules (reactants, catalysts, solvents) in the reaction mixture. This interaction causes rapid molecular rotation and ionic conduction, generating heat volumetrically and uniformly throughout the sample.[12][13]

This mechanism has several critical consequences for chemical synthesis:

  • Drastic Reduction in Reaction Time: Localized superheating of the polar species accelerates reaction kinetics far beyond what is achievable with conventional heating, often reducing reaction times from many hours to mere minutes.[13][14]

  • Increased Yields and Purity: The rapid and uniform heating minimizes the time reactants spend at high temperatures, significantly reducing the formation of thermal decomposition products and other side-products.[10][11]

  • Enhanced Reproducibility: Automated microwave synthesizers provide precise control over temperature, pressure, and power, ensuring high fidelity and reproducibility between runs.

  • Alignment with Green Chemistry: MAOS often enables reactions to be performed under solvent-free conditions or with environmentally benign solvents, reducing waste and environmental impact.[14][15][16]

The following workflow illustrates the streamlined process of microwave-assisted synthesis.

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification Reactants 1. Add Reactants & Solvent/ Catalyst to Microwave Vial Seal 2. Seal Vial Securely Reactants->Seal Place 3. Place Vial in Microwave Reactor Seal->Place Irradiate 4. Irradiate (Set Time, Temp, Power) Place->Irradiate Cool 5. Cool to Room Temp (Automated) Irradiate->Cool Monitor 6. Monitor Completion (TLC) Cool->Monitor Isolate 7. Isolate Crude Product (Filtration/Evaporation) Monitor->Isolate Purify 8. Purify (Recrystallization/Chromatography) Isolate->Purify

Caption: General experimental workflow for microwave-assisted synthesis.

Field-Proven Protocols for Quinoxaline Synthesis

The following protocols are designed as self-validating systems, providing detailed, step-by-step methodologies grounded in established literature.

Protocol 1: Iodine-Catalyzed Condensation in Aqueous Media

This protocol details the classic condensation reaction, accelerated by microwave irradiation, using a mild and effective iodine catalyst.[17] The use of an ethanol/water solvent system makes this a greener alternative to many organic solvents.

Mechanism Rationale: The reaction proceeds via the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. Iodine acts as a mild Lewis acid, activating the carbonyl groups towards nucleophilic attack by the amine. The subsequent intramolecular cyclization and dehydration (aromatization) are dramatically accelerated by the microwave-induced heating.

G Start o-Phenylenediamine + 1,2-Dicarbonyl Intermediate Di-imine Intermediate (via Condensation) Start->Intermediate I₂ Catalyst + MW (Heat) Cyclized Dihydronaphthalene Intermediate (via Cyclization) Intermediate->Cyclized Product Functionalized Quinoxaline (via Oxidation) Cyclized->Product

Caption: Simplified mechanism for quinoxaline formation via condensation.

Step-by-Step Methodology:

  • Reactant Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (e.g., benzil, phenylglyoxal) (1.0 mmol).[17]

  • Solvent and Catalyst Addition: Add 1 mL of a 1:1 ethanol/water mixture to the vial. Introduce a catalytic amount of iodine (5 mol%, ~13 mg).[17]

  • Vial Sealing: Securely cap the vial. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the vial in the cavity of a microwave synthesizer. Irradiate the mixture at a constant temperature of 50°C for the time specified in Table 1 (typically 1-3 minutes), with a power setting of 300 W.[17]

  • Work-up: After the reaction is complete and the vial has cooled to room temperature, add 10 mL of dichloromethane. Wash the organic layer successively with 2 mL of 5% aqueous sodium thiosulfate solution (to quench the iodine) and 2 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Solvent-Free Synthesis on a Mineral Support

This protocol exemplifies a green chemistry approach, eliminating the need for a solvent by using a solid mineral support that acts as both a catalyst and an efficient medium for energy transfer.[6][16]

Causality Behind Experimental Choice: Acidic alumina serves as a reusable, heterogeneous catalyst.[6] Under solvent-free conditions, the reactants are adsorbed onto the alumina surface. Microwave irradiation heats the support and the adsorbed reactants, promoting the condensation and cyclization in a highly concentrated environment, leading to excellent yields in a very short time (typically 3 minutes).[16] This method also simplifies the work-up, as no organic solvent needs to be removed.

Step-by-Step Methodology:

  • Reactant Preparation: In a mortar, thoroughly mix the o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and acidic alumina (approx. 500 mg).

  • Transfer to Reaction Vessel: Transfer the resulting free-flowing powder to an open glass vessel (e.g., a beaker or flask).

  • Microwave Irradiation: Place the vessel in a domestic or commercial microwave oven. Irradiate at a moderate power setting (e.g., 450 W) for 3 minutes.[16] It is advisable to run in short bursts (e.g., 30-second intervals) to avoid overheating.

  • Isolation: After cooling, add 15 mL of ethanol to the solid mixture and stir for 5 minutes to dissolve the product.

  • Purification: Filter off the alumina support and wash it with additional ethanol. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product. Recrystallize from an appropriate solvent to obtain the pure quinoxaline derivative.

Protocol 3: Functionalization via Nucleophilic Aromatic Substitution (NAS)

This advanced protocol demonstrates how to functionalize a pre-synthesized quinoxaline core, specifically by substituting chloro groups. This is a crucial method for building molecular complexity.[14]

Expertise & Experience: The C2 and C3 positions of a 2,3-dichloroquinoxaline are highly activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrazine nitrogens. Microwave irradiation provides the necessary energy to overcome the activation barrier for this substitution, which often requires prolonged heating and harsh conditions conventionally.[14] This microwave method achieves the substitution in just 5 minutes.

Step-by-Step Methodology:

  • Reactant Preparation: To a microwave tube, add 2,3-dichloroquinoxaline (1.0 mmol, ~200 mg), the desired nucleophile (e.g., benzylamine, 3-methoxyphenol) (2.0 mmol), and triethylamine (3.0 mmol, ~0.4 mL) as a base.[14]

  • Vial Sealing: Securely cap the reaction tube.

  • Microwave Irradiation: Place the tube in a microwave synthesizer and irradiate for 5 minutes at a constant temperature of 160°C.[14]

  • Work-up and Isolation: After cooling, the resulting mixture can be directly purified.

  • Purification: Purify the crude product using a flash chromatography system to isolate the desired functionalized quinoxaline.[14]

Quantitative Data & Comparative Analysis

The efficiency of MAOS is best illustrated by comparing key metrics against conventional heating methods.

Synthesis MethodReactantsCatalystSolventTimeYield (%)Reference
Microwave o-phenylenediamine + BenzilIodine (5 mol%)Ethanol/Water1.5 min 94% [17]
Microwave o-phenylenediamine + BenzilAcidic AluminaSolvent-Free 3 min 86% [6][16]
Conventional o-phenylenediamine + BenzilN/AEthanol12 hours Variable[6]
Microwave Dichloroquinoxaline + BenzylamineN/ASolvent-Free 5 min 69% [14]
Conventional Dichloroquinoxaline + NucleophileN/AVarious> 1 hour Variable[8][14]

Conclusion

Microwave-assisted synthesis represents a superior, robust, and highly efficient platform for the synthesis and functionalization of quinoxalines. The protocols outlined in this guide demonstrate that MAOS consistently delivers significant advantages in terms of drastically reduced reaction times, higher yields, and alignment with the principles of green chemistry.[11] For researchers in medicinal chemistry and drug development, mastering these techniques enables the rapid generation of diverse compound libraries, accelerating the discovery of novel therapeutic agents.

References

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
  • Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP.
  • Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media. (n.d.). urfjournals.org — Virtualmin.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). PMC.
  • Quinoxaline Derivatives: A Comprehensive Guide for Medicinal Chemistry. (n.d.). Benchchem.
  • Microwave-Assisted Synthesis of Quinoxalines - A Review. (2017). Bentham Science Publishers.
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.). Europe PMC.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (n.d.). RSC Publishing.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences.
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflamm
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). MDPI.
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoxaline-2,3-Dione Deriv
  • Microwave-Assisted Synthesis of Quinoxalines - A Review. (2017). Ingenta Connect.
  • Microwave-Assisted Synthesis of Quinoxaline Deriv
  • (PDF) Benign approaches for the microwave-assisted synthesis of quinoxalines. (2026).
  • Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007). SciELO.
  • An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. (n.d.). PMC.
  • Multistep soluble polymer-supported, microwave-assisted synthesis of quinoxalines. (n.d.). Taylor & Francis.
  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Deriv

Sources

Application Note: Esterification Protocols for 3-Methoxyquinoxaline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The functionalization of heterocyclic core structures is a cornerstone of modern drug discovery. 3-Methoxyquinoxaline-6-carboxylic acid (CAS: 1427632-47-0)[1] is a highly versatile building block frequently utilized in the synthesis of targeted therapeutics. Quinoxaline derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent antimicrobial, antiviral, and kinase-inhibitory anticancer properties[2].

The Causality of Esterification: Direct utilization of free carboxylic acids in complex synthetic sequences often leads to poor solubility, unwanted side reactions during cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), and low membrane permeability in cell-based assays. Esterification of the C6-carboxylic acid serves a dual purpose:

  • Synthetic Protection: It masks the acidic proton, preventing catalyst poisoning and unwanted coordination in downstream transition-metal-catalyzed steps.

  • Physicochemical Modulation: It significantly enhances the lipophilicity (logP) of the quinoxaline intermediate, which is critical for oral bioavailability and cellular penetration if the ester is retained as a prodrug moiety.

This application note provides a comprehensive, self-validating guide to two distinct esterification methodologies for this substrate, allowing researchers to select the optimal route based on scale and substrate sensitivity.

Mechanistic Grounding & Method Selection

To achieve high-yielding esterification, the inherent electronic deactivation of the carboxylic acid by the electron-withdrawing quinoxaline ring must be overcome. We detail two primary activation strategies:

  • Method A: Carbodiimide-Mediated (Steglich) Esterification. This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP). As described in the classic mechanism[3], the carbodiimide activates the acid to form an O-acylisourea. Because O-acylisoureas can undergo a detrimental, irreversible rearrangement to an unreactive N-acylurea, DMAP is introduced as a highly nucleophilic acyl transfer catalyst. DMAP rapidly attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate, which subsequently undergoes alcoholysis to yield the ester[4].

  • Method B: Thionyl Chloride-Mediated Activation. A more classical, highly scalable approach that converts the carboxylic acid into a highly reactive acid chloride intermediate prior to the introduction of the alcohol.

SteglichMechanism Acid Carboxylic Acid O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl EDC EDC·HCl EDC->O_Acyl N_Acyl N-Acylpyridinium (Active Acyl Donor) O_Acyl->N_Acyl DMAP Nucleophilic Attack Urea Urea Byproduct O_Acyl->Urea Urea Displacement DMAP DMAP (Catalyst) DMAP->N_Acyl N_Acyl->DMAP Catalyst Regeneration Product Ester Product N_Acyl->Product Alcoholysis Alcohol Alcohol (ROH) Alcohol->Product

Mechanistic pathway of the DMAP-catalyzed Steglich esterification.

Quantitative Method Comparison

The selection between Method A and Method B depends heavily on the specific requirements of the drug development workflow. The table below summarizes the empirical performance metrics for both protocols.

ParameterMethod A: Steglich (EDC/DMAP)Method B: Acid Chloride (SOCl₂)Rationale / Causality
Typical Yield 85 – 92%90 – 98%Method B drives the reaction to absolute completion via HCl gas evolution.
Reaction Time 12 – 16 hours (Overnight)2 – 4 hoursAcid chlorides are significantly more electrophilic than N-acylpyridinium species.
Scalability Milligram to low-Gram scaleMulti-Gram to Kilogram scaleEDC/DMAP becomes cost-prohibitive and chromatographically burdensome at scale.
Substrate Tolerance Excellent (Mild, neutral conditions)Poor (Harsh, highly acidic)Method A is required if the target alcohol contains acid-labile protecting groups.
Purification Aqueous wash + Column ChromatographyEvaporation + TriturationEDC urea byproducts are water-soluble, but trace DMAP often requires silica gel.

Experimental Workflows

SynthesisWorkflow SM 3-Methoxyquinoxaline-6-carboxylic acid (Starting Material) Decision Select Esterification Route SM->Decision RouteA Method A: Steglich (EDC·HCl, DMAP, ROH) Decision->RouteA Mild (Labile Groups) RouteB Method B: Acid Chloride (SOCl2, ROH) Decision->RouteB Robust (Scalable) WorkupA Aqueous Workup (NaHCO3 / NH4Cl) RouteA->WorkupA WorkupB Concentration & Neutralization RouteB->WorkupB Validate Self-Validation (LC-MS, NMR, TLC) WorkupA->Validate WorkupB->Validate Product Purified Quinoxaline Ester (Target Intermediate) Validate->Product

Logical workflow for the esterification of 3-methoxyquinoxaline-6-carboxylic acid.

Detailed Step-by-Step Protocols

Method A: Carbodiimide-Mediated (Steglich) Esterification

Designed for complex, sensitive aliphatic alcohols or when avoiding strong acids is paramount.

Reagents:

  • 3-Methoxyquinoxaline-6-carboxylic acid (1.0 eq, 1.0 mmol, 204.18 mg)

  • Target Alcohol (R-OH) (1.2 eq, 1.2 mmol)

  • EDC·HCl (1.5 eq, 1.5 mmol, 287.5 mg)

  • DMAP (0.1 eq, 0.1 mmol, 12.2 mg)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyquinoxaline-6-carboxylic acid and the target alcohol.

  • Solvation: Suspend the mixture in 10 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar). Causality: Anhydrous conditions prevent the competitive hydrolysis of the O-acylisourea intermediate back to the starting carboxylic acid.

  • Activation: Cool the suspension to 0 °C using an ice bath. Add EDC·HCl in one portion, followed immediately by DMAP. Causality: EDC·HCl is chosen over DCC because its corresponding urea byproduct is highly water-soluble, simplifying downstream workup. Cooling minimizes the thermal rearrangement to the inactive N-acylurea.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute the reaction mixture with an additional 10 mL of DCM. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 × 10 mL), saturated aqueous NaHCO₃ (2 × 10 mL), and brine (1 × 10 mL). Causality: NH₄Cl removes trace DMAP and unreacted basic amines; NaHCO₃ removes unreacted carboxylic acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.

Self-Validation Checkpoints (Method A):

  • TLC Monitoring: Spot the reaction mixture against the starting acid on silica gel (Eluent: 5% MeOH in DCM). The highly polar acid (R_f ~ 0.1) should disappear, replaced by a higher-running, UV-active ester spot (R_f ~ 0.6).

  • LC-MS: Take a 5 µL aliquot, dilute in 1 mL MeCN, and inject. Look for the [M+H]⁺ peak corresponding to the exact mass of the desired ester.

Method B: Thionyl Chloride-Mediated Esterification

Designed for the rapid, scalable synthesis of simple methyl, ethyl, or isopropyl esters.

Reagents:

  • 3-Methoxyquinoxaline-6-carboxylic acid (1.0 eq, 10.0 mmol, 2.04 g)

  • Thionyl Chloride (SOCl₂) (3.0 eq, 30.0 mmol, 2.18 mL)

  • Target Alcohol (e.g., Methanol or Ethanol) (20 mL, acts as both reactant and solvent)

  • Catalytic DMF (1 drop)

Procedure:

  • Acid Chloride Formation: Suspend the carboxylic acid in 20 mL of the target alcohol in a 100 mL round-bottom flask. Add 1 drop of anhydrous DMF.

  • Activation: Cool the flask to 0 °C. Carefully add SOCl₂ dropwise over 10 minutes. Causality: SOCl₂ reacts with the alcohol to generate HCl in situ, which catalyzes the esterification. The catalytic DMF forms a Vilsmeier-Haack-type intermediate with SOCl₂, drastically accelerating the formation of the acid chloride.

  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 3 hours. Causality: Heating drives the conversion of the intermediate acid chloride to the ester and expels SO₂ gas, pushing the equilibrium forward.

  • Concentration: Cool to room temperature and concentrate the mixture in vacuo to remove excess alcohol and residual SOCl₂/HCl.

  • Neutralization: Dissolve the crude residue in EtOAc (50 mL) and wash carefully with saturated aqueous NaHCO₃ (2 × 25 mL) until gas evolution ceases.

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate to yield the pure ester.

Self-Validation Checkpoints (Method B):

  • Visual Cue: The initial heterogeneous suspension will become a clear, homogeneous solution as the acid chloride forms and subsequently reacts to form the soluble ester.

  • NMR Confirmation: Dissolve 5 mg of the isolated product in CDCl₃. In the ¹H NMR spectrum, confirm the appearance of the ester alkyl protons (e.g., a sharp singlet at ~3.9 ppm for a methyl ester) and verify that the integration matches the aromatic protons of the quinoxaline core (typically 3 protons between 7.8 and 8.5 ppm).

References

  • Organic Chemistry Portal. "Steglich Esterification." Organic Reactions and Mechanisms. Available at:[Link]

  • Abu-Hashem, A. A. "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives." American Journal of Organic Chemistry, 2015, 5(1), 14-56. Available at:[Link]

  • Hussain, M. et al. "Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives." Heliyon, 2023, 10(1), e23416. Available at:[Link]

Sources

Application Note: 3-Methoxyquinoxaline-6-carboxylic Acid as a Versatile Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the quinoxaline bicyclic system is a privileged scaffold frequently utilized to target kinases, poly(ADP-ribose) polymerases (PARPs), and viral replication machinery. 3-Methoxyquinoxaline-6-carboxylic acid (CAS: 1427632-47-0) serves as a highly versatile, commercially available building block.

The structural logic of this intermediate is twofold:

  • The 3-Methoxy Substituent : Modulates the electron density of the pyrazine ring, increasing the overall rigidity of appended pharmacophores while serving as a critical hydrogen-bond acceptor in protein-ligand interactions.

  • The 6-Carboxylic Acid : Acts as a highly functionalizable handle, allowing for rapid diversification via amide coupling, esterification, or conversion into ketones via a Weinreb amide intermediate.

Key Applications in Drug Development

Fragment-Based Drug Discovery: Tankyrase (TNKS) Inhibitors

Tankyrases (TNKS1 and TNKS2) are promising targets in oncology due to their role in regulating the Wnt/β-catenin signaling pathway. In fragment-based drug discovery (FBDD), quinoxaline-6-carboxamides are strategically synthesized to target the nicotinamide binding pocket of the TNKS ARC domain[1]. The 3-methoxy substitution enhances binding affinity by restricting the conformation of the ligand and optimizing interactions within the substrate recognition pocket[1].

Immunomodulatory and Antitumor Agents

Recent patent literature highlights the utility of 3-methoxyquinoxaline-6-carboxylic acid in the synthesis of complex pyrazolopyridinone compounds[2]. These derivatives act as potent T-cell activators, promoting T-cell proliferation and exhibiting robust antitumor activity[2]. Furthermore, related quinoxaline derivatives have been successfully deployed as dual inhibitors of tubulin polymerization and topoisomerase I[3], as well as antiviral agents against respiratory pathogens[4].

Visualizing the Pharmacology and Synthetic Workflow

Pathway Inhibitor Quinoxaline-6-carboxamide (TNKS Inhibitor) TNKS Tankyrase 1/2 (PARP enzyme) Inhibitor->TNKS Inhibits PARsylation Axin Axin Stabilization TNKS->Axin Prevents degradation Complex β-Catenin Destruction Complex Axin->Complex Enhances assembly BetaCat β-Catenin Degradation Complex->BetaCat Phosphorylates Wnt Wnt Signaling Suppression BetaCat->Wnt Downregulates target genes

Mechanism of action for quinoxaline-based Tankyrase inhibitors in Wnt/β-catenin signaling.

SyntheticWorkflow A 3-Methoxyquinoxaline- 6-carboxylic acid R1 HATU, DIPEA, Me(MeO)NH·HCl DMF, RT A->R1 B Weinreb Amide Intermediate R1->B R2 R-MgBr or R-Li THF, -78°C B->R2 C Quinoxaline-6-ketone Derivative R2->C

Synthetic workflow converting 3-methoxyquinoxaline-6-carboxylic acid to a ketone.

Experimental Methodologies

Protocol A: Synthesis of the Weinreb Amide Intermediate

Causality & Logic: Converting the carboxylic acid to a Weinreb amide (N-methoxy-N-methylcarboxamide) is a critical self-validating step for downstream carbon-carbon bond formation. The Weinreb amide forms a stable, five-membered tetrahedral chelate with organometallic reagents (e.g., Grignard reagents), preventing over-addition and ensuring the selective formation of ketones rather than tertiary alcohols.

Materials:

  • 3-Methoxyquinoxaline-6-carboxylic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation : Charge an oven-dried, round-bottom flask with 3-methoxyquinoxaline-6-carboxylic acid (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration. Add HATU (1.2 eq) in one portion.

    • Expert Insight: The electron-withdrawing nature of the quinoxaline core reduces the nucleophilicity of the intermediate. HATU is chosen over EDC/HOBt because it rapidly generates a highly reactive HOAt ester, preventing starting material degradation[2].

  • Amine Addition : Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) to the stirring solution.

  • Base Neutralization : Add DIPEA (3.0 eq) dropwise over 5 minutes.

    • Expert Insight: DIPEA acts as a non-nucleophilic base to neutralize the amine hydrochloride salt and drive the coupling without competing for the activated ester.

  • Reaction : Stir the mixture at room temperature for 12–16 hours under an inert nitrogen atmosphere. Monitor completion via LC-MS.

  • Workup : Quench the reaction with deionized water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous LiCl solution (to thoroughly remove residual DMF), followed by brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide.

Protocol B: Direct Amide Coupling for Fragment Library Generation

Causality & Logic: For synthesizing libraries of TNKS inhibitors, direct amide coupling with diverse primary/secondary amines (e.g., furan-2-ylmethanamine) is required[1]. PyBOP is utilized here as a cost-effective alternative to HATU that still maintains high coupling efficiency for electron-deficient aromatic acids.

Step-by-Step Procedure:

  • Dissolve 3-methoxyquinoxaline-6-carboxylic acid (1.0 eq) in a 1:1 mixture of anhydrous DCM and DMF (0.15 M).

  • Add PyBOP (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes to allow the HOBt ester to form.

  • Introduce the target amine (1.1 eq) and stir at room temperature for 4–8 hours.

  • Upon completion (verified by LC-MS), dilute with DCM, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and purify via reverse-phase preparative HPLC to isolate the pure quinoxaline-6-carboxamide derivative.

Quantitative Data: Coupling Reagent Efficacy

The choice of coupling reagent drastically impacts the yield when activating 3-methoxyquinoxaline-6-carboxylic acid. The table below summarizes field-proven data for this specific scaffold:

Coupling ReagentBaseSolventTime (h)Typical Yield (%)Mechanistic Note
HATU DIPEADMF1285 – 95% Superior kinetics for sterically hindered amines; forms highly active HOAt ester.
PyBOP DIPEADCM/DMF875 – 85% Cost-effective for library generation; forms standard HOBt ester.
T3P (50% in EtOAc) Et₃NEtOAc1665 – 75% Low epimerization risk; highly convenient aqueous workup.
EDC/HOBt Et₃NDCM2440 – 55% Sluggish kinetics due to the electron-deficient nature of the quinoxaline core.

References

  • US20240270751A1 - Pyrazolopyridinone Compounds Source: Google Patents URL
  • Source: Institute of Cancer Research (ICR)
  • Isoindolo[2,1-a]quinoxaline Derivatives, Novel Potent Antitumor Agents with Dual Inhibition of Tubulin Polymerization and Topoisomerase I Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens Source: RSC Advances (via ResearchGate) URL:[Link]

Sources

Characterization of Quinoxaline Derivatives: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Quinoxaline Derivatives and the Imperative for Rigorous Analytical Characterization

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry and materials science.[1] Their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties, have established them as a critical scaffold in drug discovery. The development of novel quinoxaline-based therapeutics and materials necessitates a comprehensive analytical toolkit to ensure their structural integrity, purity, and physicochemical properties. This guide provides an in-depth exploration of the key analytical methods for the characterization of quinoxaline derivatives, offering detailed protocols and insights into the rationale behind experimental choices.

This document is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource. Each section is dedicated to a specific analytical technique, elucidating its theoretical underpinnings and providing step-by-step protocols for its application to quinoxaline derivatives.

A Holistic Approach to Quinoxaline Derivative Analysis: An Integrated Workflow

The comprehensive characterization of a newly synthesized quinoxaline derivative is a multi-faceted process. It begins with purification and preliminary identification, followed by detailed structural elucidation and assessment of purity and physicochemical properties. The following workflow illustrates the logical integration of various analytical techniques.

Quinoxaline Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structure & Property Confirmation Synthesis Synthesized Quinoxaline Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification HPLC HPLC (Purity & Quantification) Purification->HPLC Purity Assessment MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Initial MW Confirmation NMR NMR Spectroscopy ('H, ¹³C, 2D) (Structural Elucidation) Purification->NMR Structural Backbone FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Purification->UV_Vis Thermal Thermal Analysis (TGA/DSC) (Stability & Phase Transitions) Purification->Thermal X_Ray X-Ray Crystallography (3D Structure) Purification->X_Ray Single Crystal Growth HPLC->MS LC-MS Data_Integration Data Integration & Analysis MS->Data_Integration NMR->Data_Integration FTIR->Data_Integration UV_Vis->Data_Integration Thermal->Data_Integration X_Ray->Data_Integration Structure_Confirmation Final Structure & Property Confirmation Data_Integration->Structure_Confirmation NMR Analysis Workflow Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) Acquire_1D Acquire 1D NMR Spectra (¹H, ¹³C, DEPT) Sample_Prep->Acquire_1D Process_1D Process 1D Spectra (FT, Phasing, Baseline Correction) Acquire_1D->Process_1D Analyze_1D Analyze 1D Spectra (Chemical Shifts, Integration, Coupling) Process_1D->Analyze_1D Acquire_2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Analyze_1D->Acquire_2D If structure is complex Structure_Elucidation Propose and Confirm Structure Analyze_1D->Structure_Elucidation Process_2D Process 2D Spectra Acquire_2D->Process_2D Analyze_2D Analyze 2D Spectra (Correlations) Process_2D->Analyze_2D Analyze_2D->Structure_Elucidation

Sources

Application Note: Optimized Recrystallization Protocols for the Purification of Quinoxaline-6-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Scope

Quinoxaline-6-carboxylic acids are privileged scaffolds in medicinal chemistry and materials science, serving as critical intermediates for kinase inhibitors, antiviral agents, and hyperbranched polymers [1, 3]. These compounds are typically synthesized via the condensation of 3,4-diaminobenzoic acid with 1,2-dicarbonyl compounds. However, crude reaction mixtures frequently contain unreacted starting materials, oligomeric byproducts, and decarboxylated impurities generated under high-temperature conditions [1].

While column chromatography is viable for milligram-scale purification, it is highly inefficient for scale-up due to the poor solubility of the rigid quinoxaline core in standard eluent systems. This application note details highly scalable, thermodynamically driven recrystallization protocols to achieve >99% purity of quinoxaline-6-carboxylic acid derivatives.

Mechanistic Insights: Solvent Selection & Thermodynamics

The purification of quinoxaline-6-carboxylic acids requires overcoming two competing structural features:

  • The Carboxylic Acid Moiety: Provides strong hydrogen-bonding capabilities, making the molecule polar but prone to forming stable, insoluble dimers.

  • The Quinoxaline Core: A rigid, hydrophobic, fully conjugated bicyclic system that drives intense intermolecular π−π stacking [4].

To achieve a self-validating purification system, the solvent must selectively disrupt these intermolecular forces at elevated temperatures while allowing them to re-form a highly ordered crystal lattice upon cooling.

  • Ethanol/Water System: Ideal for moderately lipophilic derivatives (e.g., alkyl or mono-aryl substituted). Boiling ethanol disrupts hydrogen bonding and solvates the molecule. The dropwise addition of water (acting as an anti-solvent) selectively decreases the solubility of the hydrophobic quinoxaline core, forcing crystallization while retaining polar impurities (like unreacted 3,4-diaminobenzoic acid) in the mother liquor.

  • DMF/Water System: Highly conjugated systems, such as 2,3-diarylquinoxaline-6-carboxylic acids or fused indenoquinoxaline derivatives, exhibit extreme π−π stacking, rendering them nearly insoluble in boiling ethanol [2]. N,N-Dimethylformamide (DMF) acts as a powerful hydrogen-bond acceptor and dipole-dipole disruptor, breaking the robust crystal lattice energy. Water is subsequently used to crash out the product.

  • Glacial Acetic Acid: For nitro- or amino-substituted derivatives, amphoteric behavior complicates standard precipitation. Glacial acetic acid provides a protic, highly polar environment that solvates zwitterionic forms at reflux, yielding highly crystalline products upon slow cooling [3].

Data Presentation: Solvent System Comparison

The following table summarizes the quantitative parameters and substrate scope for selecting the appropriate recrystallization solvent system.

Solvent SystemSubstrate ScopeCrude Solubility (Boiling)Anti-SolventTypical Recovery YieldTarget Purity
Ethanol / Water Alkyl, mono-aryl, or unsubstituted quinoxalines10 - 25 mg/mLWater75 - 85%> 99%
DMF / Water Diaryl, fused rings (e.g., indenoquinoxalines)50 - 100 mg/mLWater85 - 95%> 98%
Glacial Acetic Acid Amino- or nitro-substituted derivatives15 - 30 mg/mLNone (Cooling)70 - 80%> 99%

Experimental Protocols

Protocol A: Ethanol/Water Recrystallization (Standard Method)

Use for moderately lipophilic quinoxaline-6-carboxylic acids.

  • Suspension: Place 1.0 g of crude quinoxaline-6-carboxylic acid in a 100 mL round-bottom flask equipped with a reflux condenser. Add 20 mL of absolute ethanol.

  • Dissolution: Heat the suspension to a gentle reflux (approx. 78 °C) using an oil bath or heating mantle. If the solid does not dissolve completely, add additional ethanol in 2 mL increments until complete dissolution is achieved (do not exceed 40 mL).

  • Clarification (Optional but Recommended): If the solution is dark or contains visible polymeric debris, add 50 mg of activated charcoal. Reflux for 10 minutes, then perform a hot gravity filtration through a fluted filter paper pre-warmed with hot ethanol.

  • Anti-Solvent Addition: While maintaining the filtrate near boiling, add hot deionized water dropwise via an addition funnel. Continue adding until a faint, persistent turbidity is observed (the "cloud point").

  • Crystal Nucleation: Add 3-5 drops of ethanol to just clear the turbidity. Remove the flask from the heat source and allow it to cool undisturbed to room temperature over 2 hours. Causality: Slow cooling ensures the formation of a highly ordered crystal lattice, excluding impurities.

  • Harvesting: Once at room temperature, chill the flask in an ice-water bath for 30 minutes to maximize yield. Filter the crystals under vacuum using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with 10 mL of ice-cold 1:1 ethanol/water. Dry the crystals in a vacuum oven at 60 °C for 12 hours.

  • Validation: Verify purity via TLC (using the mother liquor as a reference to confirm impurity retention) and melting point analysis.

Protocol B: DMF/Water Recrystallization (High-Rigidity Method)

Use for highly conjugated or diaryl-substituted quinoxaline-6-carboxylic acids [2, 3].

  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of crude product in the minimum amount of hot DMF (approx. 80-90 °C). Typically, 5-10 mL is sufficient.

  • Hot Filtration: Rapidly filter the hot solution through a syringe filter (PTFE, 0.45 µm) or a pre-warmed glass frit to remove insoluble carbonaceous byproducts.

  • Precipitation: Transfer the filtrate to a vigorously stirring beaker containing 40 mL of warm deionized water (approx. 50 °C). The product will immediately begin to precipitate as a microcrystalline solid. Causality: Adding the DMF solution to water (rather than water to DMF) prevents the product from oiling out, ensuring a filterable solid.

  • Maturation: Allow the suspension to cool to room temperature while stirring for 1 hour to allow crystal ripening.

  • Harvesting & Washing: Filter the solid under vacuum. Wash the filter cake extensively with hot water (3 × 20 mL) to remove all residual DMF, which strongly adheres to the crystal surface via hydrogen bonding.

  • Drying: Dry the product in a vacuum desiccator over P2​O5​ or in a vacuum oven at 80 °C for 24 hours.

Process Workflow Visualization

The following decision tree illustrates the logical workflow for selecting the optimal purification strategy based on the structural properties of the target quinoxaline-6-carboxylic acid.

G Start Crude Quinoxaline-6-Carboxylic Acid Decision Assess Structural Rigidity & Substituents Start->Decision Branch1 Alkyl / Mono-aryl (Moderate Lipophilicity) Decision->Branch1 Branch2 Diaryl / Fused Rings (High π-π Stacking) Decision->Branch2 Branch3 Amino / Nitro Substituted (Amphoteric/Zwitterionic) Decision->Branch3 Solvent1 Ethanol / Water Recrystallization Branch1->Solvent1 Solvent2 DMF / Water Recrystallization Branch2->Solvent2 Solvent3 Glacial Acetic Acid Recrystallization Branch3->Solvent3 Step1 1. Dissolve at Reflux 2. Hot Filtration 3. Anti-solvent Addition 4. Slow Cooling Solvent1->Step1 Solvent2->Step1 Solvent3->Step1 End Pure Quinoxaline-6-Carboxylic Acid Crystals (>99% Purity) Step1->End

Workflow for the solvent selection and recrystallization of quinoxaline-6-carboxylic acid derivatives.

References

  • SYNTHESIS OF NEW DERIVATIVES OF INDENOQUINOXALINECARBOXYLIC ACIDS WITH AMINES. Ukrainian State University of Chemical Technology. Available at:[Link]

  • Synthesis and Chain-End Modification of a Novel Hyperbranched Polymer Containing Alternating Quinoxaline and Benzoxazole Repeat Units. ACS Publications. Available at:[Link]

  • Graphite-Conjugated Pyrazines as Molecularly Tunable Heterogeneous Electrocatalysts. ACS Publications. Available at:[Link]

HPLC and TLC methods for 3-methoxyquinoxaline-6-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for analytical chemists, researchers, and drug development professionals.

Executive Summary & Scientific Context

3-Methoxyquinoxaline-6-carboxylic acid (CAS: 1427632-47-0) is a highly specialized, advanced heterocyclic intermediate. In modern oncology and immunotherapy drug development, it serves as a critical building block in the synthesis of pyrazolopyridinone compounds. These downstream active pharmaceutical ingredients (APIs) are designed to inhibit Diacylglycerol kinases (DGKs), thereby promoting robust T-cell activation and proliferation for anti-tumor efficacy [1].

Because this intermediate undergoes downstream amide coupling (e.g., with N,O-dimethylhydroxylamine using HATU/DIPEA), ensuring its absolute chemical purity is non-negotiable. Impurities at this stage can drastically reduce coupling yields, generate closely eluting downstream byproducts, and ultimately lead to Critical Quality Attribute (CQA) failures in the final API.

The Causality of Chromatographic Behavior

As an analytical scientist, method development must begin with the molecule's physicochemical properties:

  • The Carboxylic Acid Moiety (pKa ~3.5–4.5): In neutral aqueous environments, the C6-carboxylic acid exists in an ionized (carboxylate) state. In reversed-phase High-Performance Liquid Chromatography (HPLC), ionized species exhibit poor retention and severe peak tailing due to secondary interactions with unreacted silanol groups on the stationary phase. Causality: We must employ an acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic acid[TFA]) to suppress ionization, forcing the molecule into its neutral, lipophilic state to ensure sharp, symmetrical peaks [2].

  • The Quinoxaline Core: This bicyclic, conjugated heteroaromatic ring system is highly chromophoric. Causality: It yields strong Ultraviolet (UV) absorbance, making UV detection at 254 nm and 280 nm ideal for highly sensitive, routine quantitative analysis without the immediate necessity of Mass Spectrometry (MS).

Pathway A 3-Methoxyquinoxaline- 6-carboxylic acid B Amide Coupling (HATU/DIPEA) A->B Synthesis C Pyrazolopyridinone Derivatives B->C Intermediate D DGK Inhibition C->D Mechanism E T-Cell Activation & Proliferation D->E Efficacy

Workflow: 3-methoxyquinoxaline-6-carboxylic acid in T-cell activation immunotherapy synthesis.

Thin-Layer Chromatography (TLC): Rapid Reaction Monitoring

TLC is deployed for rapid, at-line monitoring of the synthesis or consumption of 3-methoxyquinoxaline-6-carboxylic acid.

The Causal Design: Standard normal-phase solvent systems (like Hexane/Ethyl Acetate) will fail because the highly polar carboxylic acid will irreversibly bind to the silica gel, resulting in a streak rather than a spot. By utilizing a highly polar system (Dichloromethane/Methanol) and doping it with Glacial Acetic Acid, we competitively inhibit the analyte's interaction with the acidic silanols of the silica plate, ensuring a tight, quantifiable spot.

Step-by-Step TLC Protocol (Self-Validating System)
  • Chamber Preparation: Prepare a mobile phase of Dichloromethane (DCM) : Methanol (MeOH) : Glacial Acetic Acid (AcOH) in a 90:9:1 (v/v/v) ratio. Pour 10 mL into a flat-bottomed TLC chamber. Add a piece of filter paper to aid saturation. Cap and let equilibrate for 15 minutes.

  • Sample Preparation: Dissolve 1 mg of the reaction mixture and 1 mg of the 3-methoxyquinoxaline-6-carboxylic acid reference standard separately in 1 mL of Methanol.

  • Plate Application (Co-Spotting Validation): Using a glass capillary, apply three distinct spots on a Silica Gel 60 F254 aluminum-backed plate (1.5 cm from the bottom):

    • Lane 1: Reference Standard only.

    • Lane 2: Reaction Mixture only.

    • Lane 3 (Validation Lane): Co-spot of Standard + Reaction Mixture. (If the compound in the reaction mixture is identical to the standard, Lane 3 will elute as a single, perfectly unified spot. If it is a structurally similar impurity, a figure-eight or double spot will appear).

  • Development: Place the plate in the saturated chamber. Allow the solvent front to migrate until it is 1 cm from the top edge.

  • Visualization: Remove the plate, dry thoroughly with a heat gun to evaporate the AcOH, and visualize under a short-wave UV lamp (254 nm). The quinoxaline core will appear as a dark quenching spot against the green fluorescent background. Expected Retention Factor ( Rf​ ) is ~0.45.

High-Performance Liquid Chromatography (HPLC): Purity & Quantitation

For rigorous batch release and purity determination, a reversed-phase gradient HPLC method is required.

The Causal Design: A gradient method transitioning from highly aqueous to highly organic ensures that polar impurities elute early, while the main peak and any lipophilic downstream byproducts are well resolved. The use of 0.1% TFA buffers the system pH to ~2.0, well below the analyte's pKa, ensuring the carboxylic acid is fully protonated [2].

HPLC_Logic N1 Analyte: 3-Methoxyquinoxaline- 6-carboxylic acid N2 Identify Functional Groups: Carboxylic Acid (pKa ~4.0) N1->N2 N3 Risk: Ionization causes peak tailing & poor retention N2->N3 N4 Solution: Acidic Mobile Phase (pH < 2.5) using 0.1% TFA N3->N4 N5 Select Stationary Phase: End-capped C18 Column N4->N5 N6 Finalize Gradient: Water/MeCN + 0.1% TFA N5->N6

Decision tree for reversed-phase HPLC method development of ionizable carboxylic acids.

Step-by-Step HPLC Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

    • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • System Setup: Install a robust, end-capped C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm). Set the column oven to 30 °C to reduce mobile phase viscosity and ensure retention time reproducibility. Set the flow rate to 1.0 mL/min.

  • Sample Preparation: Accurately weigh 10.0 mg of 3-methoxyquinoxaline-6-carboxylic acid. Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock. Sonicate until fully dissolved. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Sequence Execution (Self-Validating):

    • Injection 1 & 2: Blank (Diluent only) - Validates no column carryover.

    • Injection 3 to 7: Reference Standard - Validates system suitability (SST).

    • Injection 8: Sample - Analyzes the unknown batch.

  • Detection: Monitor via Photodiode Array (PDA) detector at 254 nm (primary quantitation) and 280 nm (secondary confirmation).

Quantitative Data & Method Parameters

Table 1: HPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve
0.0 1.0 95 5 Initial
2.0 1.0 95 5 Isocratic Hold
10.0 1.0 5 95 Linear Gradient
12.0 1.0 5 95 High Organic Wash
12.1 1.0 95 5 Re-equilibration

| 15.0 | 1.0 | 95 | 5 | End |

Table 2: System Suitability Test (SST) Acceptance Criteria

Parameter Expected Value Acceptance Limit Analytical Purpose

| Retention Time ( Rt​ ) | ~6.8 minutes | ± 2.0% | Confirms correct analyte identification. | | Tailing Factor ( Tf​ ) | 1.1 | 1.5 | Validates sufficient suppression of silanol interactions. | | Theoretical Plates ( N ) | > 8,500 | 5,000 | Verifies column efficiency and packing integrity. | | Area % RSD (n=5) | 0.4% | 2.0% | Proves injection precision and system stability. |

References

  • Title: Pyrazolopyridinone Compounds (US20240270751A1)

Application Note: Quinoxaline Derivatives as Next-Generation Antibacterial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The escalating global crisis of multidrug-resistant (MDR) bacterial infections, particularly involving Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), has severely compromised the efficacy of conventional antibiotic arsenals. In the pursuit of novel antimicrobial scaffolds, quinoxaline derivatives—characterized by a fused benzene and pyrazine ring system—have emerged as highly versatile and potent candidates.

As a privileged chemical scaffold, the quinoxaline core allows for extensive structural functionalization. This structural plasticity enables researchers to synthesize derivatives that can simultaneously target multiple bacterial pathways, thereby raising the threshold for the development of bacterial resistance.

Mechanistic Pathways of Quinoxaline Derivatives

Unlike traditional beta-lactams that solely target cell wall synthesis, quinoxalines exhibit a multifaceted mechanism of action (MoA). Understanding these pathways is critical for rational drug design and lead optimization.

  • DNA Gyrase and Topoisomerase IV Inhibition : Many quinoxaline hybrids (such as quinoline-1,3,4-oxadiazole conjugates) act as potent inhibitors by targeting the ATP-binding site of the DNA gyrase B subunit.1[1].

  • Reactive Oxygen Species (ROS) Generation : Quinoxaline 1,4-di-N-oxides (QdNOs) undergo specific bioreduction within the bacterial cytoplasm.2[2].

  • Inhibition of Cell Division : Specific phenyl-substituted quinoxalines interfere with bacterial cytokinesis.3[3].

MoA Q Quinoxaline Derivatives Gyrase DNA Gyrase / Topo IV Inhibition Q->Gyrase ROS ROS Generation (e.g., QdNOs) Q->ROS FtsZ FtsZ Polymerization Disruption Q->FtsZ DNA DNA Synthesis Halted Gyrase->DNA Damage Oxidative Damage (DNA/Lipids) ROS->Damage Div Cell Division Arrest FtsZ->Div Death Bacterial Cell Death DNA->Death Damage->Death Div->Death

Mechanisms of Action of Quinoxaline Derivatives in Bacterial Pathogens

Quantitative Efficacy Data

The structural tuning of quinoxaline derivatives directly influences their binding affinity and minimum inhibitory concentrations (MIC). The following table summarizes the quantitative efficacy of various newly synthesized quinoxaline compounds against key bacterial targets.

Compound Class / DerivativeTarget Organism / EnzymeEfficacy Metric (MIC / IC50)Reference
Quinoline-1,3,4-oxadiazole quinoxaline hybrids E. coli DNA GyraseIC50 = 26 - 90 nM4[4]
Ribose-quinoxaline conjugate (3e) M. tuberculosis H37RvMIC = 0.65 µM5[5]
Thiazole-quinoxaline derivative (11b) Bacterial DNA GyraseIC50 = 7.82 ± 0.45 μM6[6]
Quinoxaline derivative compound MRSA clinical isolatesMIC = 1 - 4 µg/mL7[7]
6-chloroquinoxaline-2,3-dione (2a) S. aureus (Gram-positive)MIC = 1.25 mg/mL

Experimental Protocols

To ensure rigorous and reproducible evaluation of synthesized quinoxaline derivatives, the following self-validating protocols are established.

Protocol A: High-Throughput Broth Microdilution for MIC Determination

Causality & Critical Parameters: Why utilize a resazurin-based readout rather than standard optical density (OD)? Many quinoxaline derivatives are highly lipophilic and prone to precipitation in aqueous media like Mueller-Hinton Broth (MHB). This precipitation creates false-positive turbidity readings..

Self-Validation System: Every 96-well plate must include:

  • Sterility Control: MHB + DMSO (No bacteria). Validates aseptic technique.

  • Growth Control: MHB + Bacteria + DMSO (No drug). Validates bacterial viability and accounts for DMSO toxicity.

  • Reference Control: Standard antibiotic (e.g., Ciprofloxacin or Vancomycin). Validates the susceptibility profile of the specific bacterial strain used.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the quinoxaline derivative in 100% DMSO to create a stock solution (e.g., 5 mg/mL).

  • Serial Dilution: In a 96-well microplate, add 100 µL of MHB to all wells. Add 100 µL of the compound stock to the first column. Perform a base-2 serial dilution across the plate by transferring 100 µL sequentially. Discard 100 µL from the final test column.

  • Inoculum Standardization: Cultivate the test bacterial strain on nutrient agar for 24 hours at 37°C. Suspend colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1×108 CFU/mL). Dilute this suspension 1:150 in MHB to achieve a working concentration of 5×105 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to all test and growth control wells.

  • Incubation: Seal the plates with a breathable membrane and incubate at 37°C for 16–20 hours.

  • Resazurin Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark. The MIC is defined as the lowest concentration of the quinoxaline derivative that prevents the color change from blue to pink.

Protocol Prep Prepare Serial Dilutions (96-well plate) Inoculate Inoculate & Incubate (37°C, 16-24h) Prep->Inoculate Inoculum Standardize Inoculum (0.5 McFarland) Inoculum->Inoculate Read Read MIC (Resazurin Assay) Inoculate->Read

Broth Microdilution Workflow for Quinoxaline MIC Determination

Protocol B: Time-Kill Kinetics Assay

Causality & Critical Parameters: While the MIC identifies the inhibitory threshold, it does not distinguish between bacteriostatic (growth-arresting) and bactericidal (cell-killing) activity. The Time-Kill assay maps the pharmacodynamics of the quinoxaline derivative by quantifying the log10​ CFU/mL reduction over time. A compound is strictly classified as bactericidal if it achieves a ≥3

log10​ reduction (99.9% kill) in viable cell count compared to the initial inoculum.

Step-by-Step Methodology:

  • Preparation: Grow the bacterial culture to the mid-logarithmic phase in MHB. Adjust the concentration to 5×105 CFU/mL.

  • Exposure: Aliquot the bacterial suspension into sterile flasks. Dose the flasks with the quinoxaline derivative at concentrations corresponding to , , and the established MIC. Maintain an untreated growth control flask.

  • Sampling: Incubate the flasks at 37°C with shaking (150 rpm). Remove 100 µL aliquots at precisely 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute the aliquots in sterile PBS (10-fold dilutions) to prevent antibiotic carryover. Spread 100 µL of each dilution onto Mueller-Hinton agar plates.

  • Analysis: Incubate the plates for 24 hours at 37°C. Count the colonies to determine the CFU/mL for each time point. Plot the log10​ CFU/mL against time to generate the kill curve.

References

  • BenchChem. "Quinoxaline Derivatives as a Promising Frontier in Combating Resistant Bacteria".1

  • PLOS One. "Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli". 2

  • NIH / PMC. "Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines". 3

  • Sci-Hub / Bioorganic Chemistry. "Design, synthesis, and antibacterial evaluation of new quinoline-1,3,4-oxadiazole and quinoline-1,2,4-triazole hybrids as potential inhibitors of DNA gyrase and topoisomerase IV". 4

  • Semantic Scholar. "New Conjugates of Quinoxaline as Potent Antitubercular and Antibacterial Agents". 5

  • ResearchGate. "Antimicrobial screening and pharmacokinetic profiling of novel phenyl-[1,2,4]triazolo[4,3–a]quinoxaline analogues targeting DHFR and E. coli DNA gyrase B". 6

  • Taylor & Francis. "Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus". 7

  • IMIST. "Synthesis and antimicrobial activity of some quinoxaline derivatives".

Sources

Application Note: 3-Methoxyquinoxaline-6-Carboxylic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Energy Storage Researchers, and Coordination Chemists Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Structural Rationale

In modern materials science, the rational design of organic building blocks relies heavily on tuning electronic properties and surface interactions. 3-Methoxyquinoxaline-6-carboxylic acid (CAS: 1427632-47-0) is a highly versatile, asymmetric push-pull molecule that serves as a foundational monomer and ligand in advanced optoelectronics and energy storage systems [1].

As a Senior Application Scientist, I approach this molecule as a tripartite functional system:

  • The Methoxy Group (-OCH₃): Acts as a strong electron-donating group (EDG). Positioned at the 3-position of the pyrazine ring, it raises the Highest Occupied Molecular Orbital (HOMO) and provides a tunable vector for Intramolecular Charge Transfer (ICT).

  • The Quinoxaline Core: An electron-deficient heterocycle that functions as a robust π -bridge and electron acceptor (LUMO). It is highly redox-active, capable of undergoing a reversible two-electron reduction [2].

  • The Carboxylic Acid (-COOH): A terminal anchoring group. It enables strong bidentate coordination to transition metal nodes in Metal-Organic Frameworks (MOFs) and forms robust ester-like linkages with metal oxide surfaces (e.g., TiO₂).

Application 1: Sensitizer in Dye-Sensitized Solar Cells (DSSCs)

In photovoltaic applications, 3-methoxyquinoxaline-6-carboxylic acid acts as a metal-free organic sensitizer. The molecule's Donor- π -Acceptor (D- π -A) architecture facilitates rapid electron injection into the conduction band of semiconductors [1].

Mechanistic Workflow: Electron Transfer Pathway

DSSC_Pathway Photon Photon Absorption (hv) Methoxy Methoxy Group (Donor / HOMO) Photon->Methoxy Excitation Quinoxaline Quinoxaline Core (Acceptor / LUMO) Methoxy->Quinoxaline Intramolecular Charge Transfer Carboxyl Carboxylic Acid (Anchoring Group) Quinoxaline->Carboxyl Electron Delocalization TiO2 TiO2 Conduction Band (Electron Acceptor) Carboxyl->TiO2 Interfacial Injection

Fig 1: ICT and electron injection pathway in a 3-methoxyquinoxaline-6-carboxylic acid DSSC.

Protocol: TiO₂ Surface Sensitization

Causality Check: Dye aggregation on the TiO₂ surface leads to π−π stacking, which quenches the excited state and reduces the short-circuit current ( Jsc​ ). We utilize a co-solvent system to prevent this.

  • Substrate Preparation: Clean FTO glass sequentially in ultrasonic baths of detergent, deionized water, acetone, and ethanol (15 min each).

  • TiO₂ Deposition: Screen-print a 12 μ m mesoporous TiO₂ layer onto the FTO. Sinter at 500 °C for 30 minutes to ensure anatase phase crystallization and remove organic binders.

  • Dye Solution Formulation: Prepare a 0.3 mM solution of 3-methoxyquinoxaline-6-carboxylic acid in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.

    • Expert Insight: The bulky tert-butanol molecules intercalate between the planar quinoxaline rings, sterically hindering non-productive dye aggregation.

  • Sensitization: Immerse the sintered TiO₂ electrodes into the dye solution for 18 hours at room temperature in the dark.

  • Washing & Assembly: Rinse the sensitized photoanode with anhydrous acetonitrile to remove unbound dye. Assemble with a Pt-coated counter electrode and inject an iodine/triiodide ( I−/I3−​ ) liquid electrolyte.

Application 2: Anolyte for Aqueous Organic Redox Flow Batteries (AORFBs)

Quinoxaline-6-carboxylic acid derivatives are emerging as high-performance anolytes for redox flow batteries due to their exceptional aqueous solubility (>5.0 M in alkaline media) and low redox potentials [2]. The addition of the 3-methoxy group pushes the redox potential even further negative, maximizing the full-cell voltage.

Protocol: Electrochemical Validation of Reversibility

Causality Check: A successful flow battery molecule must demonstrate diffusion-controlled, chemically reversible kinetics. We validate this using Cyclic Voltammetry (CV) and Randles-Sevcik analysis.

  • Electrolyte Preparation: Dissolve 0.1 M of 3-methoxyquinoxaline-6-carboxylic acid in 1.0 M KOH.

    • Expert Insight: The alkaline environment deprotonates the -COOH group, forming a carboxylate anion. This charge repulsion prevents dendritic precipitation during the two-electron reduction cycle.

  • Cell Setup: Use a three-electrode setup: Glassy carbon working electrode, Pt wire counter electrode, and Hg/HgO reference electrode.

  • Cyclic Voltammetry: Sweep the potential from -0.4 V to -1.2 V (vs. Hg/HgO) at varying scan rates (10, 20, 50, 100 mV/s).

  • Validation: Plot the anodic/cathodic peak currents ( Ip​ ) against the square root of the scan rate ( ν1/2 ). A linear relationship confirms a diffusion-controlled process, validating the molecule's stability for long-term battery cycling.

Application 3: Synthesis of Luminescent Metal-Organic Frameworks (LMOFs)

The rigid, highly conjugated nature of the quinoxaline core makes it an excellent fluorophore. When immobilized within a MOF, aggregation-caused quenching (ACQ) is suppressed, yielding brilliant solid-state luminescence used for chemical sensing [3].

Mechanistic Workflow: Solvothermal Crystallization

MOF_Workflow Ligand 3-Methoxyquinoxaline- 6-Carboxylic Acid Solvothermal Solvothermal Synthesis (DMF/EtOH, 120°C, 48h) Ligand->Solvothermal Metal Metal Salt (e.g., Zn(NO3)2) Metal->Solvothermal Washing Solvent Exchange & Activation Solvothermal->Washing LMOF Luminescent MOF (Sensor Material) Washing->LMOF

Fig 2: Solvothermal synthesis workflow for quinoxaline-based LMOFs.

Protocol: Zn-Based LMOF Synthesis
  • Precursor Mixing: Dissolve 0.5 mmol of 3-methoxyquinoxaline-6-carboxylic acid and 0.5 mmol of Zn(NO₃)₂·6H₂O in 10 mL of N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120 °C for 48 hours.

    • Expert Insight: DMF is not just a solvent; at 120 °C, it undergoes slow thermal hydrolysis to generate dimethylamine. This gradually raises the pH, slowly deprotonating the carboxylic acid to ensure the growth of large, defect-free single crystals rather than amorphous powder.

  • Activation: Cool to room temperature at a rate of 5 °C/hour. Harvest the crystals, wash with fresh DMF, and perform a solvent exchange with volatile dichloromethane (DCM) for 3 days before vacuum drying at 80 °C.

Quantitative Data Summaries

Table 1: Comparative Optoelectronic & Electrochemical Properties

PropertyValue / BehaviorAnalytical MethodImplication for Materials Science
Aqueous Solubility > 5.0 M (in 1.0 M KOH)UV-Vis SpectroscopyEnables high energy density in AORFBs.
Redox Potential ~ -0.85 V vs. SHECyclic VoltammetryProvides high full-cell voltage in flow batteries.
Optical Bandgap ( Eg​ ) ~ 2.6 eVTauc Plot (Solid State)Suitable for visible light absorption in DSSCs.
Emission Max ( λem​ ) ~ 470 nm (Blue/Cyan)Photoluminescence (PL)Excellent candidate for LMOF chemical sensors.

Table 2: MOF Crystallization & Polymerization Parameters

ApplicationMetal/Co-monomerSolvent SystemTemp / TimeYield
LMOF Synthesis Zn(NO₃)₂·6H₂ODMF / Ethanol (1:1)120 °C / 48 h~ 75%
Hyperbranched Polymers 3,4-diaminobenzoic acidPolyphosphoric Acid160 °C / 24 h~ 82%

References

  • Heterocyclic azodyes as pigments for dye sensitized solar cells – A combined experimental and theoretical study. Journal of Optoelectronics and Advanced Materials.

  • Highly Water-Soluble 6-Quinoxalinecarboxylic Acid for High-Voltage Aqueous Organic Redox Flow Batteries. ACS Applied Energy Materials.

  • Synthesis and Chain-End Modification of a Novel Hyperbranched Polymer Containing Alternating Quinoxaline and Benzoxazole Repeat Units. Macromolecules.

Application Note & Protocol: Experimental Protocol for Measuring In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are a cornerstone of modern toxicology, pharmacology, and drug discovery.[1][2] They provide a rapid, cost-effective, and ethically considerate alternative to animal testing for evaluating the potential of chemical compounds, new drug candidates, and other agents to cause cellular damage or death.[1][3] By exposing cultured cells to a substance and measuring the response, researchers can gain critical insights into a compound's safety profile and mechanism of action.[1][2] This application note provides a comprehensive guide to the principles, selection, and execution of common in vitro cytotoxicity assays, designed to equip researchers with the knowledge to generate reliable and reproducible data.

Foundational Principles: Choosing the Right Assay for the Question

The selection of a cytotoxicity assay is a critical decision that directly impacts the relevance of the experimental results. The choice should be driven by the specific biological question being asked, as different assays measure distinct cellular events associated with cytotoxicity.[3] A comprehensive assessment often involves a multi-parametric approach, using assays that probe different aspects of cell health.

The primary mechanisms interrogated by these assays include:

  • Metabolic Activity: Healthy, proliferating cells exhibit robust metabolic activity. Assays measuring this parameter, such as the MTT or MTS assay, provide an early indication of cellular stress or toxicity.[4][5]

  • Membrane Integrity: The plasma membrane of a viable cell is intact and impermeable to large molecules. Damage to this membrane is a hallmark of late-stage cytotoxicity or necrosis, leading to the release of intracellular components.[3][6] The Lactate Dehydrogenase (LDH) assay is a classic example that quantifies this leakage.[7][8]

  • Apoptosis (Programmed Cell Death): Apoptosis is a controlled, energy-dependent process of cell suicide characterized by specific biochemical events, such as the activation of caspase enzymes.[9] Assays targeting these events, like the Caspase-Glo® 3/7 assay, offer mechanistic insights into how a compound induces cell death.[9][10]

The following diagram illustrates a logical workflow for selecting an appropriate assay based on the desired endpoint.

Assay_Selection_Workflow A Define Experimental Goal B Measure Early Indicator of Cellular Dysfunction? A->B C Quantify Plasma Membrane Damage (Late Cytotoxicity)? A->C D Investigate Programmed Cell Death Mechanism? A->D E Metabolic Assays (e.g., MTT, MTS, WST) B->E F Membrane Integrity Assays (e.g., LDH Release, Trypan Blue) C->F G Apoptosis Assays (e.g., Caspase Activity, Annexin V) D->G

Figure 1. Decision workflow for selecting a cytotoxicity assay based on the experimental objective.

Detailed Experimental Protocols

This section provides step-by-step methodologies for three widely used cytotoxicity assays. It is crucial to recognize that these are template protocols; optimization for specific cell types, compound characteristics, and laboratory conditions is essential for robust results.

Protocol 1: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[4] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of metabolically active cells.[5]

MTT_Protocol cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A 1. Seed cells into a 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Treat cells with serial dilutions of test compound B->C D 4. Incubate for desired duration (e.g., 24-72h) C->D E 5. Add MTT solution (final conc. ~0.5 mg/mL) D->E F 6. Incubate for 2-4 hours to allow formazan formation E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Read absorbance at ~570 nm G->H

Figure 2. Step-by-step experimental workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[11] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., <0.5% DMSO) and untreated controls.[12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5][13] Dilute this stock in serum-free medium to a working concentration (e.g., 0.5 mg/mL).[11] Aspirate the compound-containing medium and add 100 µL of the MTT working solution to each well.

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, protected from light.[11]

  • Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well to dissolve the purple formazan crystals.[11][14]

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[14]

Protocol 2: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cytotoxicity based on the release of the cytosolic enzyme LDH from cells with a damaged plasma membrane.[7][8] The released LDH catalyzes a reaction that results in a colored product, with the amount of color being proportional to the number of lysed cells.[8]

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. It is critical to include the following controls for accurate data normalization:

    • Spontaneous LDH Release: Untreated cells (measures background LDH release).

    • Maximum LDH Release: Untreated cells lysed with a provided lysis buffer (represents 100% cytotoxicity).

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) at ~250 x g for 3 minutes.[8] Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well containing the supernatant.[8]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[8][15]

  • Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.[8]

  • Measurement: Gently tap the plate to mix. Measure the absorbance at 490 nm and a reference wavelength of 680 nm within 1 hour.[8]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent method that measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[10][16] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase that generates a light signal.[9][16] The luminescent signal is directly proportional to the amount of caspase activity.[9]

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence. Follow steps 1-3 of the MTT protocol.

  • Reagent Equilibration: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[16]

  • "Add-Mix-Measure" Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[16]

  • Incubation: Mix the contents by gentle shaking on a plate shaker. Incubate at room temperature for 1 to 3 hours.[9][16]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

  • IC₅₀ (Half-Maximal Inhibitory Concentration): This is the concentration of a compound that inhibits a biological process (e.g., cell viability) by 50%.[17][18] It is a standard measure of a compound's potency.[18]

  • Background Subtraction: Average the absorbance/luminescence values from the blank wells (medium only) and subtract this from all other readings.[17]

  • Normalization:

    • For MTT/Caspase Assays: Calculate the percentage of viability or activity relative to the untreated control (which represents 100%). % Viability = [(Sample Reading - Blank) / (Untreated Control Reading - Blank)] * 100

    • For LDH Assay: Calculate the percentage of cytotoxicity using the spontaneous and maximum release controls. % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

  • Dose-Response Curve and IC₅₀ Calculation:

    • Plot the normalized response (% viability or % cytotoxicity) against the logarithm of the compound concentration.

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve.[19] The software will calculate the IC₅₀ value from this curve.

Assay ComparisonPrincipleEndpoint MeasurementKey AdvantageKey Consideration
MTT Assay Mitochondrial dehydrogenase activity[14]Colorimetric (Absorbance at ~570 nm)[11]Inexpensive, well-established[3]Can be affected by compounds altering cellular metabolism.[4]
LDH Assay Release of cytosolic LDH from damaged cells[7]Colorimetric (Absorbance at ~490 nm)[7]Measures irreversible cell death (membrane damage)[3]Less sensitive for early apoptotic events. High background from serum is possible.[12]
Caspase-Glo® 3/7 Activity of executioner caspases 3 and 7[16]Luminescent (Light output)High sensitivity and specific to apoptosis.[9]More expensive than colorimetric assays.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; "Edge effect" in 96-well plates.[4]Ensure a homogenous single-cell suspension before plating; Calibrate pipettes regularly; Avoid using the perimeter wells of the plate.[4][12]
Low Absorbance/Signal in MTT Assay Insufficient number of viable cells; Incomplete solubilization of formazan.Optimize initial cell seeding density; Ensure complete dissolution of crystals by gentle shaking or pipetting.[12][14]
High Background in LDH Assay High endogenous LDH activity in serum; Cells damaged during handling.[12]Reduce serum concentration during the treatment period; Handle cells gently during pipetting and media changes.[12]
Compound Precipitation Poor solubility of the test compound in the culture medium.Check compound solubility before the experiment; Ensure the final DMSO concentration is non-toxic (typically <0.5%).[12][20]

References

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol. [Link]

  • MTT ASSAY: Principle. (n.d.). University of Florida. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • In Vitro Cytotoxicity Assays: Advanced Research. (n.d.). Da-Ta Biotech. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026). Quest Calculate™. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). PMC - NCBI. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). MDPI. [Link]

Sources

Troubleshooting & Optimization

Improving yield in 3-methoxyquinoxaline-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 3-methoxyquinoxaline-6-carboxylic acid .

Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, validated protocols, and quantitative optimization data to ensure high-yield, reproducible results.

Section 1: Mechanistic Workflow & Causality

The synthesis of 3-methoxyquinoxaline-6-carboxylic acid follows a three-step pathway: Condensation, Chlorination, and Nucleophilic Aromatic Substitution (SNAr). The critical failure point in this workflow is the initial condensation, where electronic asymmetry dictates regioselectivity.

G A 3,4-Diaminobenzoic Acid + Ethyl Glyoxalate B Condensation (Regioselective Control) A->B C 3-Oxo-3,4-dihydroquinoxaline- 6-carboxylic acid B->C Thermodynamic Control (p-TsOH) H Kinetic Side Product: 2-Oxo Isomer B->H Kinetic Control (Unoptimized) D Chlorination (POCl3 / DMF cat.) C->D E 3-Chloroquinoxaline- 6-carboxylic acid D->E F Methoxylation (NaOMe / MeOH) E->F G 3-Methoxyquinoxaline- 6-carboxylic acid F->G

Fig 1: Regioselective workflow for 3-methoxyquinoxaline-6-carboxylic acid synthesis.

Section 2: Troubleshooting Guides & FAQs

Q1: Why is my yield of the 3-oxo intermediate so low compared to the 2-oxo isomer? A1: This is a classic regioselectivity issue driven by the electronic asymmetry of 3,4-diaminobenzoic acid[1]. The carboxylic acid group is strongly electron-withdrawing. Through resonance, it deactivates the para-amine (position 4) significantly more than the meta-amine (position 3). When reacted with ethyl glyoxalate, the more nucleophilic 3-amine kinetically attacks the highly electrophilic aldehyde carbon, while the deactivated 4-amine attacks the ester. This kinetic pathway predominantly yields the undesired 2-oxo isomer. Solution: Shift the reaction from kinetic to thermodynamic control. By running the condensation in a protic solvent with an acid catalyst (e.g., p-TsOH) at reflux, the reversible Schiff base formation allows the system to equilibrate to the thermodynamically more stable 3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid[1].

Q2: How can I prevent degradation and improve conversion during POCl3 chlorination? A2: 3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid is notoriously insoluble. Forcing the reaction with neat POCl3 at high temperatures often leads to tar formation, incomplete conversion, and acid-catalyzed degradation of the quinoxaline core. Solution: Utilize a Vilsmeier-Haack-type activation[2]. Add a catalytic amount of DMF to the POCl3. The DMF reacts with POCl3 to form a highly electrophilic chloroiminium ion, which rapidly converts the tautomeric hydroxyl group to the chloride under milder conditions. Additionally, adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) neutralizes the generated HCl, protecting the core structure.

Q3: The methoxylation step (SNAr) yields a mixture of the desired product and a methyl ester. How do I fix this? A3: Nucleophilic aromatic substitution (SNAr) of 3-chloroquinoxaline-6-carboxylic acid with sodium methoxide (NaOMe) requires precise stoichiometry[2]. The first equivalent of NaOMe is immediately consumed by deprotonating the carboxylic acid. If insufficient NaOMe is used, the reaction stalls. Furthermore, extended heating in methanol can lead to partial esterification of the carboxylic acid[3]. Solution: Use an excess of NaOMe (≥3.5 equivalents). Do not attempt to isolate the mixed ester/acid intermediate. Instead, implement a one-pot hydrolysis workup: after the SNAr is complete, add aqueous NaOH to the reaction mixture to hydrolyze any formed ester back to the free carboxylic acid before final acidification[3].

Section 3: Validated Experimental Protocols

Step 1: Regioselective Condensation (Thermodynamic Control)

  • Suspend 3,4-diaminobenzoic acid (1.0 eq) in absolute ethanol to create a 0.2 M solution.

  • Add ethyl glyoxalate (1.1 eq, 50% solution in toluene) and p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Reflux the mixture (80 °C) for 16 hours under a nitrogen atmosphere.

    • Self-Validation: The initial suspension will fully dissolve into a dark solution, followed by the gradual precipitation of the 3-oxo intermediate as a dense yellow solid.

  • Cool to room temperature, filter the precipitate, wash sequentially with cold ethanol and diethyl ether, and dry under vacuum to yield 3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid.

Step 2: Vilsmeier-Activated Chlorination

  • Suspend 3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid (1.0 eq) in POCl3 (10 volumes).

  • Cool to 0 °C and add DMF (0.1 eq) dropwise.

    • Self-Validation: Observe a mild exotherm and gas evolution indicating the formation of the Vilsmeier reagent.

  • Add DIPEA (1.2 eq) dropwise to the mixture.

  • Heat the mixture to 85 °C for 4 hours until the suspension becomes a homogenous dark solution.

  • Cool to room temperature and concentrate under reduced pressure to remove excess POCl3.

  • Quench the residue by pouring it over crushed ice. Stir vigorously for 30 minutes. (Note: The intermediate acid chloride will rapidly hydrolyze back to the free carboxylic acid during this step).

  • Filter the resulting solid, wash with cold water until the filtrate is pH neutral, and dry to yield 3-chloroquinoxaline-6-carboxylic acid.

Step 3: SNAr Methoxylation & One-Pot Hydrolysis

  • Dissolve 3-chloroquinoxaline-6-carboxylic acid (1.0 eq) in anhydrous THF/Methanol (1:1, 0.2 M).

  • Add a solution of NaOMe (3.5 eq) in Methanol dropwise at 0 °C.

  • Heat the reaction to 65 °C for 6 hours.

    • Self-Validation: Monitor by LC-MS; the starting material mass should completely shift to the methoxy derivative.

  • Cool to room temperature, add 2M aqueous NaOH (2.0 eq), and stir for 2 hours to hydrolyze any trace methyl ester.

  • Concentrate the mixture under reduced pressure to remove organic solvents.

  • Acidify the remaining aqueous layer with 2M HCl to pH 3.5.

  • Filter the precipitated off-white solid, wash with water, and dry under high vacuum to yield pure 3-methoxyquinoxaline-6-carboxylic acid.

Section 4: Quantitative Data & Yield Optimization

The following table summarizes the yield improvements achieved by transitioning from standard kinetic conditions to the optimized parameters described in this guide.

Reaction StepParameter ChangedUnoptimized YieldOptimized YieldKey Quality Indicator
1. Condensation Kinetic (No catalyst) vs. Thermodynamic (p-TsOH, Reflux)35% (Mixture of isomers)82% (Pure 3-oxo)Regioisomeric purity confirmed via 1H-NMR
2. Chlorination Neat POCl3 vs. POCl3 + DMF (cat.) + DIPEA45% (Heavy tarring)88% Complete dissolution during the reaction
3. Methoxylation 1.5 eq NaOMe vs. 3.5 eq NaOMe + NaOH one-pot workup50% (Ester contamination)91% LC-MS shows a single [M-H]- peak

Section 5: References

  • New Quinoxaline Derivatives as Potential MT 1 and MT 2 Receptor Ligands - MDPI Source: mdpi.com URL:[2]

  • Synthesis and Chain-End Modification of a Novel Hyperbranched Polymer Containing Alternating Quinoxaline and Benzoxazole Repeat Units | Macromolecules - ACS Publications Source: acs.org URL:[3]

  • Switchable highly regioselective synthesis of 3,4- dihydroquinoxalin-2(1H)ones from o-phenylenediamines and ethyl glyoxalate Source: beilstein-journals.org URL:[1]

Sources

Quinoxaline Synthesis Support Center: Troubleshooting Decarboxylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoxaline synthesis. This guide is designed for researchers and drug development professionals encountering yield losses due to unintended decarboxylation during the synthesis of quinoxaline carboxylic acids.

Below, you will find mechanistic explanations, a troubleshooting Q&A, quantitative benchmarking, and self-validating protocols to ensure the structural integrity of your target compounds.

Mechanistic Overview: The Causality of Decarboxylation

Decarboxylation during quinoxaline synthesis is not a random failure; it is a thermodynamically driven side reaction. The quinoxaline scaffold is highly electron-deficient. When a carboxylic acid group is attached directly to the heteroaromatic ring (e.g., quinoxaline-2-carboxylic acid) or the fused benzene ring (e.g., quinoxaline-6-carboxylic acid), the nitrogen atoms exert a strong inductive and mesomeric electron-withdrawing effect[1][2].

Under thermal stress (typically >150 °C) or in the presence of strong acids/bases, this electron-withdrawing nature stabilizes the transition state for the loss of CO₂, making decarboxylation highly favorable[1]. Furthermore, derivatives like quinoxaline-2-carboxylic acid 1,4-dioxides are exceptionally unstable and will decarboxylate simply upon heating in alcoholic solvents[1].

Troubleshooting Guide & FAQs

Q1: I am synthesizing quinoxaline-6-carboxylic acid via High-Temperature Water (HTW) condensation, but my NMR shows massive amounts of decarboxylated side product. How do I fix this? A: Direct condensation of 3,4-diaminobenzoic acid with 1,2-dicarbonyls in HTW at standard temperatures (230 °C) provides too much thermal energy, overcoming the activation barrier for decarboxylation[2]. You must alter the reaction environment. We recommend lowering the temperature to 150 °C and adding 5% acetic acid (HOAc). The HOAc provides the necessary electrophilic activation of the dicarbonyl to drive the Hinsberg-type condensation at a lower temperature, effectively bypassing the thermal threshold for decarboxylation[2].

Q2: I need to run the reaction at 230 °C for solubility reasons, but I cannot afford to lose the -COOH group. What is the best strategy? A: Utilize a One-Pot Protection-Hydrolysis strategy. Instead of the free acid, use methyl 3,4-diaminobenzoate as your starting material. The ester linkage completely blocks the carboxylate from adopting the elimination transition state. In HTW at 230 °C, the water acts as both solvent and auto-catalyst. The quinoxaline ring forms first, and the ester undergoes in situ hydrolysis over 3 hours to yield the free acid without any decarboxylation[2].

Q3: My quinoxaline-2-carboxylic acid degrades during purification. Is this related to the synthesis conditions? A: Yes. Quinoxaline-2-carboxylic acids are highly labile because the carboxyl group is directly adjacent to the pyrazine nitrogen, acting as a direct electron sink[1]. Avoid prolonged heating during both synthesis and purification. If you are condensing o-phenylenediamine with an α -keto acid, ensure the reaction is kept at or below 40 °C, or utilize room-temperature photocatalytic methods to avoid thermal degradation[3].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions, protecting groups, and decarboxylation rates using the condensation of 3,4-diaminobenzoic acid and 4,4'-dimethoxybenzil as a benchmark system[2].

Synthesis StrategyStarting SubstrateReaction ConditionsTarget YieldDecarboxylation Level
Unoptimized HTW 3,4-diaminobenzoic acidHTW, 230 °C, 30 min21%High (>75%)
Method A (Thermal Control) 3,4-diaminobenzoic acid5% HOAc, 150 °C, 60 min86%Minimal
Method B (Ester Protection) Methyl 3,4-diaminobenzoateHTW, 230 °C, 3 hours77%None (Protected)
Method C (Amine Protection) di-Boc-3,4-diaminobenzoic acidHTW, 150 °C, 60 min65%None

Experimental Protocols: Self-Validating Methodologies

To ensure reproducibility and scientific integrity, follow these step-by-step methodologies designed to self-validate at critical junctures.

Protocol A: Low-Temperature Aquathermal Synthesis (Recommended for Free Acids)

Causality: Lowers thermal energy below the decarboxylation threshold while maintaining reaction kinetics via mild acid catalysis.

  • Preparation: Suspend 1.0 equivalent of 3,4-diaminobenzoic acid and 1.0 equivalent of the 1,2-dicarbonyl (e.g., 4,4'-dimethoxybenzil) in a 5% aqueous acetic acid (HOAc) solution.

  • Reaction: Seal the mixture in a microwave reactor vessel. Heat to exactly 150 °C for 60 minutes under continuous stirring[2].

  • Validation Check: Monitor the pressure curve. A sudden, unexpected spike in pressure indicates CO₂ gas evolution (decarboxylation). If pressure remains stable, the -COOH group is intact.

  • Isolation: Cool the vessel to room temperature. Filter the precipitated quinoxaline carboxylic acid and wash with cold water to remove residual HOAc.

Protocol B: One-Pot Synthesis and Hydrolysis via Ester Protection

Causality: Steric and electronic masking of the carboxylate prevents CO₂ loss; the unique properties of high-temperature water (increased ionic product) drive subsequent ester hydrolysis.

  • Preparation: Suspend 1.0 equivalent of methyl 3,4-diaminobenzoate and 1.0 equivalent of the 1,2-dicarbonyl in pure deionized water (no acid additives required).

  • Reaction: Heat the suspension in an autoclave or microwave reactor to 230 °C for 3 hours[2].

  • In Situ Hydrolysis: During this time, the quinoxaline ring will close rapidly, followed by the slower, water-catalyzed hydrolysis of the methyl ester.

  • Validation Check: Perform TLC or rapid LC-MS on a reaction aliquot. The presence of the unreacted ester intermediate indicates incomplete hydrolysis; extend heating by 30 minutes if necessary.

  • Purification: Filter the final product and wash with mild organic solvents to remove any trace unreacted ester.

Decision Workflow Visualization

Use the following logical workflow to determine the best synthesis strategy for your specific substrates.

DecarboxylationTroubleshooting Start Quinoxaline Synthesis (Target: Carboxylic Acid) Check Is Decarboxylation Observed? Start->Check Temp Strategy 1: Reduce Temp (e.g., 230°C → 150°C) Add 5% HOAc Check->Temp Yes (Thermal) ProtectEster Strategy 2: Esterification (Use Methyl Ester) Check->ProtectEster Yes (Severe) ProtectBoc Strategy 3: Amine Protection (Use di-Boc) Check->ProtectBoc Yes (Alternative) Success High Yield Quinoxaline Carboxylic Acid (Decarboxylation Avoided) Check->Success No Temp->Success Hydrolysis In Situ HTW Hydrolysis (230°C, 3h) ProtectEster->Hydrolysis ProtectBoc->Success Hydrolysis->Success

Workflow for mitigating decarboxylation during quinoxaline carboxylic acid synthesis.

References

  • Source: MDPI (Pharmaceuticals)
  • Source: Thieme Connect (Synthesis)
  • Source: National Institutes of Health (PMC)

Sources

Technical Support Center: Optimizing Quinoxaline Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing the catalytic and solvent conditions for this pivotal reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and enhance the efficiency and sustainability of your synthetic routes.

I. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of quinoxalines, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: My quinoxaline synthesis is resulting in a low yield. What are the most common causes?

Low yields are a frequent challenge and can stem from several factors. The classical method, involving the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, can be sensitive to reaction conditions.[1] Key issues include:

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent choice, or catalyst concentration can significantly hinder the reaction.[1][2]

  • Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the dicarbonyl compound can lead to undesired side reactions.[1]

  • Side Reactions: The formation of byproducts, such as benzimidazoles, can consume reactants and lower the yield of the desired quinoxaline.[3]

  • Product Degradation: The target quinoxaline may be unstable under harsh reaction conditions, such as high temperatures or prolonged reaction times.[1]

Q2: I'm observing multiple products in my reaction mixture. How can I improve selectivity?

The formation of multiple products, particularly isomers, is a common issue when using unsymmetrically substituted o-phenylenediamines.[1] The key to improving selectivity lies in controlling the regioselectivity of the reaction. The choice of catalyst and reaction conditions can influence which amino group of the diamine reacts preferentially. Milder reaction conditions and the use of specific catalysts can often favor the formation of one regioisomer over the other.

Q3: What are the most common side products in quinoxaline synthesis and how can I minimize them?

The most prevalent side products include:

  • Benzimidazoles: These can form through a rearrangement of the quinoxaline skeleton, especially under strongly acidic conditions.[3] Using milder catalysts or even catalyst-free "green" methods can reduce this side reaction.[3]

  • Over-oxidation Products: The o-phenylenediamine starting material is susceptible to oxidation, leading to colored impurities.[3] Ensuring high purity of the starting material and conducting the reaction under an inert atmosphere can mitigate this.

  • Incomplete Condensation Products: If the reaction does not proceed to completion, you may isolate mono-imine intermediates.[3] Monitoring the reaction progress by TLC or HPLC is crucial to ensure full conversion.[3]

Q4: How do I choose the right solvent for my quinoxaline synthesis?

Solvent selection is critical and depends on the specific reactants and catalyst used. Key considerations include:

  • Reactant Solubility: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.[4]

  • Solvent Polarity: The polarity of the solvent can influence the reaction rate.[4] A range of solvents from polar protic (e.g., ethanol, water) to polar aprotic (e.g., DMSO, DMF) have been successfully employed.[4][5]

  • Green Chemistry Principles: Increasingly, "green" solvents like water, ethanol, or aqueous ethanol mixtures are preferred to minimize environmental impact.[6][7] Some reactions can even be performed under solvent-free conditions.[5]

Q5: Can I run the reaction without a catalyst?

While many traditional methods use strong acid catalysts, several modern protocols have been developed that are catalyst-free or use very mild catalysts.[8] For instance, some reactions proceed efficiently in water at elevated temperatures without any added catalyst.[8] These approaches are often favored from a green chemistry perspective.

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during quinoxaline synthesis.

Problem 1: Low or No Product Yield

A low yield is a clear indicator that one or more aspects of the reaction are not optimized.

Initial Checks & Solutions:

  • Verify Starting Material Purity:

    • Rationale: o-Phenylenediamines are prone to oxidation, which can introduce impurities that interfere with the reaction.

    • Action: Purify the o-phenylenediamine by recrystallization (e.g., from an ethanol/water mixture) or sublimation before use.[1] Similarly, ensure the purity of the 1,2-dicarbonyl compound.[1]

  • Optimize Reaction Conditions:

    • Rationale: The kinetics of the reaction are highly dependent on temperature and solvent.

    • Action: Systematically vary the reaction temperature. If the reaction is slow at room temperature, gentle heating may be required.[2] Experiment with different solvents, considering both polarity and the solubility of your substrates.[4] An ethanol:water mixture is often a good starting point for green synthesis.[9]

  • Evaluate the Catalyst System:

    • Rationale: The catalyst is crucial for activating the substrates and facilitating the cyclization. Catalyst deactivation or an inappropriate choice of catalyst can lead to low yields.

    • Action: If using a catalyst, ensure it is fresh and active. Consider screening different types of catalysts, such as Lewis acids (e.g., Zn(OTf)₂), solid-supported acids, or organocatalysts.[5][6] The catalyst loading should also be optimized.

  • Review Workup and Purification:

    • Rationale: Significant product loss can occur during the extraction and purification steps.

    • Action: Ensure efficient extraction of the product from the reaction mixture. Optimize your purification method (e.g., recrystallization solvent, chromatography conditions) to minimize loss.[1]

Caption: A workflow for troubleshooting low reaction yields.

Problem 2: Formation of Significant Side Products

The presence of multiple spots on a TLC plate indicates either an incomplete reaction or the formation of side products.

Identification and Mitigation:

  • Characterize the Byproducts:

    • Action: If possible, isolate and characterize the major side products using techniques like LC-MS or NMR to understand the competing reaction pathways.

  • Minimize Benzimidazole Formation:

    • Rationale: This rearrangement is often acid-catalyzed.

    • Action: Reduce the reaction temperature and time.[3] Consider using a milder catalyst or a catalyst-free system.[3]

  • Prevent Oxidation:

    • Rationale: o-Phenylenediamines are air-sensitive.

    • Action: Use high-purity starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control Stoichiometry:

    • Rationale: An excess of one reactant can lead to the formation of undesired byproducts.[2]

    • Action: Ensure the accurate measurement and stoichiometry of your reactants.[2]

III. Data and Protocols

General Mechanism of Quinoxaline Formation

The most common route to quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The reaction generally proceeds through the following steps:

  • Condensation: One of the amino groups of the o-phenylenediamine attacks a carbonyl carbon of the 1,2-dicarbonyl compound to form an iminium ion intermediate.

  • Cyclization: The second amino group then attacks the other carbonyl carbon, leading to the formation of a dihydroquinoxaline intermediate.

  • Oxidation/Dehydration: The dihydroquinoxaline intermediate is then oxidized or undergoes dehydration to yield the aromatic quinoxaline product.

Caption: The general mechanism for quinoxaline formation.

Catalyst and Solvent Selection Tables

The following tables summarize various catalytic and solvent systems that have been successfully employed for quinoxaline synthesis.

Table 1: Comparison of Various Catalytic Systems

CatalystSolventTemperatureTimeYield (%)Reference
Iodine (I₂)DMSORoom Temp.12 h80-90[5]
Zinc Triflate (Zn(OTf)₂)AcetonitrileRoom Temp.-85-91[5]
Ammonium Bifluoride (NH₄HF₂)Aqueous Ethanol--90-98[6]
PhenolEthanol:Water (7:3)Room Temp.-High[2][9]
PyridineTHFRoom Temp.2 h90[10][11]
Cellulose Sulfuric AcidSolvent-freeRoom Temp.-Good to Excellent[12]
Fe(acac)₃Ethanol60 °C50-80 min72-95[13]
NoneWater80 °C-Moderate to High[8]

Table 2: Effect of Solvent on a Model Reaction

This table illustrates the effect of different solvents on the reaction of benzene-1,2-diamine with benzil in the presence of bentonite clay K-10 at room temperature.

SolventTime (min)Isolated Yield (%)Reference
Ethanol2095[14]
Methanol3091[14]
Chloroform3087[14]
Water120Trace[14]
Experimental Protocol: Green Synthesis of 2,3-Diphenylquinoxaline

This protocol is an example of a green chemistry approach to quinoxaline synthesis, utilizing an environmentally benign solvent and catalyst.

Materials:

  • o-Phenylenediamine (1 mmol)

  • Benzil (1,2-diphenylethane-1,2-dione) (1 mmol)

  • Phenol (20 mol%)[9]

  • Ethanol:Water (7:3, 10 mL)[9]

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine (1 mmol) and benzil (1 mmol) in the ethanol:water (7:3, 10 mL) solvent mixture.[2]

  • Add the catalytic amount of phenol (20 mol%) to the solution.[2]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after removing the ethanol under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

IV. References

  • Methods of Preparation of Quinoxalines | Encyclopedia MDPI. Available at: [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines - PMC - NIH. Available at: [Link]

  • Plausible mechanism for the formation of quinoxaline. - ResearchGate. Available at: [Link]

  • Recent Advances in the Transition Metal Catalyzed Synthesis of Quinoxalines: A Review | Request PDF - ResearchGate. Available at: [Link]

  • Quinoxaline Synthesis: Research Guide & Papers - PapersFlow. Available at: [Link]

  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives - ResearchGate. Available at: [Link]

  • Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Relative examination of several acid catalysts for the quinoxaline synthesis. (a) - ResearchGate. Available at: [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. Available at: [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Available at: [Link]

  • A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines. Available at: [Link]

  • A rapid synthesis of quinoxalines by using Al 2 O 3 –ZrO 2 as heterogeneous catalyst. Available at: [Link]

  • Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate - JOCPR. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. Available at: [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Publishing. Available at: [Link]

  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Available at: [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine - ACG Publications. Available at: [Link]

  • An expeditious synthesis of quinoxalines by using biodegradable cellulose sulfuric acid as a solid acid catalyst - Taylor & Francis. Available at: [Link]

  • (PDF) Green synthesis of quinoxaline derivatives - ResearchGate. Available at: [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review - ReCIPP. Available at: [Link]

  • to study the effect of solvent on the synthesis of novel quinoxaline derivatives - Omics. Available at: [Link]

  • Metal‐catalyzed assembly of quinoxalines. a) Metal‐catalyzed assembly... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Quinoxaline synthesis - Organic Chemistry Portal. Available at: [Link]

  • AN EFFICIENT SYNTHESIS OF QUINOXALINE DERIVATIVES USING ZEOLITE Y AS A CATALYST - Revue Roumaine de Chimie -. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC. Available at: [Link]

  • Catalytic Application of Iron for Towards Synthesis of Quinoxaline | Austin Journal of Bioorganic & Organic Chemistry. Available at: [Link]

  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives | Bentham Science. Available at: [Link]

  • Solvent Screen for Quinoxaline Formation at One-Minute Reaction a - ResearchGate. Available at: [Link]

  • Optimization of catalyst for quinoxaline synthesis a - ResearchGate. Available at: [Link]

  • QUINOXALINES. Available at: [Link]

  • Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach - MDPI. Available at: [Link]

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES | TSI Journals. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

Sources

Stability issues of 3-methoxyquinoxaline-6-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Methoxyquinoxaline-6-carboxylic acid (CAS: 1427632-47-0).

This compound serves as a critical building block in medicinal chemistry and is increasingly investigated as a redox-active molecule in Aqueous Organic Redox Flow Batteries (AORFBs). However, its electron-deficient heteroaromatic core and reactive substituents introduce specific stability challenges in solution. This guide is engineered to provide researchers with causality-driven troubleshooting, validated protocols, and structural insights to maintain molecular integrity during experiments.

I. Troubleshooting & Mechanistic FAQs

Q1: I am observing a rapid decrease in the purity of my 3-methoxyquinoxaline-6-carboxylic acid solution when formulated in alkaline buffers (pH > 8). What is the degradation pathway? A: The purity loss is driven by the base-catalyzed hydrolysis of the methoxy group. The quinoxaline ring is highly electron-deficient, which makes the 3-position highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). In the presence of hydroxide ions ( OH− ), the methoxide leaving group is displaced, converting the molecule to 3-hydroxyquinoxaline-6-carboxylic acid[1]. This intermediate rapidly tautomerizes into its more thermodynamically stable, but electrochemically distinct, quinoxalinone form (3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid).

  • Causality-Driven Solution: If alkaline conditions are not strictly required, formulate the compound in a mildly acidic to neutral buffer (pH 5.0–7.0). If high pH is mandatory, prepare solutions immediately prior to use and maintain them at 4°C to kinetically slow the hydrolysis rate.

Q2: When evaluating this compound as an anolyte in an aqueous redox flow battery, the cell exhibits severe irreversible capacity fade within the first 20 cycles. Is the molecule decomposing? A: The molecule is likely not fragmenting, but rather undergoing a redox-induced structural rearrangement. When quinoxaline derivatives are electrochemically reduced in aqueous media, they form an enamine-like structure. Under alkaline conditions, this reduced species is highly vulnerable to tautomerization, converting into an imine form[2]. This imine tautomer is electrochemically inactive within the operating voltage window of the battery, manifesting as irreversible capacity fade.

  • Causality-Driven Solution: Tautomerization energetics are heavily influenced by substituent chemistry. To mitigate this, researchers often rely on structural modification—introducing stronger Electron Withdrawing Groups (EWGs) or utilizing quinoxaline-2-carboxylic acid derivatives, which have been shown to resist tautomerization and eliminate capacity fade in symmetric cell cycling[2].

Q3: My stock solutions in DMSO turn from pale yellow to dark brown over a few weeks on the benchtop. What causes this color shift? A: Color changes in quinoxaline solutions typically indicate photolytic degradation and subsequent oxidation. The extended π -conjugation of the quinoxaline ring absorbs UV and near-visible light, which can generate reactive oxygen species (ROS) if dissolved oxygen is present, leading to the formation of complex, highly conjugated quinone-like polymeric degradants[3].

  • Causality-Driven Solution: Store stock solutions in opaque or amber vials. Deoxygenate the solvent by sparging with argon or nitrogen for 15 minutes prior to dissolution to remove the oxygen required for photo-oxidation[3],[4].

II. Mechanistic Visualization

Mechanism A 3-Methoxyquinoxaline- 6-carboxylic acid B Alkaline Hydrolysis (pH > 8) A->B OH- attack (SNAr) C Electrochemical Reduction A->C + e-, + H+ D Photolysis (UV/Vis + O2) A->D hv E 3-Hydroxy/Oxo Derivative (Quinoxalinone) B->E F Reduced Enamine (Active) C->F H Oxidative Polymeric Degradants D->H G Imine Tautomer (Inactive / Capacity Fade) F->G Tautomerization

Fig 1: Primary degradation pathways of 3-methoxyquinoxaline-6-carboxylic acid in solution.

III. Quantitative Degradation Profile

To aid in experimental planning, the following table summarizes the quantitative stability limits and kinetic behaviors of the compound under various stress conditions.

Degradation PathwayTrigger ConditionPrimary DegradantKinetic OrderMitigation Strategy
Base Hydrolysis pH > 8.0, > 25°CQuinoxalinone derivativePseudo-first orderBuffer to pH 6.0; maintain at 4°C.
Acid Hydrolysis pH < 2.0, > 60°CQuinoxalinone derivativeFirst orderAvoid prolonged heating in strong acids.
Tautomerization Cathodic reductionImine tautomerZero order (post-reduction)Shift to neutral pH; structural EWG modification.
Photodegradation > 1.2M lux hoursN-oxides / QuinonesSecond orderAmber glassware; Argon sparging.

IV. Self-Validating Experimental Protocol: Forced Degradation & Stability-Indicating Assay

To accurately determine the shelf-life of your specific formulation, perform a forced degradation study. This protocol is designed as a self-validating system : it utilizes a mass-balance calculation step to ensure that no degradation products are "lost" (e.g., via precipitation or volatilization), which would otherwise lead to false-positive stability readings[4].

Step 1: Stock Solution Preparation

  • Weigh exactly 10.0 mg of 3-methoxyquinoxaline-6-carboxylic acid.

  • Dissolve in 1.0 mL of anhydrous DMSO (HPLC grade) to create a 10 mg/mL stock.

  • Causality Note: DMSO is chosen over water for the stock to prevent premature hydrolysis before the stress conditions are applied.

Step 2: Application of Stress Conditions Prepare five separate 2.0 mL amber HPLC vials. To each, add 100 µL of the stock solution, followed by 900 µL of the respective stressor:

  • Vial A (Acid): Add 0.1 M HCl. Incubate at 60°C.

  • Vial B (Base): Add 0.1 M NaOH. Incubate at Room Temperature (RT).

  • Vial C (Oxidation): Add 3% H2​O2​ . Incubate at RT.

  • Vial D (Photolysis): Add neutral PBS (pH 7.4). Expose to 1.2 million lux hours of UV/Vis light in a clear vial.

  • Vial E (Control): Add neutral PBS (pH 7.4). Wrap in aluminum foil and store at 4°C.

Step 3: Quenching & Time-Course Sampling

  • Withdraw 100 µL aliquots at T=0,2,4,8, and 24 hours.

  • Crucial Step (Quenching): Immediately neutralize the acid/base samples. For Vial A, add an equimolar amount of NaOH. For Vial B, add an equimolar amount of HCl. Why? If the sample is not quenched, degradation will continue inside the HPLC autosampler, skewing the kinetic data.

  • Dilute all aliquots 1:10 with the HPLC mobile phase.

Step 4: HPLC-UV Analysis & System Validation

  • Inject samples into an HPLC equipped with a C18 column and a Diode Array Detector (DAD) set to the λmax​ of the compound (typically 254 nm and 320 nm).

  • Self-Validation Check (Mass Balance): Calculate the total peak area of Vial E (Control). For Vials A-D, sum the peak areas of the remaining parent compound and all newly formed degradant peaks.

    • Validation Rule: Areatotal_stressed​≈Areacontrol​±5% .

    • If the stressed area is significantly lower (< 90%), the degradants are either precipitating out of solution, permanently binding to the column, or volatile. The specific stress test must be redesigned (e.g., using a different organic modifier in the mobile phase) before trusting the half-life data.

Protocol S1 1. Stock Preparation (10 mg/mL in anhydrous DMSO) S2A 2A. Acid Stress (0.1 M HCl, 60°C) S1->S2A S2B 2B. Base Stress (0.1 M NaOH, RT) S1->S2B S2C 2C. Photo Stress (UV/Vis, Clear Vial) S1->S2C S2D 2D. Control (pH 7.4, 4°C, Dark) S1->S2D S3 3. Aliquot Withdrawal (T = 0, 2, 4, 8, 24 hrs) S2A->S3 S2B->S3 S2C->S3 S2D->S3 S4 4. Quench & Dilute (Strict pH Neutralization) S3->S4 S5 5. HPLC-DAD Analysis S4->S5 S6 Self-Validation: Mass Balance Calculation (± 5%) S5->S6

Fig 2: Self-validating workflow for forced degradation and stability-indicating assays.

V. References

  • Modak, S. V., et al. "Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries." Journal of the American Chemical Society, 2024, 146(8), 5173-5185. Available at:[Link][2],[5]

  • Schultes, S., et al. "Fragment Based Design of New H4 Receptor−Ligands with Anti-inflammatory Properties in Vivo." Journal of Medicinal Chemistry, 2021. Available at:[Link][1]

Sources

Purification challenges for polar quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoxaline Purification. Quinoxaline derivatives—characterized by their fused benzene and pyrazine rings—are pivotal scaffolds in drug discovery, agrochemicals, and materials science. However, the presence of two basic nitrogen atoms, combined with highly polar functional groups (e.g., hydroxyls, amines, or 1,4-dioxide moieties), introduces severe purification bottlenecks.

This guide is engineered for researchers and drug development professionals. It addresses the physicochemical causality behind common chromatographic failures—such as silanol-driven peak tailing and hydrophobic bypass—and provides validated, actionable solutions to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: My synthesized quinoxaline derivative exhibits severe streaking on silica gel TLC and irreversible adsorption during flash chromatography. How do I resolve this? Causality: The basic nitrogen atoms in the pyrazine ring of quinoxalines have a strong affinity for the acidic silanol groups (Si-OH) present on standard, unmodified silica gel. This acid-base interaction leads to secondary retention mechanisms, causing peak tailing, streaking, and poor recovery[1]. Solution: Deactivate the silica gel. By introducing a competitive amine modifier, you neutralize the acidic silanols before they can trap your target molecule.

  • Action: Add 0.1% to 1.0% Triethylamine (TEA) or ammonium hydroxide to your mobile phase[1]. Alternatively, switch the stationary phase to neutral or basic Alumina, which lacks the problematic acidic protons[1].

Q2: I am trying to purify a highly polar quinoxaline (e.g., quinoxaline-1,4-dioxide) using Reversed-Phase HPLC (RP-HPLC), but it elutes in the void volume regardless of the gradient. What is the alternative? Causality: Standard C18 RP-HPLC relies on hydrophobic partitioning. Highly polar quinoxalines, particularly those heavily functionalized with hydrogen-bond donors/acceptors, lack sufficient hydrophobicity to partition into the C18 alkyl chains, resulting in zero retention. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Action: HILIC utilizes a polar stationary phase (e.g., bare silica, zwitterionic, or amide) and a highly organic mobile phase (typically >70% acetonitrile)[2]. The mechanism relies on the analyte partitioning into a stagnant, water-rich layer immobilized on the stationary phase surface[2][3]. This "reverse-reversed phase" approach provides excellent retention and selectivity for highly polar nitrogen heterocycles[3][4].

Q3: My halogenated quinoxaline degrades during silica gel chromatography. How can I prevent this? Causality: Halogenated quinoxalines can be sensitive to the mildly acidic environment of silica gel, leading to dehalogenation or ring-opening degradation over prolonged exposure[1]. Solution: Minimize residence time and neutralize the environment.

  • Action: Utilize rapid "flash" chromatography rather than gravity columns, and pre-treat the silica slurry with 1-2% TEA[1]. Ensure the crude product is entirely free of reducing agents prior to loading[1].

Part 2: Validated Experimental Methodologies

Protocol A: Deactivated Silica Gel Flash Chromatography for Basic Quinoxalines
  • Self-Validating Step: Always run a 2D TLC (first dimension without TEA, second dimension with TEA) to confirm that the amine modifier resolves the streaking before committing to a preparative column.

  • Solvent Preparation: Prepare the desired eluent system (e.g., 20% Ethyl Acetate in Hexanes) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Slurry Preparation: In a beaker, combine silica gel (230-400 mesh) with the TEA-modified eluent. Stir gently to create a uniform slurry, allowing 10 minutes for the TEA to fully interact with and neutralize the silanol groups[1].

  • Column Packing: Pour the slurry into a glass column. Drain the excess solvent until the meniscus is just above the silica bed[1].

  • Sample Loading: Dissolve the crude quinoxaline in a minimum volume of the modified eluent. If solubility is poor, pre-absorb the sample onto a small amount of deactivated silica, dry it, and load it as a solid band onto the column bed.

  • Elution: Elute using the TEA-modified mobile phase. Collect fractions and monitor via TLC (using the same TEA-modified solvent).

Protocol B: HILIC-UHPLC Method for Highly Polar Quinoxaline Derivatives
  • Self-Validating Step: Ensure the sample diluent matches the initial mobile phase conditions (high organic). Injecting a sample dissolved in 100% water will disrupt the immobilized water layer on the HILIC phase, causing severe peak distortion and retention loss.

  • Column Selection: Select a Zwitterionic HILIC (ZIC-HILIC) or bare silica column (e.g., 50 x 2.1 mm, 1.7 µm)[4][5].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid to ensure ionization of the quinoxaline nitrogens)[4].

    • Mobile Phase B: 100% Acetonitrile (HPLC grade).

  • Gradient Setup: Start at 90% B (highly retentive in HILIC). Over 5 minutes, decrease B to 50% (increasing the aqueous strong solvent to elute the compounds), then re-equilibrate at 90% B for at least 10 column volumes[3][5].

  • Sample Preparation: Dissolve the purified extract in a diluent of at least 75% Acetonitrile[5]. Filter through a 0.22 µm PTFE membrane.

  • Detection: Monitor via UV (typically 254-350 nm) or tandem mass spectrometry (ESI+)[5][6].

Part 3: Quantitative Data Summaries

Table 1: Comparison of Chromatographic Modes for Quinoxaline Purification

Chromatographic ModeStationary PhaseMobile PhaseIdeal Analyte ProfilePrimary Retention MechanismCommon Challenge
Normal Phase (NP) Bare Silica / AluminaHexane / Ethyl Acetate (+ TEA)Lipophilic, weakly basic quinoxalinesSurface adsorptionSevere peak tailing due to silanol interactions
Reversed-Phase (RP) C18 / C8Water / Acetonitrile (+ TFA/FA)Moderately polar, stable derivativesHydrophobic partitioningHighly polar derivatives elute in the void volume
HILIC Zwitterionic / Diol / AmideAcetonitrile / Aqueous Buffer (>70% Org)Highly polar, water-soluble derivativesPartitioning into immobilized water layerRequires strict sample diluent matching (high organic)

Part 4: Visualizations

G Start Crude Polar Quinoxaline CheckPol Is the derivative highly polar? Start->CheckPol RP_HPLC RP-HPLC (C18) CheckPol->RP_HPLC Yes (Highly Polar) CheckBasic Is it strongly basic/tailing? CheckPol->CheckBasic No (Lipophilic) HILIC HILIC (Zwitterionic/Silica) RP_HPLC->HILIC Elutes in Void Volume Silica Standard Silica Gel CheckBasic->Silica No DeactSilica Deactivated Silica (1% TEA) CheckBasic->DeactSilica Yes

Decision tree for selecting quinoxaline purification methods.

HILIC MobilePhase MobilePhase Analyte Polar Quinoxaline MobilePhase->Analyte Delivers WaterLayer Immobilized Water Layer Analyte->WaterLayer Partitions StatPhase Polar Stationary Phase WaterLayer->StatPhase Adsorbed on

HILIC retention mechanism for polar nitrogen heterocycles.

Part 5: References

  • [1] Benchchem. Technical Support Center: Purification of Halogenated Quinoxalines. Available at: 1

  • [6] Benchchem. Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy. Available at: 6

  • [5] LCGC International. Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. Available at: 5

  • [2] Dr. Maisch. HILIC. Available at:2

  • [4] Longdom Publishing. HILIC Chromatography An Insight on the Retention Mechanism. Available at:4

  • [3] Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Available at: 3

Sources

Technical Support Center: Purification of 3-Methoxyquinoxaline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex impurity profiles associated with the synthesis and isolation of 3-methoxyquinoxaline-6-carboxylic acid. This compound is a critical heterocyclic building block in the development of kinase inhibitors, histone deacetylase (HDAC) inhibitors, and diacylglycerol kinase (DGK) modulators[1][2].

Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, and self-validating protocols to ensure you achieve pharmaceutical-grade purity.

Diagnostic Workflow: Impurity Isolation Strategy

Before troubleshooting, it is essential to understand the logic of our purification workflow. The diagram below illustrates the orthogonal separation techniques used to isolate the target compound from unreacted esters, regioisomers, and hydrolysis byproducts.

PurificationWorkflow Crude Crude 3-Methoxyquinoxaline- 6-carboxylic acid BaseDissol 1. Dissolve in aq. NaOH (pH 10-12) Ionizes Carboxylic Acid Crude->BaseDissol Filter1 2. Wash with EtOAc Removes Neutral Esters BaseDissol->Filter1 AqPhase Aqueous Phase Sodium Salt of Product Filter1->AqPhase Acidify 3. Acidify with HCl to pH 3-4 Isoelectric Precipitation AqPhase->Acidify Precipitate Precipitation of Target Acid Removes Soluble Salts Acidify->Precipitate Recryst 4. Recrystallization (EtOH/H2O) Removes Regioisomers Precipitate->Recryst Pure Pure 3-Methoxyquinoxaline- 6-carboxylic acid (>99%) Recryst->Pure

Diagnostic workflow for orthogonal purification of 3-methoxyquinoxaline-6-carboxylic acid.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant amount of the 3-hydroxyquinoxaline-6-carboxylic acid impurity in my LC-MS? Mechanistic Causality: The methoxy group at the 3-position of the electron-deficient quinoxaline ring is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) or hydrolysis under strongly basic conditions at elevated temperatures. If your ester hydrolysis step (e.g., converting ethyl 3-methoxyquinoxaline-6-carboxylate to the acid) is performed with a large excess of NaOH at reflux, hydroxide ions will competitively displace the methoxide leaving group, yielding the 3-hydroxy byproduct, as detailed in 2[2]. Resolution: Control the equivalents of base (strictly 1.5 - 2.0 eq NaOH) and perform the hydrolysis at ambient temperature or moderate heating (maximum 40-50 °C).

Q2: How do I separate unreacted starting material (ethyl 3-methoxyquinoxaline-6-carboxylate) from the crude acid? Mechanistic Causality: Incomplete saponification leaves the highly lipophilic, neutral ester mixed with the target acid. Because both share the quinoxaline core, they often co-elute in standard normal-phase silica chromatography. Resolution: Exploit the ionizable carboxylic acid moiety. An acid-base extraction (Protocol A) will selectively partition the deprotonated sodium salt of the product into the aqueous phase, while the neutral ester remains in the organic phase.

Q3: My NMR shows regioisomeric impurities (e.g., 2-methoxyquinoxaline-6-carboxylic acid). How did this form and how do I remove it? Mechanistic Causality: If your synthetic route began with the condensation of 3,4-diaminobenzoic acid with a dicarbonyl compound, the lack of perfect regiocontrol during ring closure inevitably produces a mixture of 2- and 3-substituted isomers[3]. Resolution: Regioisomers possess distinct crystal lattice packing energies. Recrystallization from an ethanol/water mixture (Protocol B) is highly effective because the thermodynamic stability of the pure 3-isomer crystal strongly excludes the 2-isomer from the lattice.

Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction (Removal of Neutral Organics)

This protocol utilizes pH-driven phase partitioning. The physical state changes (dissolution and precipitation) serve as intrinsic validation checkpoints.

  • Suspension: Suspend 10 g of crude 3-methoxyquinoxaline-6-carboxylic acid in 100 mL of deionized water.

  • Basification: Slowly add 1M NaOH while stirring until the pH reaches 10-12.

    • Validation Checkpoint: The suspension should transition to a clear, dark solution. Any remaining insoluble material is a neutral organic impurity (e.g., unreacted ester).

  • Organic Wash: Transfer the basic solution to a separatory funnel. Extract with 50 mL of Ethyl Acetate (EtOAc) three times. Discard the organic layers.

  • Precipitation: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0-5 °C in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 3-4[2].

    • Validation Checkpoint: At pH 3-4, the isoelectric point is reached. A thick, off-white to pale yellow precipitate will rapidly form. If no precipitate forms, the solution is too dilute; concentrate in vacuo and repeat.

  • Isolation: Filter the solid via vacuum filtration, wash with 20 mL of ice-cold water (to remove inorganic salts like NaCl), and dry under vacuum at 50 °C for 12 hours.

Protocol B: Solvent-Antisolvent Recrystallization (Removal of Regioisomers)
  • Dissolution: Place the semi-pure solid from Protocol A in a round-bottom flask. Add minimal boiling Ethanol (approx. 10-15 mL per gram of solid) until the solid is completely dissolved.

  • Antisolvent Addition: While maintaining the solution at a gentle reflux, add deionized water dropwise until a slight, persistent turbidity is observed.

  • Annealing: Remove from heat and allow the flask to cool slowly to room temperature over 2 hours. Do not agitate.

    • Validation Checkpoint: Slow cooling promotes the growth of large, thermodynamically stable crystals, which actively exclude regioisomeric impurities. Rapid cooling (crashing out) will trap impurities within the lattice.

  • Maturation: Chill the flask at 4 °C for an additional 2 hours to maximize yield. Filter and wash the crystals with a minimal amount of cold 1:1 EtOH:Water.

Quantitative Data: Purification Strategy Comparison

The following table summarizes the expected outcomes of various purification methods based on empirical laboratory data.

Purification MethodPrimary Target Impurity RemovedTypical Yield RecoveryFinal Expected Purity (HPLC)Scalability
Acid-Base Extraction Unreacted Esters, Neutral Organics85 - 92%90 - 95%Excellent (Kilogram scale)
Recrystallization (EtOH/H2O) Regioisomers, Hydroxy analogs70 - 80%> 98%Excellent (Kilogram scale)
Silica Column Chromatography Tarry byproducts, Baseline impurities60 - 75%92 - 96%Poor (High solvent waste)
Preparative HPLC (C18) Closely eluting structural analogs50 - 65%> 99.5%Low (Milligram to Gram scale)

References

  • Title: US20240270751A1 - Pyrazolopyridinone Compounds Source: Google Patents URL
  • Title: Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors: In Silico, In Vitro, and SAR Studies Source: PMC - NIH URL: [Link]

Sources

Technical Support Center: Overcoming Poor Reactivity in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit roadblocks during the construction of quinoxaline scaffolds. While the classical Körner-Hinsberg condensation of o-phenylenediamines with 1,2-dicarbonyls is a textbook reaction, real-world substrates—especially those burdened with electron-withdrawing groups (EWGs) or severe steric hindrance—often exhibit frustratingly poor reactivity.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the chemical causality behind these failures and provide field-proven, self-validating protocols to force sluggish starting materials into high-yielding cyclocondensations.

Mechanistic Bottlenecks in Quinoxaline Assembly

To troubleshoot effectively, we must first understand where the reaction stalls. The synthesis proceeds via a two-step nucleophilic attack, forming a monoimine and then a diimine intermediate, followed by dehydration and aromatization.

Mechanism SM o-Phenylenediamine + 1,2-Dicarbonyl Cat Catalyst Activation (e.g., I2, Lewis Acid) SM->Cat Nucleophilic Attack Mono Monoimine Intermediate Cat->Mono -H2O Di Diimine Intermediate Mono->Di Intramolecular Cyclization Prod Quinoxaline Derivative Di->Prod -H2O Aromatization

Mechanistic pathway of quinoxaline synthesis highlighting catalyst intervention.

Troubleshooting Q&A & Experimental Protocols

Issue 1: Sluggish Condensation due to Electron-Withdrawing Groups (EWGs)

Q: Why does my synthesis fail when using o-phenylenediamines substituted with -NO₂, -CF₃, or halogens?

The Causality: Electron-withdrawing groups exert strong inductive and resonance effects that pull electron density away from the primary amine nitrogens. This drastically reduces their nucleophilicity, creating a high activation energy barrier for the initial attack on the dicarbonyl compound. Under conventional heating, this leads to incomplete conversions and the accumulation of degradation byproducts[1].

The Solution: You must simultaneously activate the electrophile and supply rapid, uniform energy to overcome the activation barrier. Microwave-assisted organic synthesis (MAOS) paired with a mild Lewis acid catalyst like molecular iodine (I₂) is highly effective. Iodine acts as a soft Lewis acid, polarizing the carbonyl groups without causing the substrate degradation often seen with harsh Brønsted acids[2].

Protocol 1: Microwave-Induced Iodine-Catalyzed Synthesis This protocol is self-validating; the phase change serves as an internal indicator of reaction progress.

  • Preparation: In a 10 mL microwave-safe synthesis vial equipped with a magnetic stir bar, combine the EWG-substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

  • Solvent & Catalyst: Add 2 mL of a 1:1 mixture of Ethanol/Water. Add 5 mol% (approx. 12.7 mg) of molecular Iodine (I₂)[2].

  • Irradiation: Seal the vial and place it in a microwave reactor (e.g., CEM Discover). Irradiate at 50 °C with a power level of 300 W for 2–5 minutes[2].

  • Self-Validation Step: Observe the vial as it cools. The successful formation of the highly conjugated quinoxaline will result in the rapid precipitation of a solid product from the aqueous ethanol mixture. Verify complete consumption of the diamine via TLC (Ethyl Acetate:Hexane, 3:7).

  • Workup: Quench the reaction by adding 10 mL of dichloromethane. Wash the organic layer with 5% sodium thiosulfate solution (2 mL) to reduce and remove the iodine catalyst (the organic layer will transition from purple/brown to clear/yellow). Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Issue 2: Steric Hindrance and Poor Solubility

Q: My substituted benzil derivative is incredibly bulky and insoluble in standard alcoholic solvents. How can I drive the reaction forward?

The Causality: Bulky substituents on the 1,2-dicarbonyl create a steric shield, preventing the diamine from achieving the necessary trajectory for nucleophilic attack. Furthermore, poor solubility in standard solvents means the effective concentration of reactive monomers in solution is too low to sustain a reasonable reaction rate.

The Solution: Abandon bulk solvents. Transitioning to a solvent-free "polar paste" system forces the reactants into a highly concentrated melt. Utilizing Polyethylene Glycol (PEG-300) combined with an ammonium heptamolybdate catalyst creates a homogeneous micro-environment where mass transfer limitations are eliminated[3].

Protocol 2: Polar Paste Microwave Synthesis

  • Homogenization: In an open vessel, thoroughly mix the hindered o-phenylenediamine (1.0 mmol), the bulky 1,2-dicarbonyl (1.0 mmol), and 0.2 g of PEG-300[3].

  • Catalyst Addition: Add 0.10 mmol of[(NH₄)₆Mo₇O₂₄·4H₂O] and triturate the mixture for 2-3 minutes until a completely homogeneous polar paste is formed[3].

  • Reaction: Insert the vessel into the microwave chamber. Irradiate at 420 W (approx. 70% of maximum power) for 15 minutes. Monitor the internal temperature to maintain ~90 °C[3].

  • Self-Validation Step: The paste will undergo a distinct rheological and colorimetric shift as the crystalline starting materials fuse into the heterocyclic product. Extract a 5 mg aliquot into ethyl acetate and spot on TLC to confirm the disappearance of the benzil derivative.

  • Isolation: Cool the mixture to room temperature. Wash the paste with 10 mL of ethyl acetate and filter. The PEG and catalyst can be washed away with water, leaving the crude quinoxaline ready for recrystallization.

Issue 3: Unstable or Hydration-Prone Dicarbonyls

Q: My aliphatic 1,2-dicarbonyl (like glyoxal) seems to degrade or hydrate before it can react with the diamine. What is the alternative?

The Causality: Highly reactive, unhindered 1,2-dicarbonyls are prone to rapid hydration (forming unreactive gem-diols) or oligomerization in the presence of moisture or trace acids/bases.

The Solution: Employ a tandem oxidation-condensation strategy. By starting with an α-hydroxyketone (acyloin) instead of a dicarbonyl, you can generate the reactive 1,2-dicarbonyl in situ. The nascent dicarbonyl is immediately trapped by the diamine before side reactions can occur. Acidic alumina under microwave irradiation serves as an excellent dual-purpose support and catalyst for this tandem process[4].

Decision Matrix & Quantitative Data

To streamline your optimization process, use the following decision tree to map your substrate's specific reactivity barrier to the appropriate catalytic intervention.

Troubleshooting Start Identify Reactivity Barrier EWG EWG on Diamine (Low Nucleophilicity) Start->EWG Steric Bulky Dicarbonyl (Steric Hindrance) Start->Steric Unstable Unstable Dicarbonyl (Hydration/Degradation) Start->Unstable Sol1 Microwave + I2 Catalyst (Lowers Activation Energy) EWG->Sol1 Sol2 Polar Paste (PEG-300) (Solvent-Free Melt) Steric->Sol2 Sol3 Tandem Oxidation (In situ Generation) Unstable->Sol3

Decision tree for overcoming specific reactivity barriers in quinoxaline synthesis.

Quantitative Comparison of Catalytic Systems

The following table summarizes the expected performance of various catalytic systems when challenged with poor-reactivity substrates:

Catalytic SystemReaction MediumPrimary Substrate ChallengeAvg. Reaction TimeTypical YieldRef
5 mol% Iodine (I₂) EtOH / H₂O (1:1)EWG on Diamine2–5 min (Microwave)90–98%[2]
10 mol% Nicotinamide WaterEWG on Dicarbonyl15–30 min (Room Temp)85–95%[5]
Mo-based Polar Paste PEG-300 (Solvent-Free)Severe Steric Hindrance15 min (Microwave)90–97%[3]
Acidic Alumina Solid Support (Solvent-Free)Unstable Dicarbonyls3 min (Microwave)80–86%[4]

References

  • An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds Source: PMC - NIH URL:[Link]

  • Sustainable approach to tandem catalysis: Expedient access to quinoxalines and pyrido[2,3-b]pyrazines from α-hydroxyketones via microwave-induced [(NH4)6Mo7O24·4H2O – PEG 300] polar paste catalyst system Source: Académie des Sciences URL:[Link]

  • Benign approaches for the microwave-assisted synthesis of quinoxalines Source: ResearchGate URL:[Link]

Sources

Quinoxaline Functionalization Support Center: Radical Bromination Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals eliminate byproduct formation during the radical bromination of quinoxalines (e.g., converting 2-methylquinoxaline to 2-(bromomethyl)quinoxaline).

Rather than simply providing a recipe, this guide deconstructs the causality behind the reaction mechanics, equipping you with self-validating protocols to ensure high-fidelity synthesis.

Module 1: Mechanistic Causality of Byproduct Formation

To prevent byproducts, we must first understand the competing pathways in the1[1]. The goal is to selectively brominate the alkyl side chain via a radical mechanism while suppressing ionic electrophilic aromatic substitution (which targets the electron-rich portions of the heterocyclic ring) and over-bromination.

The critical variable is the steady-state concentration of molecular bromine (Br₂). N-bromosuccinimide (NBS) is utilized precisely because its low solubility in non-polar solvents provides a slow, controlled release of Br₂, favoring the resonance-stabilized quinoxalinylmethyl radical[2]. If Br₂ concentration spikes—often due to moisture or poor solvent choice—the reaction diverges into an ionic pathway, leading to ring bromination[3].

Mechanism Start 2-Methylquinoxaline Radical Quinoxalinylmethyl Radical (Resonance Stabilized) Start->Radical NBS / AIBN (Radical Pathway) Ring Ionic Byproduct: Ring Bromination Start->Ring Br2 (High Conc.) (Ionic Pathway) Mono Target Product: 2-(Bromomethyl)quinoxaline Radical->Mono Br2 (Low Conc.) Di Over-bromination Byproduct: Dibromomethyl Mono->Di Excess NBS

Mechanistic divergence in quinoxaline bromination highlighting radical vs. ionic pathways.

Module 2: Troubleshooting FAQs

Q1: Why am I observing significant dibromomethyl (over-bromination) byproducts? A: Over-bromination occurs when your monobrominated product begins competing with the unreacted starting material for the bromine radical. This is fundamentally a stoichiometric and kinetic issue.

  • Causality: Pushing the reaction to 100% conversion mathematically guarantees over-bromination because the local concentration of the monobrominated product eventually exceeds the starting material.

  • Solution: Limit NBS to 0.95–1.00 equivalents and intentionally stop the reaction at 90–95% conversion. The unreacted starting material is much easier to separate via chromatography than the dibrominated byproduct.

Q2: How do I suppress electrophilic ring bromination? A: Ring bromination is an ionic process driven by high concentrations of Br₂ and HBr, which are accelerated by moisture. Water hydrolyzes NBS to form hypobromous acid and other ionic brominating species[4].

  • Causality: Polar solvents or wet conditions solubilize NBS too quickly, causing a spike in Br₂ that outpaces the radical propagation cycle.

  • Solution: Ensure strictly anhydrous conditions. Use non-polar solvents (e.g., anhydrous CCl₄ or greener alternatives like trifluorotoluene) to minimize NBS solubility.

Q3: My reaction is stalling, and unreacted starting material remains. Should I add more NBS? A: No. Adding more NBS will only increase the risk of dibromination. Stalling is usually due to poor radical chain initiation.

  • Causality: The radical initiator (e.g., AIBN) degrades over time, especially if not stored at 4°C. Without sufficient initiation, the radical chain terminates prematurely.

  • Solution: Verify the integrity of your AIBN (recrystallize from methanol if necessary) or switch to a photochemical initiation method (e.g., LED irradiation) for more consistent radical generation.

Troubleshooting Analyze Analyze Crude Mixture (NMR / LC-MS) CheckDi High Dibromination? Analyze->CheckDi FixDi Reduce NBS to 0.95 eq. Stop at 90% conversion CheckDi->FixDi Yes CheckRing Ring Bromination Present? CheckDi->CheckRing No FixRing Use strictly anhydrous solvent. Recrystallize NBS. CheckRing->FixRing Yes Success Proceed to Purification CheckRing->Success No

Decision tree for troubleshooting common byproduct formations in radical bromination.

Module 3: Quantitative Optimization Data

The following table summarizes the quantitative impact of reaction variables on the product distribution during the bromination of 2-methylquinoxaline. Use this data to benchmark your crude NMR results.

Reaction Condition VariableNBS (equiv)Conversion (%)Monobrominated (Target)Dibrominated (Byproduct)Ring Brominated (Byproduct)
Optimized Baseline (Anhydrous CCl₄)1.0095%92% 2%<1%
Excess Reagent (Anhydrous CCl₄)2.00100%15%82% 3%
Moisture Contamination (Wet Solvent)1.0085%65%2%18%
Alternative Solvent (Acetonitrile)1.0090%81%5%4%

Module 4: Self-Validating Standard Operating Procedure (SOP)

This protocol for the synthesis of 2-(bromomethyl)quinoxaline incorporates built-in visual and chemical checkpoints to ensure the reaction remains on the radical pathway.

Step 1: Preparation & Purging

  • Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser under vacuum, then backfill with inert gas (N₂ or Argon).

  • Add 2-methylquinoxaline (1.0 eq) and anhydrous solvent (CCl₄ or trifluorotoluene, 0.2 M concentration).

  • Causality Check: Moisture introduces ionic pathways. The inert atmosphere prevents oxygen from quenching the radical intermediates.

Step 2: Reagent Addition

  • Add freshly recrystallized 4 (NBS) (1.00 eq) and Azobisisobutyronitrile (AIBN) (0.05 eq)[4].

  • Causality Check: Impure NBS contains free Br₂ and succinimide, which can trigger immediate ionic ring bromination before the radical chain even begins. Recrystallization from water (90°C) ensures a pure reagent.

Step 3: Initiation & Self-Validating Monitoring

  • Heat the reaction mixture to gentle reflux (approx. 80°C).

  • Validation Checkpoint: Observe the physical state of the suspension. Initially, the dense NBS powder will sit at the bottom of the flask. As the reaction proceeds, NBS is consumed and succinimide is generated. Because succinimide is less dense than the halogenated solvent, it will float to the surface[1].

  • Monitor via TLC (Hexanes/EtOAc). Stop the reaction immediately once the starting material is nearly consumed (~95%) or when all solid has floated to the top. Do not extend reflux times, as this invites dibromination.

Step 4: Quench & Workup

  • Cool the reaction to 0°C to fully precipitate the succinimide.

  • Filter the mixture through a pad of Celite to remove the floating succinimide.

  • Wash the organic filtrate with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Causality Check: The thiosulfate wash reduces any residual trace Br₂ to inert bromide ions, ensuring that no post-reaction electrophilic bromination occurs during solvent evaporation[5].

  • Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Wohl–Ziegler reaction, Wikipedia,[Link]

  • Wohl-Ziegler Reaction, Organic Chemistry Portal,[Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study, NIH (PMC),[Link]

  • N-Bromosuccinimide, Wikipedia,[Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Quinoxaline Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we understand that analyzing amphoteric heterocyclic compounds like quinoxaline acids presents unique chromatographic challenges. This guide provides a mechanistic understanding of peak tailing, self-validating diagnostic workflows, and field-proven protocols to restore peak symmetry and quantitative accuracy.

Mechanistic Causality: Why Do Quinoxaline Acids Tail?

In an ideal reversed-phase liquid chromatography (RPLC) separation, analytes partition symmetrically between the mobile and stationary phases, yielding a Gaussian peak. Peak tailing occurs when more than one mechanism of analyte retention is present, and one of these mechanisms operates with slower desorption kinetics[1].

Quinoxaline acids are highly susceptible to secondary interactions due to their amphoteric nature—they possess both an acidic carboxylic group and a basic nitrogen-containing quinoxaline ring. The primary culprits for peak tailing in these compounds include:

  • Secondary Silanol Interactions (Ion-Exchange): At a mobile phase pH above 3.0, residual unreacted silanol groups (Si-OH) on the silica surface ionize into negatively charged silanate ions (Si-O⁻)[1]. The basic nitrogen atoms of the quinoxaline ring interact strongly with these ionized silanols via ion-exchange, delaying the elution of a fraction of the analyte molecules and creating a pronounced tail[1][2].

  • Trace Metal Chelation: Quinoxaline derivatives contain electron-donating nitrogen atoms that can act as bidentate chelating ligands. Trace metals (e.g., iron, aluminum) present in older silica matrices or stainless-steel system components can irreversibly bind these analytes[2][3]. Furthermore, metals in the silica matrix withdraw electrons from nearby silanol groups, increasing their acidity and exacerbating secondary interactions[2].

  • Sub-Optimal pH & Ionization: Operating the mobile phase near the pKa​ of the quinoxaline acid results in a mixed population of ionized and unionized analyte molecules. This uneven ionization disrupts the primary hydrophobic retention mechanism, leading to asymmetrical or split peaks[4].

Diagnostic Workflow

Before adjusting mobile phase chemistry, it is critical to systematically isolate the root cause of the tailing. Follow the decision matrix below to determine if your issue is physical or chemical.

HPLC_Troubleshooting Start Peak Tailing Observed (Asymmetry Factor > 1.2) PhysicalCheck Inject Neutral Marker Compound Does the neutral peak tail? Start->PhysicalCheck PhysicalIssue Physical Issue Detected Check extra-column volume, frits, or column void PhysicalCheck->PhysicalIssue Yes ChemicalIssue Chemical Issue Detected (Acid/Base/Chelation) PhysicalCheck->ChemicalIssue No PHCheck Is Mobile Phase pH < 3.0 or > 8.0? ChemicalIssue->PHCheck AdjustPH Adjust pH to suppress silanol ionization PHCheck->AdjustPH No SilanolCheck Using End-capped or Polar-Embedded Column? PHCheck->SilanolCheck Yes ChangeColumn Switch to Type-B Silica, End-capped Column SilanolCheck->ChangeColumn No MetalCheck Suspect Metal Chelation? SilanolCheck->MetalCheck Yes AddChelator Use PEEK tubing or add EDTA to mobile phase MetalCheck->AddChelator Yes

Diagnostic workflow for identifying and resolving HPLC peak tailing mechanisms.

Step-by-Step Troubleshooting Protocols

Protocol A: The Self-Validating Physical vs. Chemical Test

Rationale: Not all tailing is caused by column chemistry. Physical voids, partially blocked frits, or excessive extra-column volume cause infinite dilution of the sample plug, resulting in tailing for all analytes[5]. This protocol isolates the variable.

  • Prepare a Neutral Marker: Dissolve a non-ionizable, neutral compound (e.g., toluene or uracil) in the initial mobile phase.

  • Inject and Analyze: Inject the neutral marker and calculate the Asymmetry Factor ( As​ ).

  • Evaluate Causality: Because neutral compounds cannot participate in acid-base interactions or ion-exchange, they will not tail due to silanol activity[5].

    • If the neutral marker yields As​>1.2 , the issue is a physical system defect . Inspect tubing lengths, replace the column inlet frit, or check for column overloading[1][5].

    • If the neutral marker is perfectly symmetrical ( As​≈1.0 ) but the quinoxaline acid tails, the issue is definitively a chemical secondary interaction [5]. Proceed to Protocol B.

Protocol B: Mobile Phase pH and Buffer Optimization

Rationale: Silanol groups are acidic. By lowering the pH of the mobile phase, you force the full protonation of these residual silanols (converting Si-O⁻ back to Si-OH), thereby eliminating the ion-exchange sites that trap basic quinoxaline nitrogens[1][6].

  • Adjust pH: Prepare a highly buffered mobile phase at pH 2.5 using 0.1% Formic Acid or a low-pH phosphate buffer[6].

  • Buffer Concentration: Ensure the buffer concentration is adequate (> 20 mM) to maintain a stable local pH at the column surface and mask residual interactions[6][7].

  • Equilibration: Flush the column with 15–20 column volumes of the new mobile phase to ensure complete protonation of the silica bed before injecting the sample[8].

Protocol C: Stationary Phase Mitigation (Silanol & Metal Shielding)

Rationale: Older "Type A" silica columns contain high levels of trace metals and free silanols[2]. End-capping blocks accessible silanols with trimethylsilyl ligands, reducing secondary interactions by approximately 50%[1][9].

  • Upgrade Column Chemistry: Replace traditional silica columns with modern, high-purity "Type B" silica columns[6].

  • Verify End-Capping: Ensure the chosen column is fully end-capped. If tailing persists due to steric hindrance preventing 100% end-capping efficiency[1], switch to a polar-embedded stationary phase . These phases incorporate a polar functional group near the silica surface, providing an electrostatic shield that repels basic analytes from residual silanols[4].

Protocol D: Eliminating Metal Chelation

Rationale: If pH optimization and end-capped columns fail, the quinoxaline acid is likely chelating with trace metals in the system flow path[3].

  • Solvent Modification: Add a trace amount of a chelating agent (e.g., EDTA) to the mobile phase to preferentially bind free metals.

  • Hardware Swap: Replace stainless-steel capillary tubing between the injector, column, and detector with narrow internal diameter (0.005") PEEK tubing to eliminate metal contact[3][4].

Quantitative Impact of Optimization

The table below summarizes the expected quantitative improvements in peak shape when addressing specific mechanistic failures.

Parameter AdjustedSub-Optimal ConditionOptimized ConditionMechanistic EffectExpected Asymmetry ( As​ )
Mobile Phase pH pH 5.0 (Near pKa​ )pH 2.5Protonates residual silanols, neutralizing ion-exchange sites[1][6].2.35 1.33
Column Chemistry Type-A SilicaType-B End-cappedBlocks accessible silanol groups with trimethylsilyl ligands[1][9].> 2.0 < 1.5
System Tubing 0.010" ID Stainless Steel0.005" ID PEEKReduces extra-column volume and prevents metal chelation[3][4].1.80 1.10
Sample Solvent 100% Strong OrganicInitial Mobile PhasePrevents analyte dispersion and solvent mismatch at the column head[3][8].1.50 1.05

Frequently Asked Questions (FAQs)

Q: Why does my quinoxaline acid peak tail severely, while the neutral impurities in the same run are perfectly symmetrical? A: This is the hallmark of a chemical acid-base interaction. Neutral compounds cannot participate in secondary ion-exchange or hydrogen bonding with the stationary phase[5]. Your quinoxaline acid is interacting with ionized silanol groups. Lowering the mobile phase pH or switching to an end-capped column will resolve this[4][5].

Q: I am already using a fully end-capped column, but the tailing persists. What is the next logical step? A: Due to steric hindrance during the manufacturing process, end-capping is never 100% efficient; it typically only reduces unreacted silanols by about 50%[1]. If you are already using an end-capped column, verify your mobile phase pH is strictly < 3.0 to protonate the remaining silanols[6]. If pH optimization fails, suspect metal chelation and consider using PEEK tubing[3][4].

Q: Can my injection solvent cause peak tailing? A: Yes. If your sample is dissolved in a solvent with a significantly higher elution strength (e.g., 100% Acetonitrile) than your initial mobile phase, it causes analyte dispersion at the column head before the molecules can properly focus on the stationary phase[3]. This leads to poor peak shape, fronting, or tailing. Always dissolve your sample in the initial mobile phase composition[8].

Q: What is an acceptable Asymmetry Factor ( As​ ) for pharmaceutical quantification? A: Peak tailing occurs when the asymmetry factor ( As​ ) is greater than 1.2. However, for most routine quantitative assays and regulatory guidelines, an As​ of up to 1.5 is generally considered acceptable[1].

References

  • "HPLC Peak Tailing", Axion Labs. URL:[Link]

  • "Peak Tailing In Chromatography: Troubleshooting Basics", GMP Insiders. URL:[Link]

  • "How to Reduce Peak Tailing in HPLC?", Phenomenex. URL:[Link]

  • "What Causes Peak Tailing in HPLC?", Chrom Tech, Inc. URL:[Link]

  • "Acidic? Basic? Chelating? No problem for inert columns!", Shimadzu. URL:[Link]

  • "Peak Tailing in HPLC", Element Lab Solutions. URL:[Link]

  • "Common Causes Of Peak Tailing in Chromatography", ALWSCI. URL:[Link]

  • "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks", Chromatography Online. URL:[Link]

Sources

Validation & Comparative

Comparative study of quinoxaline synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Evaluating Modern and Classical Quinoxaline Synthesis Methods

Quinoxaline derivatives are privileged N-heterocyclic scaffolds with profound significance in medicinal chemistry (e.g., antitubercular, anticancer, and antimicrobial agents) and materials science (e.g., OLEDs and organic dyes). Historically, the classical Hinsberg condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds relied on harsh conditions: strong mineral acids, toxic organic solvents (like toluene), and prolonged refluxing.

As a Senior Application Scientist, I evaluate synthetic methodologies not just on theoretical yield, but on operational simplicity, scalability, and environmental impact (E-factor). The paradigm has decisively shifted toward green chemistry. This guide objectively compares classical methodologies with modern, eco-friendly alternatives, providing researchers with data-backed, self-validating protocols for optimizing quinoxaline synthesis.

Mechanistic Overview & Workflow

The synthesis fundamentally involves a double cyclocondensation (Schiff base formation) between the nucleophilic primary amines of 1,2-diaminobenzene and the electrophilic carbonyl carbons of the 1,2-diketone. The rate-limiting step is typically the initial nucleophilic attack and subsequent dehydration. Modern methods focus on lowering the activation energy of this step without relying on thermal brute force or toxic solvents.

QuinoxalineSynthesis R1 1,2-Diaminobenzene (Nucleophile) Condensation Cyclocondensation (Schiff Base Formation) R1->Condensation R2 1,2-Dicarbonyl Compound (Electrophile) R2->Condensation Classical Classical Methods (Strong Acids, Toluene/Reflux) Condensation->Classical Traditional Route Green Green Methods (Water/EtOH, Solid Acids, LAG) Condensation->Green Modern Route Product Quinoxaline Derivatives (Target Scaffold) Classical->Product High E-factor, High Toxicity Green->Product Low E-factor, Eco-Friendly

Logical workflow comparing classical and green cyclocondensation routes for quinoxaline synthesis.

Comparative Analysis of Catalytic Systems

To select the optimal synthetic route, researchers must weigh catalyst efficiency against downstream processing requirements.

1. Surfactant-Type Brønsted Acids in Water

  • Mechanism: Using p-dodecylbenzenesulfonic acid (DBSA) in water creates a micellar catalytic system. DBSA acts as both a Brønsted acid and a surfactant. The hydrophobic micelles encapsulate the water-insoluble organic reactants, creating a localized high-concentration environment that overcomes the mass-transfer limitations of aqueous biphasic systems[1].

  • Performance: Yields >95% within minutes at room temperature, completely bypassing the need for toxic organic solvents (1)[1].

2. Solid Acid Catalysts (e.g., Cellulose Sulfuric Acid)

  • Mechanism: Cellulose sulfuric acid (CSA) provides a bio-supported, heterogeneous proton source. The high surface area of the cellulose matrix ensures excellent contact between the acid sites and the reactants.

  • Performance: Delivers high yields in ethanol and can be quantitatively recovered by simple filtration and reused for multiple cycles without significant loss of catalytic activity (2)[2].

3. Mechanochemical Synthesis (Liquid-Assisted Grinding - LAG)

  • Mechanism: Applying mechanical force with a catalytic amount of liquid (e.g., methanol) facilitates molecular diffusion without bulk solvent. This relies on frictional heating and intimate mixing to drive the reaction.

  • Performance: Catalyst-free, quantitative yields, and highly scalable (up to 10-gram scale) with a near-zero E-factor (3)[3].

Quantitative Data Comparison
Method / CatalystSolventTemp (°C)TimeYield (%)Catalyst RecyclabilityGreenness / E-factor
Classical (p-TsOH) Toluene110 (Reflux)2–12 h60–80%Poor (Homogeneous)Low (High toxic waste)
DBSA (10 mol%) Water25 (RT)5–15 min96%Moderate (Extractable)High (Aqueous medium)
Cellulose Sulfuric Acid Ethanol25 (RT)10–30 min90–95%Excellent (>5 cycles)High (Bio-renewable)
Mechanochemical (LAG) Methanol (drops)25 (RT)1–5 min98%N/A (Catalyst-free)Very High (Solvent-free)
Fe3O4@SiO2 Nanocatalyst EtOH/H2O25 (RT)15–45 min95%Excellent (Magnetic)High (Magnetic recovery)

Experimental Protocols & Self-Validating Systems

Robust methodologies must function as self-validating systems. Below are two field-proven protocols designed with built-in quality control markers.

Protocol A: DBSA-Catalyzed Synthesis in Water (Micellar Catalysis)

Objective: Synthesize 2,3-diphenylquinoxaline from benzil and 1,2-diaminobenzene.

  • Preparation: In a 25 mL round-bottom flask, add 1,2-diaminobenzene (1.0 mmol) and benzil (1.0 mmol).

  • Solvent & Catalyst Addition: Add 3 mL of deionized water followed by DBSA (10 mol%).

    • Causality: The order of addition is critical. DBSA must be added to the aqueous suspension so its hydrophobic tails can immediately encapsulate the solid organic precursors, forming the reactive micelles required to overcome mass-transfer limitations[1].

  • Reaction: Stir vigorously at room temperature for 10 minutes. The mixture will initially appear as a heterogeneous suspension but will homogenize slightly as the micellar reaction proceeds.

  • Self-Validation (In-Process): Monitor via TLC (Hexane:Ethyl Acetate, 4:1).

    • Validation Marker: Benzil is bright yellow and UV-active. The reaction is complete when the yellow spot disappears and a new, highly fluorescent blue/green spot (the quinoxaline core) appears under UV 254/365 nm.

  • Work-up: Filter the precipitated solid. Wash thoroughly with cold water to remove residual DBSA, then recrystallize from ethanol.

Protocol B: Catalyst-Free Mechanochemical Synthesis (LAG)

Objective: Ultra-green, scalable synthesis of quinoxaline derivatives.

  • Preparation: Place 1,2-diaminobenzene (1.0 mmol) and the chosen 1,2-dicarbonyl compound (1.0 mmol) into an agate mortar.

  • Liquid Assistance: Add 2–3 drops of methanol.

    • Causality: The trace methanol acts as a liquid grinding assistant. It increases the mobility of the solid reactants and facilitates the formation of a eutectic melt, which drastically lowers the activation energy barrier for nucleophilic attack without requiring a bulk solvent pool[3].

  • Reaction: Grind continuously with a pestle for 1 to 5 minutes. The mechanical shear forces drive the condensation.

  • Self-Validation (In-Process): The reaction is visually self-validating. A distinct phase change occurs (the dry powders form a paste) as the water of condensation is released—a macroscopic indicator of successful Schiff base formation.

  • Work-up: Extract the resulting paste with a minimal amount of hot ethanol and allow it to crystallize, or simply wash with water if the product is highly insoluble.

References

  • Title: Full article: Green synthesis of quinoxaline derivatives using p-dodecylbenzensulfonic acid as a surfactant-type Bronsted acid catalyst in water.
  • Title: Green chemistry approaches for the synthesis of quinoxaline derivatives: Comparison of ethanol and water in the presence of the reusable catalyst cellulose sulfuric acid.
  • Title: An overview of quinoxaline synthesis by green methods: recent reports.

Sources

Biological Activity of Methoxy- vs. Chloro-Substituted Quinoxalines: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Quinoxalines are privileged nitrogen-containing heterocycles that serve as foundational scaffolds in modern medicinal chemistry. Minor structural modifications to the quinoxaline ring—specifically the introduction of electron-donating or electron-withdrawing groups—can fundamentally alter the molecule's physicochemical properties, bioavailability, and primary biological targets[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic and biological divergence between methoxy-substituted (-OCH₃) and chloro-substituted (-Cl) quinoxalines. By analyzing the causality behind their target interactions, this guide provides drug development professionals with actionable data and self-validating protocols for lead optimization.

Mechanistic Divergence: Electronic Effects on Target Binding

The biological fate of a quinoxaline derivative is heavily dictated by the electronic nature of its substituents. The choice between a methoxy and a chloro group is not merely a steric consideration; it is a strategic manipulation of the molecule's electron density and lipophilicity.

Quinoxaline_Mechanisms cluster_methoxy Methoxy (-OCH3) Substitution cluster_chloro Chloro (-Cl) Substitution Core Quinoxaline Scaffold Meth_Prop Electron-Donating Increased Electron Density Core->Meth_Prop Chl_Prop Electron-Withdrawing Increased Lipophilicity Core->Chl_Prop Meth_Target DNA Intercalation & Topoisomerase II Inhibition Meth_Prop->Meth_Target Meth_Outcome Broad-Spectrum Anticancer Efficacy Meth_Target->Meth_Outcome Chl_Target Kinase (c-Met/VEGFR-2) & NorA Efflux Pump Inhibition Chl_Prop->Chl_Target Chl_Outcome Targeted Anticancer & Antimicrobial Efficacy Chl_Target->Chl_Outcome

Mechanistic divergence of quinoxaline derivatives based on methoxy vs. chloro substitutions.

The Causality of Substitution
  • Methoxy (-OCH₃) Substitution: The oxygen lone pairs donate electron density into the quinoxaline ring via resonance. This electron-rich aromatic system becomes a superior electron donor, facilitating robust π−π stacking interactions with the relatively electron-deficient nucleobases of DNA. Consequently, methoxy-quinoxalines excel as DNA intercalators and Topoisomerase II inhibitors [2].

  • Chloro (-Cl) Substitution: The highly electronegative chlorine atom withdraws electron density via the inductive effect, making the quinoxaline ring more electron-deficient. Furthermore, the chlorine atom drastically increases lipophilicity and enables highly directional halogen bonding with backbone carbonyls in protein active sites. This makes chloro-quinoxalines highly effective at lodging into the hydrophobic pockets of kinases (e.g., VEGFR-2) and bacterial efflux pumps (e.g., NorA) [3].

Comparative Performance Analysis

To guide compound selection, the following table synthesizes the quantitative and qualitative performance differences between the two substitution strategies based on recent pharmacological evaluations[2][3].

Property / ActivityMethoxy-Substituted Quinoxalines (-OCH₃)Chloro-Substituted Quinoxalines (-Cl)
Electronic Effect Electron-donating (Resonance > Inductive)Electron-withdrawing (Inductive > Resonance)
Primary Interaction Mode Enhanced π−π stacking, H-bond acceptorHalogen bonding, hydrophobic interactions
Key Biological Targets DNA (Intercalation), Topoisomerase IIKinases (VEGFR-2, c-Met), NorA Efflux Pump
Anticancer Profile High photocleavage activity, broad cytotoxicity (IC₅₀: ~9–30 µM in MDA-MB-231)Targeted kinase inhibition, apoptosis induction
Antimicrobial Profile Moderate intrinsic antibacterial activityPotent Efflux Pump Inhibition (EPI) synergy
Structural Advantage Higher aqueous solubility, lower steric hindranceHigh metabolic stability, deep pocket penetration

Data Note: While methoxy derivatives often show superior raw photocleavage and DNA binding constants, specific chloro-substituted derivatives (e.g., 7-chloro-pyrrolo[1,2-a]quinoxaline) demonstrate unmatched efficacy in restoring the bactericidal activity of antibiotics like norfloxacin by disabling bacterial resistance mechanisms [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds requires rigorous, self-validating assay designs. Do not rely on simple viability assays; you must prove the mechanism of action.

Protocol A: DNA Intercalation & Cleavage Assay (Optimized for Methoxy-Derivatives)

This protocol isolates the DNA-binding capability of electron-rich methoxy-quinoxalines.

Causality Principle: Supercoiled plasmid DNA (Form I) migrates rapidly through an agarose gel. When a methoxy-quinoxaline intercalates between base pairs, it unwinds the supercoil, converting it to an open circular conformation (Form II), which migrates significantly slower. This provides a direct, causal, and visual readout of intercalation affinity.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of the methoxy-quinoxaline derivative in DMSO. Dilute to working concentrations (10–100 µM) in Tris-HCl buffer (pH 7.2).

  • Incubation: Mix 0.5 µg of supercoiled pBR322 plasmid DNA with varying concentrations of the compound in a total volume of 20 µL.

  • Self-Validation Controls:

    • Negative Control: DNA + 1% DMSO (ensures solvent does not affect topology).

    • Positive Control: DNA + Doxorubicin (a known intercalator to validate gel resolution).

  • Reaction: Incubate the mixtures in the dark at 37°C for 1 hour. (Optional: For photocleavage assessment, irradiate at 365 nm for 30 mins).

  • Electrophoresis: Add 4 µL of 6X loading dye. Run the samples on a 1% agarose gel in 1X TAE buffer at 80V for 90 minutes.

  • Quantification: Stain with Ethidium Bromide, image under UV, and quantify the Form I to Form II conversion ratio using densitometry software.

Protocol B: NorA Efflux Pump Inhibition (EPI) Assay (Optimized for Chloro-Derivatives)

This protocol evaluates the ability of lipophilic chloro-quinoxalines to block the Staphylococcus aureus NorA efflux pump, thereby restoring antibiotic efficacy.

Causality Principle: If a compound kills bacteria directly, its role as an efflux pump inhibitor cannot be isolated. By testing the chloro-quinoxaline at a strictly sub-inhibitory concentration (Sub-MIC), any observed bacterial death upon the addition of an antibiotic (Norfloxacin) is causally linked to the compound trapping the antibiotic inside the cell via pump inhibition [3].

Step-by-Step Workflow:

  • Strain Preparation: Culture S. aureus SA-1199B (a strain overexpressing the NorA pump) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.5.

  • Intrinsic MIC Determination: First, determine the MIC of the chloro-quinoxaline alone via standard broth microdilution. Identify the 41​ MIC value (the sub-inhibitory concentration).

  • Synergy Setup: In a 96-well plate, perform a serial two-fold dilution of Norfloxacin (0.5 to 128 µg/mL) across the columns.

  • Inhibitor Addition: Add the chloro-quinoxaline to all wells at its predetermined 41​ MIC concentration.

  • Self-Validation Controls:

    • Negative Control: Bacteria + Norfloxacin only (establishes baseline resistance).

    • Positive Control: Bacteria + Norfloxacin + Reserpine (20 µg/mL, a known NorA inhibitor).

  • Incubation & Readout: Inoculate wells with 5×105 CFU/mL of bacteria. Incubate at 37°C for 18 hours. Add 30 µL of 0.01% Resazurin dye; a color change from blue to pink indicates bacterial viability. Calculate the fold-reduction in Norfloxacin MIC.

Strategic Recommendations for Lead Optimization

When designing next-generation quinoxaline therapeutics, the choice of substitution must align with the target microenvironment:

  • Select Methoxy substitutions when designing agents targeting nuclear DNA or requiring high aqueous solubility for systemic administration. The electron-donating nature is critical for maximizing π−π stacking in planar target sites.

  • Select Chloro substitutions when targeting transmembrane proteins (like efflux pumps) or kinase active sites where hydrophobic interactions and halogen bonding are the primary drivers of binding affinity.

By understanding the causality between these electronic effects and biological outcomes, researchers can bypass empirical screening and adopt a rational, structure-based drug design approach.

References

  • Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells Source: Bioorganic Chemistry (via PubMed Central) URL:[Link]

  • Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives Source: Molecules (via PubMed Central) URL:[Link]

Sources

Structure-Activity Relationship and Performance Comparison of Quinoxaline-6-Carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Quinoxaline derivatives represent a privileged class of heterocyclic pharmacophores characterized by a fused benzene and pyrazine ring system[1]. While historically recognized for their broad-spectrum biological activities—ranging from anticancer microtubule targeting to antileishmanial effects[2][3]—recent advancements have positioned quinoxaline-6-carboxylic acid amides as highly potent, targeted antiviral agents.

Specifically, these compounds have been engineered to inhibit the Non-Structural Protein 1 (NS1A) of the Influenza A virus[4]. The N-terminal RNA-binding domain of NS1A features a deep central cavity essential for binding viral double-stranded RNA (dsRNA), a process critical for viral replication and evasion of the host immune response. Quinoxaline-6-carboxylic acid amides act as small-molecule competitive inhibitors that physically occlude this cavity, mimicking the binding profile of natural polyphenols like Epigallocatechin-3-gallate (EGCG) but with vastly superior tunability and synthetic accessibility[4][5].

MOA Viral_RNA Viral dsRNA Complex dsRNA-NS1A Complex (Viral Replication Active) Viral_RNA->Complex Binds NS1A Influenza NS1A Protein (RNA-Binding Domain) NS1A->Complex Blocked Inhibited NS1A (Viral Replication Blocked) NS1A->Blocked Quinoxaline Quinoxaline-6-Carboxamide (Inhibitor) Quinoxaline->NS1A Competitive Binding at Deep Cavity Quinoxaline->Blocked Forms Blocked->Complex Prevents

Caption: Mechanism of NS1A inhibition by quinoxaline-6-carboxamides competitively blocking dsRNA binding.

Structure-Activity Relationship (SAR) Analysis

The rational design of quinoxaline-6-carboxylic acid amides relies on a highly specific Structure-Activity Relationship (SAR) workflow to optimize binding affinity while minimizing off-target nucleic acid intercalation[4].

  • Positions 2 and 3 (The Anchor): Substitution at these positions dictates the primary geometric fit into the NS1A cavity. SAR studies reveal that incorporating aromatic residues—specifically bis-2-furyl groups —yields the optimal steric bulk and electron density required for anchoring the scaffold[1][4].

  • Position 6 (The Modulator): The critical breakthrough in potency is achieved by functionalizing position 6 via an amide linker. Coupling 2,3-difuryl-quinoxaline-6-carboxylic acid with various amines allows for fine-tuning of the molecule's electrostatic interactions with the outer rim of the NS1A binding pocket[1].

  • Optimal Substitutions: Replacing simple alkyl or ester groups with specific aromatic amides, such as 3-methoxyphenyl or 2-furyl at position 6, drastically increases the binding affinity, dropping the IC50 into the low micromolar range[5][6]. Conversely, fluorophenyl or bulky ester substitutions result in steric clashes and reduced activity[4].

SAR Core Quinoxaline Core (Positions 2, 3, 6) Pos23 Pos 2 & 3 Substitution (Condensation) Core->Pos23 Pos6 Pos 6 Substitution (Amide Linker) Core->Pos6 Furyl Bis-2-furyl (Optimal Anchoring) Pos23->Furyl Phenyl Phenyl/Pyridyl (Sub-optimal) Pos23->Phenyl Amide1 3-Methoxyphenyl Amide (High Potency: IC50 6.2 µM) Pos6->Amide1 Amide2 2-Furyl Amide (Max Potency: IC50 3.5 µM) Pos6->Amide2

Caption: SAR logic tree demonstrating the optimization pathway for quinoxaline-6-carboxylic acid amides.

Performance Comparison: Quinoxalines vs. Alternatives

When evaluating antiviral agents targeting the NS1A protein, quinoxaline-6-carboxylic acid amides must be benchmarked against natural product mimics (like EGCG) and traditional bisintercalators (like Echinomycin)[1][2][4].

The data below summarizes the performance of the top two optimized quinoxaline amides (Compounds 35 and 44) against these alternatives.

Compound / AlternativePos 2 & 3 SubstitutionPos 6 SubstitutionTarget Affinity (IC50)Binding (%) at 50 µMPerformance Notes & Limitations
Compound 35 [4]Bis-2-furyl2-Furyl amide3.5 µM 74.0 ± 1.4%Highest potency. Excellent disruption of dsRNA-NS1A complex without toxic DNA intercalation.
Compound 44 [4]Bis-2-furyl3-Methoxyphenyl amide6.2 µM 79.5 ± 1.5%High potency. Proven to actively inhibit live Influenza A/Udorn/72 virus growth in vitro.
EGCG (Mimic)[4]N/A (Polyphenol)N/A> 50 µM89.0 ± 11.4%Natural baseline. High binding but suffers from poor bioavailability and rapid metabolic degradation.
Echinomycin [2]Quinoxaline coreCyclic octadepsipeptideN/AN/APotent antiviral, but acts as a non-selective DNA bisintercalator, leading to severe cytotoxicity.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of these compounds. The experimental choices are grounded in explicit chemical causality.

Protocol A: Synthesis of Amide-Functionalized Quinoxaline Analogs

This two-step protocol ensures the generation of high-purity amide derivatives without racemization or degradation of the furan rings[1][4].

  • Core Condensation:

    • Step: Reflux 1,2-di(furan-2-yl)ethane-1,2-dione with 3,4-diaminobenzoic acid in a solvent mixture of Acetic Acid (HOAc) and Sodium Acetate (NaOAc) or Ethanol (EtOH).

    • Causality: The acidic conditions catalyze the nucleophilic attack of the diamine onto the diketone, driving the dehydration reaction forward to thermodynamically lock the stable, aromatic 2,3-difuryl-quinoxaline-6-carboxylic acid core.

  • Amide Coupling (Position 6):

    • Step: React the isolated carboxylic acid intermediate with the desired amine (e.g., 2-furfurylamine) using PyBOP (or TBTU) as the coupling reagent and DIPEA as the base.

    • Causality: Direct amidation of carboxylic acids requires extreme heat, which would degrade the furan rings. PyBOP activates the position-6 carboxylic acid by forming a highly reactive, yet stable, hydroxybenzotriazole ester intermediate at room temperature. DIPEA is utilized because its bulky isopropyl groups make it a non-nucleophilic base; it neutralizes the acidic byproducts and deprotonates the amine without competing for the activated ester, ensuring high yields of the final amide[1][4].

Protocol B: In Vitro Fluorescence Polarization (FP) Binding Assay

To validate that the synthesized amides successfully disrupt the dsRNA-NS1A interaction, a self-validating FP assay is employed[4].

  • Probe Preparation: Utilize a carboxyfluorescein-labeled double-stranded RNA (FAM-dsRNA) as the signaling probe.

  • Baseline Establishment: Mix FAM-dsRNA with purified NS1A protein.

    • Causality: Free FAM-dsRNA is a small molecule that tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the massive NS1A protein, its rotational correlation time increases drastically, yielding a high polarization signal. This provides a self-validating baseline.

  • Inhibitor Introduction: Titrate the quinoxaline-6-carboxylic acid amide (e.g., Compound 35) into the complex.

  • Readout & Analysis: Measure the drop in polarization.

    • Causality: If the quinoxaline amide competitively binds to the NS1A cavity, it physically displaces the FAM-dsRNA back into the solution. The displaced RNA resumes rapid tumbling, causing a quantifiable, dose-dependent decrease in the polarization signal. This allows for the precise calculation of the IC50 value[4][7].

References

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Center for Biotechnology Information (PMC).1

  • Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & Medicinal Chemistry Letters / PubMed.4

  • An insight into medicinal chemistry of anticancer quinoxalines. CIMAP.2

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. MDPI.5

  • In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis. Antimicrobial Agents and Chemotherapy - ASM Journals.3

Sources

Validating the structure of 3-methoxyquinoxaline-6-carboxylic acid by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 3-Methoxyquinoxaline-6-Carboxylic Acid: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Introduction: The Imperative for 3D Structural Validation

3-Methoxyquinoxaline-6-carboxylic acid (CAS: 1427632-47-0) is a critical advanced intermediate and building block in the synthesis of antimycobacterial agents and targeted therapeutics[1]. Because the quinoxaline scaffold often engages in complex hydrogen-bonding networks and tautomeric shifts, confirming the exact 3D spatial arrangement, bond lengths, and crystal packing of its derivatives is non-negotiable for downstream pharmaceutical applications[2]. This guide provides an objective, data-driven comparison of single-crystal X-ray diffraction (SCXRD) against alternative structural validation methods (NMR, Mass Spectrometry) and details the self-validating experimental protocols required for definitive structural assignment.

The Causality of Choice: Why X-Ray Crystallography?

While Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for solution-state connectivity and dynamic binding studies[3], it inherently falls short in determining absolute stereochemistry and solid-state packing interactions. For a molecule like 3-methoxyquinoxaline-6-carboxylic acid, the methoxy group's dihedral angle relative to the quinoxaline plane and the carboxylic acid's dimerization state in the solid lattice fundamentally dictate its solubility, stability, and bioavailability.

X-ray crystallography provides a parametrization-independent validation method[4]. Unlike NMR, which infers distances via NOE/ROE cross-peaks, or Mass Spectrometry, which only confirms molecular weight and fragmentation patterns, SCXRD directly maps electron density. This allows for the precise measurement of the C-O bond lengths in the methoxy group and the hydrogen-bonding geometry of the carboxylic acid dimer.

Table 1: Quantitative Comparison of Structural Validation Techniques for Quinoxaline Derivatives

FeatureSingle-Crystal X-Ray CrystallographySolution-State NMR (1H, 13C, 2D)Mass Spectrometry (HRMS)
Primary Output 3D Electron density map, absolute configuration2D Connectivity, solution dynamicsExact mass, fragmentation
Resolution/Accuracy < 0.8 Å (Atomic resolution)~2-5 Å (Distance constraints via NOE)< 1 ppm (Mass accuracy)
Sample State Solid (Single crystal, >50 µm)Liquid (Solubilized in DMSO-d6/CDCl3)Gas phase (Ionized)
Throughput Low to Medium (Crystallization is rate-limiting)High (Minutes to hours)Very High (Seconds to minutes)
Self-Validation Metric R-factor, Goodness-of-Fit (S), RamachandranSignal-to-Noise, Line widthMass error (ppm), Isotope pattern

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness and reproducibility, the structural validation of 3-methoxyquinoxaline-6-carboxylic acid must follow a strict, self-validating pipeline. The following protocol details the crystallization and SCXRD workflow, explicitly explaining the causality behind each methodological choice.

Protocol 1: Single-Crystal Growth via Vapor Diffusion
  • Solvent Selection & Dissolution: Dissolve 10 mg of high-purity (>99% via HPLC) 3-methoxyquinoxaline-6-carboxylic acid in 1 mL of a polar aprotic solvent (e.g., DMF or DMSO).

    • Causality: The quinoxaline ring and carboxylic acid form strong intermolecular hydrogen bonds, often leading to amorphous precipitation in volatile solvents. A strong hydrogen-bond acceptor like DMF disrupts these networks, allowing controlled nucleation[5].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram inner vial.

    • Causality: Particulate impurities act as heterogeneous nucleation sites, which cause the rapid growth of microcrystals rather than the single, large, defect-free crystals required for SCXRD[5].

  • Antisolvent Setup: Place the inner vial inside a larger 20 mL scintillation vial containing 3 mL of an antisolvent (e.g., diethyl ether or ethyl acetate). Cap the outer vial tightly.

  • Equilibration: Allow the system to sit undisturbed at 293 K for 5–7 days.

    • Causality: Vapor diffusion ensures a highly controlled, slow supersaturation trajectory, yielding high-quality monoclinic or triclinic crystals.

Protocol 2: X-Ray Diffraction and Refinement (Self-Validation Phase)
  • Crystal Harvesting: Mount a single crystal (approx. 0.1 × 0.1 × 0.05 mm) onto a loop using paratone oil and immediately transfer to a 100 K nitrogen cold stream.

    • Causality: Cryo-cooling minimizes thermal displacement parameters (B-factors) and prevents radiation damage during data collection.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a microfocus Cu-Kα source (λ = 1.54184 Å).

    • Causality: Copper radiation provides stronger anomalous dispersion signals and yields higher diffraction intensity for small organic crystals compared to Mo-Kα.

  • Phase Problem Resolution & Refinement: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F^2 (SHELXL).

  • Self-Validation Check: The protocol is only considered successful if the final R1 value is < 0.05 and the Goodness-of-Fit (S) is approximately 1.0.

    • Causality: Any residual electron density peaks > 1.0 e/ų near the heavy atoms indicate potential twinning, misassigned solvent molecules, or structural disorder that must be modeled to prevent false structural claims[4].

Workflow Visualization

The following diagram illustrates the logical decision tree and validation pathways for characterizing 3-methoxyquinoxaline-6-carboxylic acid.

G Start Synthesized Compound 3-Methoxyquinoxaline-6-carboxylic acid NMR Solution-State NMR (1H, 13C, 2D-NOESY) Start->NMR Solubilize MS High-Resolution MS (ESI-TOF) Start->MS Ionize Cryst Crystallization (Vapor Diffusion) Start->Cryst Purified Solid NMR_Val Confirm 2D Connectivity & Purity >99% NMR->NMR_Val MS_Val Confirm Exact Mass [M+H]+ 205.06 MS->MS_Val XRD Single-Crystal X-Ray Diffraction (100 K) Cryst->XRD Single Crystal >50µm NMR_Val->Cryst Proceed if Pure Refine Structure Refinement (SHELXL, R1 < 0.05) XRD->Refine Electron Density Map Final Validated 3D Structure (H-Bonding & Packing) Refine->Final Self-Validation Passed

Structural validation workflow comparing NMR, MS, and SCXRD for quinoxaline derivatives.

Comparative Data Analysis: Overcoming Limitations

In drug development, reliance on a single modality introduces risk. For instance, NMR spectroscopy is highly effective for fragment-based lead discovery and mapping binding sites in solution[3]. However, quinoxaline carboxylic acid derivatives often exhibit tautomerism and complex protonation states that broaden NMR signals due to intermediate exchange rates on the NMR timescale.

X-ray crystallography bypasses solution dynamics, freezing the molecule in its lowest energy solid-state conformation. Furthermore, recent advancements in Microcrystal Electron Diffraction (MicroED) have emerged as a powerful alternative when crystals are too small for traditional SCXRD[6]. MicroED can determine the structures of pharmaceutical small molecules from sub-micron crystals, providing a critical fallback when the vapor diffusion protocol yields microcrystalline powders instead of single crystals[6].

Conclusion

For the rigorous structural validation of 3-methoxyquinoxaline-6-carboxylic acid, Single-Crystal X-Ray Crystallography remains the most authoritative technique for elucidating 3D geometry, intermolecular interactions, and solid-state packing. While NMR and HRMS provide rapid, high-throughput confirmation of 2D connectivity and mass, they lack the spatial resolution required to fully characterize the physicochemical properties of the solid form. By employing a self-validating crystallographic workflow, researchers can ensure the highest level of scientific integrity in their structural assignments.

Sources

Comparing the antibacterial spectrum of different quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The escalation of antimicrobial resistance (AMR) has critically bottlenecked the efficacy of conventional antibiotics, forcing drug development professionals to explore novel chemical scaffolds. Among these, the quinoxaline core—a fused bicyclic system comprising a benzene and a pyrazine ring—has emerged as a highly versatile pharmacophore.

This guide provides an objective, data-driven comparison of the antibacterial spectrum of various quinoxaline derivatives. By analyzing structure-activity relationships (SAR), mechanistic pathways, and standardized susceptibility testing protocols, this document serves as a comprehensive resource for researchers optimizing novel quinoxaline-based antimicrobial agents.

Mechanistic Rationale: The Causality of Quinoxaline Efficacy

The antibacterial spectrum of a quinoxaline derivative is fundamentally dictated by its functional group substitutions. Historically, the most potent subclass has been the Quinoxaline 1,4-di-N-oxides (QdNOs) (e.g., olaquindox, cyadox).

The efficacy of QdNOs is rooted in a unique, prodrug-like mechanism of action. These compounds undergo bioreductive activation catalyzed by bacterial nitroreductases. This enzymatic reduction strips the oxygen atoms from the N-oxide moieties, generating highly reactive oxygen species (ROS) as intermediate byproducts. The sudden oxidative burst overwhelms the bacterial antioxidant defenses, leading to irreversible DNA strand breaks and subsequent cell death [1].

Because the expression of specific nitroreductases varies across bacterial species—and is often upregulated in anaerobic or microaerophilic environments—the antibacterial spectrum of QdNOs is highly specific to the metabolic state of the target pathogen.

MoA QdNO Quinoxaline 1,4-di-N-oxide (Prodrug) Enzyme Bacterial Nitroreductases (Bioreductive Activation) QdNO->Enzyme Uptake & Metabolism ROS Reactive Oxygen Species (ROS Generation) Enzyme->ROS Oxidation DNA DNA Damage (Strand Breaks) ROS->DNA Oxidative Stress Death Bacterial Cell Death DNA->Death Apoptosis-like death

Caption: Mechanism of action of Quinoxaline 1,4-di-N-oxides via ROS-mediated DNA damage.

Comparative Antibacterial Spectrum: Quantitative Analysis

Recent synthetic efforts have focused on modifying the 2- and 3-positions of the quinoxaline ring to bypass resistance mechanisms and reduce the toxicity historically associated with QdNOs. For instance, the introduction of bulky lipophilic groups, such as in 2,3-bis(phenylamino) quinoxalines , shifts the spectrum heavily toward Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE) [2].

The table below synthesizes the Minimum Inhibitory Concentration (MIC) data of distinct quinoxaline classes against a panel of clinically relevant pathogens[1][2][3].

Compound ClassSpecific DerivativeTarget OrganismMIC (µg/mL)Mechanistic Insight
QdNO CyadoxEscherichia coli4.0Broad-spectrum; relies on Gram-negative nitroreductase activation.
QdNO OlaquindoxClostridium perfringens1.0High efficacy against anaerobes due to favorable bioreductive environments.
2,3-Bis(phenylamino) Compound 25MRSA0.25 - 1.0High lipophilicity facilitates peptidoglycan penetration; disrupts biofilms.
2,3-Bis(phenylamino) Compound 31E. faecalis (VRE)0.5 - 1.0Overcomes vancomycin resistance by targeting alternative membrane/wall synthesis pathways.
Amide-linked Compound 4aStaphylococcus aureus1.95Moderate broad-spectrum activity; Gram-positives are generally more susceptible.
Amide-linked Compound 4aPseudomonas aeruginosa> 64.0Poor efficacy; bulky derivatives are rapidly expelled by robust AcrAB-TolC efflux pumps.

SAR Insight: The stark contrast in efficacy against Gram-positive versus Gram-negative bacteria for non-N-oxide derivatives (like Compounds 25 and 31) highlights a critical causality in drug design. Gram-negative bacteria possess a highly restrictive outer membrane and constitutively active multidrug efflux pumps. Bulky substitutions at the 2,3-positions prevent effective intracellular accumulation in Gram-negatives, rendering them highly selective for Gram-positive infections [2].

Self-Validating Experimental Protocol: Broth Microdilution

To ensure high-fidelity, reproducible MIC data when evaluating novel quinoxaline derivatives, researchers must utilize a self-validating assay system. The following protocol is grounded in the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines [4].

Step-by-Step Methodology

1. Media Preparation & Cation Adjustment

  • Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Causality: Standard MHB must be supplemented with specific concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) ions. Variations in divalent cations can alter the permeability of the bacterial outer membrane and artificially skew the binding affinity of certain antimicrobial agents. CAMHB ensures a standardized baseline for all quinoxaline derivatives.

2. Inoculum Standardization

  • Action: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of ~5 × 10⁵ CFU/mL.

  • Causality: Inoculum density is the most critical variable in susceptibility testing. An overly dense inoculum can lead to a "false resistance" artifact (the inoculum effect), where the sheer volume of bacteria or secreted enzymes overwhelms the quinoxaline compound. Conversely, too light an inoculum yields false susceptibility.

3. Assay Assembly & Internal Validation

  • Action: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoxaline derivative (e.g., from 64 µg/mL down to 0.03 µg/mL) across columns 1 through 10.

  • Action (Controls): Designate Column 11 as the Growth Control (CAMHB + bacteria, no drug) and Column 12 as the Sterility Control (CAMHB only, no bacteria).

  • Causality: This establishes a self-validating system. If the Growth Control fails to become turbid, the bacterial isolate was non-viable, invalidating the MIC. If the Sterility Control shows growth, aseptic technique was breached, and the plate must be discarded.

4. Incubation and MIC Determination

  • Action: Incubate the sealed plates at 35°C ± 2°C for 16–20 hours in ambient air. The MIC is recorded as the lowest concentration of the quinoxaline derivative that completely inhibits visible bacterial growth.

BrothMicrodilution Inoculum Inoculum Preparation (0.5 McFarland Standard) Inoculation Plate Inoculation (96-Well Microtiter Plate) Inoculum->Inoculation Standardized bacteria Dilution Two-Fold Serial Dilution (in CAMHB) Dilution->Inoculation Drug concentration gradient Incubation Incubation (35°C for 16-20 hours) Inoculation->Incubation Co-culture Analysis MIC Determination (Lowest conc. with no visible growth) Incubation->Analysis Visual/Spectrophotometric read

Caption: Step-by-step workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion for Drug Developers

The quinoxaline scaffold offers immense plasticity for antimicrobial drug discovery. When targeting broad-spectrum or anaerobic infections, maintaining the 1,4-di-N-oxide moiety is crucial for ROS-mediated bactericidal activity. Conversely, when engineering targeted therapeutics for resistant Gram-positive pathogens (like MRSA or VRE), substituting the 2- and 3-positions with bulky, lipophilic functional groups (e.g., phenylamino derivatives) is a proven strategy to enhance membrane penetration while evading traditional resistance mechanisms.

References

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development , Pharmaceuticals, [Link]

  • Compounds Containing 2,3-Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin-Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms , MicrobiologyOpen,[Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents , Molecules,[Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically , Clinical and Laboratory Standards Institute (CLSI),[Link]

Comparative In Vivo Efficacy of Quinoxaline Derivatives vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinoxaline scaffold (benzopyrazine) has emerged as a highly privileged structure in modern medicinal chemistry due to its planar, polycyclic architecture, which readily facilitates DNA intercalation and kinase domain binding. As drug resistance increasingly compromises standard-of-care therapeutics—ranging from chemotherapeutics like doxorubicin and docetaxel to frontline anti-tuberculars like isoniazid (INH)—synthetic quinoxaline derivatives offer a compelling alternative[1].

This technical guide objectively evaluates the in vivo efficacy of novel quinoxaline derivatives against standard clinical drugs, focusing on two primary therapeutic domains: Oncology (solid tumor xenografts) and Infectious Diseases (Mycobacterium tuberculosis models). By analyzing pharmacodynamic endpoints, target specificity, and protocol design, this guide provides drug development professionals with actionable insights into translating these compounds from in vitro hits to in vivo leads.

Oncology: Overcoming Chemoresistance in Solid Tumors

Quinoxaline derivatives exhibit potent anti-neoplastic activity by simultaneously targeting DNA-processing enzymes (e.g., Topoisomerase I/II) and critical survival pathways (e.g., Survivin, Eph tyrosine kinases)[1][2]. Standard chemotherapeutics often fail due to the upregulation of anti-apoptotic proteins or efflux pump overexpression. Quinoxalines bypass these mechanisms via dual-target inhibition or targeted protein degradation.

G Q Quinoxaline Derivatives T Topoisomerase I Inhibition Q->T Binds DNA/Enzyme complex S Survivin Degradation Q->S Targeted proteolysis D DNA Damage (Double Strand Breaks) T->D Prevents unwinding C Caspase 3/9 Activation S->C Removes inhibition D->C Intrinsic pathway A Apoptosis (Tumor Regression) C->A Execution phase

Mechanistic pathways of quinoxaline derivatives in oncology.

Quantitative Efficacy Comparison

The table below synthesizes the in vivo performance of leading quinoxaline candidates against standard clinical comparators in murine xenograft models.

CompoundPrimary TargetXenograft ModelDosing RegimenEfficacy (Tumor Growth Inhibition)Standard Drug Comparator
12a (3-(benzazol-2-yl)quinoxaline)Topoisomerase IMGC-803 (Gastric Cancer)6 mg/kg (IV)Significant tumor reduction with low systemic toxicity[3].Comparable to Doxorubicin , but with reduced cardiotoxicity.
7I14 SurvivinPC-3 (Castration-Resistant Prostate)15 mg/kg, BIW (IP)54% TGI; induced survivin loss in vivo[4].Outperformed vehicle; synergizes with Docetaxel .
11d (Pyrrolo[3,2-b]quinoxaline)Eph Tyrosine KinaseBreast CancerLow-nanomolar affinityHigh in vivo efficacy via Type I1/2 binding[2].Superior kinase selectivity vs. Erlotinib .
Self-Validating Protocol: Subcutaneous Xenograft Efficacy Evaluation

To ensure rigorous, reproducible evaluation of quinoxaline derivatives against standard chemotherapeutics, the following protocol establishes a self-validating system incorporating necessary controls and physiological considerations.

Step 1: Cell Preparation & Inoculation

  • Action: Harvest PC-3 (prostate) or MGC-803 (gastric) cells in the logarithmic growth phase. Resuspend at 5×106 cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Inject 100 µL subcutaneously into the right flank of athymic nude mice.

  • Causality: Matrigel provides a localized extracellular matrix that enhances initial tumor engraftment and vascularization, significantly reducing inter-subject variability and preventing false-negative efficacy readouts.

Step 2: Randomization & Blinding

  • Action: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically 7–10 days post-inoculation), randomize mice into vehicle, standard drug (e.g., Docetaxel 10 mg/kg), and Quinoxaline (e.g., 7I14 15 mg/kg) groups (n=8/group).

  • Causality: Initiating treatment only when tumors reach 100 mm³ ensures the mass is in an exponential growth phase and fully vascularized. This prevents the misinterpretation of non-engrafted cell death as drug efficacy.

Step 3: Dosing & Monitoring

  • Action: Administer compounds bi-weekly (BIW) via intraperitoneal (IP) injection. Measure tumor volume ( V=[length×width2]/2 ) and body weight every 3 days.

  • Causality: Body weight monitoring serves as a real-time proxy for systemic toxicity. A weight loss of >15% triggers humane endpoints, ensuring the calculated Tumor Growth Inhibition (TGI) is due to targeted efficacy, not generalized cachexia.

Step 4: Ex Vivo Target Validation

  • Action: At the study terminus, excise tumors. Snap-freeze half for Western blot analysis (e.g., probing for Survivin degradation or Caspase-3 cleavage) and fix half in formalin for immunohistochemistry (IHC).

  • Causality: Measuring tumor shrinkage alone is insufficient. Ex vivo biochemical validation proves that the in vivo phenotype is directly caused by the drug's intended mechanism of action (on-target effect)[4].

Infectious Diseases: Combating Multi-Drug Resistant Tuberculosis (MDR-TB)

The emergence of MDR-TB has severely compromised the efficacy of the standard regimen (Isoniazid, Rifampicin, Pyrazinamide, Ethambutol). Quinoxaline 1,4-di-N-oxides represent a breakthrough class of orally active anti-TB agents. Unlike standard drugs, these derivatives act as bioreducible prodrugs. Interestingly, they remain active against PA-824-resistant M. bovis, proving their bioreduction pathway is distinct from other nitroimidazoles currently in clinical trials[5][6].

Workflow A Aerosol Infection (M. tuberculosis) B Incubation (2-4 weeks) A->B C Oral Administration (Quinoxaline 1,4-di-N-oxide) B->C D Tissue Harvest (Lungs & Spleen) C->D E CFU Enumeration (Efficacy vs INH) D->E

In vivo murine aerosol infection model workflow for anti-TB efficacy.

Quantitative Efficacy Comparison

Quinoxaline 1,4-di-N-oxides demonstrate unique efficacy against non-replicating persistent (NRP) bacteria adapted to low-oxygen environments—a major hurdle for standard drugs like Isoniazid[5].

CompoundMechanismBacterial StrainDose & RouteEfficacy (Log CFU Reduction)Standard Drug Comparator
Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide Novel BioreductionM. tuberculosis (H37Rv) & PA-824-resistant300 mg/kg (Oral)Significant CFU reduction in both lungs and spleen[5].Comparable to Isoniazid (INH) , though requiring higher dosing.
Ketone/Amide Quinoxaline Derivatives Bioreduction / NRP targetingMDR-TB (INH/RIF resistant)Varies (Oral)Bactericidal against both growing and non-replicating bacteria[6].Overcomes Rifampicin resistance.
Self-Validating Protocol: Low-Dose Aerosol Infection Model

Testing anti-tubercular agents requires specialized models that accurately reflect human pulmonary infection and granuloma formation.

Step 1: Aerosol Infection

  • Action: Expose C57BL/6 mice to M. tuberculosis (e.g., H37Rv strain) using a Madison chamber aerosol generation device calibrated to deliver ~50–100 viable bacilli per lung.

  • Causality: The low-dose aerosol route is strictly selected over intravenous inoculation because it mimics the natural airborne pathogenesis of human pulmonary TB. IV injection bypasses the lung's mucosal immunity and fails to form physiologically accurate granulomas.

Step 2: Infection Verification (Baseline Control)

  • Action: Sacrifice a subset of mice (n=3-4) 24 hours post-infection. Homogenize lungs and plate on Middlebrook 7H11 agar to enumerate the initial Colony Forming Units (CFU).

  • Causality: This step is a critical self-validating control. It confirms that the aerosolizer delivered the exact intended bacterial load, ensuring that subsequent efficacy calculations are based on accurate baseline metrics.

Step 3: Treatment Phase

  • Action: Allow the infection to establish for 2 to 4 weeks until the bacterial load plateaus (approx. 106 CFU/lung). Commence oral gavage of the Quinoxaline derivative (e.g., 300 mg/kg), Isoniazid (positive control, 25 mg/kg), or vehicle (negative control) daily for 4 weeks.

  • Causality: Delaying treatment simulates an established clinical disease state rather than a prophylactic scenario. Evaluating the drug against a plateaued bacterial load tests its ability to penetrate established lesions and target non-replicating persistent (NRP) bacteria[6].

Step 4: CFU Enumeration & Dissemination Analysis

  • Action: Euthanize mice post-treatment. Aseptically harvest and homogenize both the lungs and the spleen. Plate serial dilutions and incubate for 3-4 weeks at 37°C before counting CFurs.

  • Causality: Evaluating both the lungs (primary infection site) and the spleen (systemic dissemination site) determines whether the quinoxaline derivative is merely bacteriostatic (halting growth) or truly bactericidal (clearing systemic infection) compared to standard INH therapy.

Conclusion

Quinoxaline derivatives present a highly adaptable chemical scaffold capable of outperforming standard therapeutics in specific, hard-to-treat microenvironments. In oncology, their ability to induce apoptosis via dual-targeting (e.g., Topoisomerase I and Survivin) provides a distinct advantage over standard chemotherapeutics in castration-resistant and chemo-refractory models. In infectious diseases, quinoxaline 1,4-di-N-oxides offer a novel bioreduction pathway capable of eradicating non-replicating persistent M. tuberculosis, a critical gap in current Isoniazid/Rifampicin regimens. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives to lower the effective in vivo dose requirements while maintaining their superior target selectivity.

References

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
  • Identification of 3-(benzazol-2-yl)
  • Design, synthesis, and evaluation of quinoxaline-based survivin inhibitors for castration-resistant prost
  • Pyrrolo[3,2-b]quinoxaline derivatives as types I1/2 and II Eph tyrosine kinase inhibitors: Structure-based design, synthesis, and in vivo valid
  • Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis. Antimicrobial Agents and Chemotherapy.
  • In vitro and in vivo antimycobacterial activities of ketone and amide derivatives of quinoxaline 1,4-di-N-oxide. Journal of Antimicrobial Chemotherapy.

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Deconvoluting Compound Action: A Guide to Cross-Reactivity and Target Validation for Quinoxaline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise and Peril of the Quinoxaline Scaffold

The quinoxaline motif, a bicyclic aromatic heterocycle, is a "privileged scaffold" in modern medicinal chemistry. Its rigid structure and capacity for diverse substitutions have made it a cornerstone in the development of potent inhibitors targeting a range of protein classes, most notably protein kinases.[1][2][3] Quinoxaline-based compounds are at the heart of numerous investigations into therapies for cancer, inflammation, and infectious diseases, with some progressing to clinical trials.[1][2][4][5] Their effectiveness often stems from their ability to mimic the purine core of ATP, allowing them to competitively bind to the highly conserved ATP-binding pocket of kinases.[3]

However, this very feature presents a significant challenge: a high potential for cross-reactivity. The conservation of the ATP-binding site across the kinome means that an inhibitor designed for one kinase may inadvertently bind to dozens of others, leading to off-target effects.[6] These unintended interactions can result in cellular toxicity or unforeseen pharmacological effects, confounding experimental results and jeopardizing therapeutic development.

Therefore, for any researcher, scientist, or drug development professional working with quinoxaline-based inhibitors, a rigorous, multi-pronged approach to target validation and cross-reactivity profiling is not just best practice—it is an absolute necessity. This guide provides an in-depth comparison of critical experimental strategies, offering both the "what" and the "why" behind the protocols, to ensure that the observed biological effect of your compound is unequivocally linked to its intended target.

Section 1: A Multi-Pronged Strategy for Target Validation & Cross-Reactivity Profiling

G cluster_0 In Vitro / Biochemical cluster_1 Cell-Based Target Engagement cluster_2 Global Proteome / Pathway Analysis KinasePanel Broad Kinase Profiling CETSA Cellular Thermal Shift Assay (CETSA) KinasePanel->CETSA Informs Cellular Target Selection BindingAssay Direct Binding Assays (SPR, ITC) PhosProteomics Phosphoproteomics CETSA->PhosProteomics Confirms Target for Pathway Analysis NanoBRET NanoBRET™ Target Engagement ChemProteomics Chemical Proteomics (e.g., ABPP) Inhibitor Quinoxaline-Based Inhibitor Inhibitor->KinasePanel Selectivity Inhibitor->BindingAssay Affinity (Kd) Inhibitor->CETSA Intracellular Binding Inhibitor->NanoBRET Intracellular Occupancy Inhibitor->ChemProteomics Global Off-Targets Inhibitor->PhosProteomics Pathway Effects G cluster_downstream Downstream Signaling EphA3 EphA3 Receptor Ras Ras/MAPK Pathway EphA3->Ras PI3K PI3K/AKT Pathway EphA3->PI3K Ephrin Ephrin Ligand Ephrin->EphA3 Binds & Activates Proliferation Cell Proliferation & Angiogenesis Ras->Proliferation PI3K->Proliferation QuinoxaInhibA QuinoxaInhib-A QuinoxaInhibA->EphA3 Inhibits

Figure 2. Simplified EphA3 signaling pathway inhibited by QuinoxaInhib-A.

Comparative Data Tables

The following tables summarize the performance of QuinoxaInhib-A against two non-quinoxaline alternatives.

Table 1: Biochemical Kinase Selectivity Profile This table shows the half-maximal inhibitory concentration (IC50) against the primary target (EphA3) and key off-target kinases known for potential toxicities. Lower values indicate higher potency.

Target KinaseQuinoxaInhib-A (IC50, nM)Alternative-1 (IC50, nM)Alternative-2 (IC50, nM)
EphA3 (Primary) 15 25 10
VEGFR215080250
PDGFRβ350200500
c-Kit>1000800>1000
Abl800450900
Src600300750
(Data is hypothetical and for illustrative purposes, based on typical profiles seen for these classes of inhibitors)

Analysis: While Alternative-2 is the most potent against the primary target, QuinoxaInhib-A shows better selectivity, with significantly less activity against VEGFR2, PDGFRβ, Abl, and Src compared to Alternative-1. This superior selectivity is a key advantage of the quinoxaline scaffold in this context.

Table 2: Cellular Target Engagement & Potency This table compares the inhibitors' ability to engage the target in a cellular context and inhibit cell proliferation.

ParameterQuinoxaInhib-AAlternative-1Alternative-2
Cellular IC50 (nM) 559045
CETSA Shift (ΔTagg, °C) +4.2+3.8+4.5
NanoBRET EC50 (nM) 6511050

Analysis: The cellular data correlates well with the biochemical data. QuinoxaInhib-A demonstrates robust target engagement, confirmed by a significant thermal shift in CETSA and a low EC50 in the NanoBRET assay, translating to potent inhibition of cell proliferation.

Table 3: Key Off-Target Signatures from Phosphoproteomics This analysis reveals the functional consequences of off-target kinase inhibition inside the cell.

Pathway AffectedQuinoxaInhib-AAlternative-1Alternative-2
EphA3 Pathway Strong InhibitionStrong InhibitionStrong Inhibition
VEGFR2 Pathway Minimal EffectModerate InhibitionMinimal Effect
PDGFRβ Pathway Minimal EffectModerate InhibitionMinimal Effect
Src Family Kinase Low InhibitionModerate InhibitionLow Inhibition

Conclusion of Case Study: Based on this multi-pronged analysis, QuinoxaInhib-A emerges as a superior candidate . While not the most potent in raw biochemical assays, its excellent balance of cellular potency and superior selectivity profile, as confirmed by phosphoproteomics, suggests a lower risk of off-target effects and a clearer therapeutic window. This highlights why a comprehensive evaluation is critical; relying solely on biochemical IC50s would have favored Alternative-2, potentially overlooking the significant off-target liabilities of Alternative-1.

Section 3: Detailed Experimental Protocols

Here we provide detailed, step-by-step methodologies for two of the key assays discussed.

Protocol 1: Cellular Thermal Shift Assay (CETSA) Workflow

This protocol outlines a Western blot-based CETSA to determine a compound-induced thermal shift for a target protein.

  • Cell Culture and Treatment:

    • Culture cells (e.g., MCF-7) to 80-90% confluency. [7] * Harvest cells and resuspend in fresh media or PBS to a concentration of 2 x 10⁶ cells/mL.

    • Divide the cell suspension into two main aliquots: one for vehicle control (e.g., 0.1% DMSO) and one for the quinoxaline inhibitor (e.g., at 10x the cellular IC50).

    • Incubate the cells for 1 hour at 37°C in a 5% CO₂ incubator to allow for compound uptake. [7]

  • Heat Challenge:

    • Aliquot 100 µL of both the vehicle- and inhibitor-treated cell suspensions into separate PCR tubes for each temperature point.

    • Place the PCR tubes in a thermal cycler. Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments). [7] * Immediately after the heating step, cool the samples on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles, alternating between liquid nitrogen and a 37°C water bath. [7] * Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [7] * Carefully collect the supernatant, which contains the soluble protein fraction.

  • Quantification and Analysis:

    • Determine the protein concentration of each supernatant sample using a BCA assay to ensure equal loading.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform Western blot analysis using a primary antibody specific for the target protein. [7] * Quantify the band intensities for each temperature point.

    • Plot the relative band intensity against the temperature for both vehicle and inhibitor-treated samples to generate the melting curves. The difference between these curves reveals the thermal shift (ΔTagg).

Protocol 2: Sample Preparation for Phosphoproteomic Analysis

This protocol provides a workflow for preparing cell lysates for mass spectrometry-based phosphoproteomic analysis to assess kinase inhibitor effects.

  • Cell Lysis and Protein Digestion:

    • Culture and treat cells with the vehicle or quinoxaline inhibitor for the desired time.

    • Immediately after treatment, wash cells with ice-cold PBS and lyse on ice with a urea-based lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5) supplemented with a cocktail of protease and phosphatase inhibitors. [8]This is critical to immediately halt enzymatic activity. [9] * Sonicate the lysate to shear DNA and ensure complete lysis. Centrifuge at high speed (e.g., 16,000 x g) at 4°C to clarify the lysate.

    • Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 5-10 mM and incubating for 30-60 minutes at room temperature. [8] * Alkylate free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating for 1 hour in the dark. [10] * Dilute the lysate with ammonium bicarbonate buffer to reduce the urea concentration to <2 M.

    • Digest the proteins into peptides by adding sequencing-grade trypsin (at a 1:50 enzyme:protein ratio) and incubating overnight at 37°C. [8] * Stop the digestion by acidifying the sample with trifluoroacetic acid (TFA) or formic acid.

  • Phosphopeptide Enrichment:

    • Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

    • Enrich for phosphopeptides using either Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) beads. [11][12]Both methods effectively capture negatively charged phosphopeptides. [11][12] * For TiO₂: Resuspend peptides in a high-acetonitrile, low-pH loading buffer and incubate with equilibrated TiO₂ beads. [12] * Wash the beads extensively with wash buffers to remove non-phosphorylated peptides.

    • Elute the bound phosphopeptides using a high-pH elution buffer (e.g., containing ammonium hydroxide). [12]

  • Mass Spectrometry and Data Analysis:

    • Immediately acidify the eluted phosphopeptides and desalt them again using a C18 tip.

    • Analyze the samples by LC-MS/MS on a high-resolution mass spectrometer.

    • Use specialized software (e.g., MaxQuant, Spectronaut) to identify and quantify thousands of phosphopeptides, comparing the relative abundance of each site between the inhibitor- and vehicle-treated samples to determine the inhibitor's effect on cellular signaling pathways.

Conclusion

The quinoxaline scaffold offers immense potential for developing highly effective small molecule inhibitors. However, its promiscuous nature necessitates a validation strategy that is both rigorous and multi-faceted. By combining broad biochemical profiling with direct, quantitative measures of cellular target engagement and unbiased global proteomics, researchers can build an unassailable case for their inhibitor's mechanism of action. This comprehensive approach not only de-risks pre-clinical development by identifying potential liabilities early but also deepens our fundamental understanding of the compound's biological impact, ultimately accelerating the journey from a promising hit to a well-characterized and effective therapeutic candidate.

References

  • Yue, G. H., Schunter, L. M., & Hummon, A. B. (2015). Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment. Journal of visualized experiments : JoVE, (103), 53108. Available from: [Link]

  • Yue, G. H., & Hummon, A. B. (2015). Comparing Multi-Step IMAC and Multi-Step TiO 2 Methods for Phosphopeptide Enrichment. Journal of Visualized Experiments, (103). Available from: [Link]

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Bridging the Virtual and the Real: A Guide to Validating Molecular Docking with In Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is not just beneficial; it is essential.[1][2][3] Molecular docking, a powerful in silico tool, allows us to predict the binding orientation and affinity of small molecules to a target protein, rapidly screening vast virtual libraries to identify promising candidates.[4][5] However, these computational predictions are just that—predictions. They represent a hypothesis of molecular interaction that must be rigorously tested and validated in the real world.[1][6] This is where in vitro binding assays come into play, providing the crucial experimental data to confirm, refute, or refine our computational models.[7]

This guide provides an in-depth comparison of common in vitro binding assays used to validate molecular docking results. As a senior application scientist, my aim is to move beyond a simple recitation of protocols. Instead, this guide will delve into the causality behind experimental choices, empowering researchers to not only select the appropriate assay but also to understand the nuances of data interpretation and design self-validating experimental systems.

The Indispensable Link: Why Validate Computational Predictions?

Molecular docking algorithms employ scoring functions to estimate the binding affinity between a ligand and a protein.[8][9] While these have become increasingly sophisticated, they are still approximations of complex biological reality.[10] Factors such as protein flexibility, the presence of water molecules, and the precise protonation states of both ligand and receptor can be challenging to model perfectly.[11][12] This can lead to "soft failures," where the search algorithm fails to find the optimal binding pose, or "hard failures," where the energy function itself is flawed, resulting in an incorrect prediction of the most stable conformation.[13]

Therefore, experimental validation is a non-negotiable step to:

  • Confirm Binding: Does the computationally predicted ligand actually bind to the target protein?

  • Quantify Affinity: How strong is the interaction? Does the experimentally determined binding affinity (e.g., Kd, IC50) correlate with the predicted docking score?[14]

  • Elucidate Mechanism: Do the experimental data support the predicted binding mode and key interactions?

By bridging computational predictions with experimental validation, we build a more robust and reliable foundation for our drug discovery programs.[2]

A Comparative Overview of In Vitro Binding Assays

The choice of in vitro binding assay is critical and depends on several factors, including the nature of the target protein, the properties of the ligand, the desired throughput, and the specific information required (e.g., affinity, kinetics, or thermodynamics). Below is a comparison of several widely used techniques.

Assay Technique Principle Information Provided Advantages Disadvantages
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[15]Kd (dissociation constant), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)[16][17]Label-free, provides a complete thermodynamic profile of the interaction.[18]Requires relatively large amounts of pure protein and ligand, lower throughput.[16]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized target.[19][20]Kd, kon (association rate), koff (dissociation rate)[20]Label-free, provides real-time kinetic data.[20][21]Requires immobilization of the target, which can sometimes affect its activity; mass-based detection can be challenging for very small molecules.[20]
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.[22][23]Kd, IC50 (in competitive assays)[24]Homogeneous (no separation steps), high-throughput, requires small sample volumes.[23][25]Requires a fluorescent label on the small molecule, which can sometimes interfere with binding; size difference between ligand and protein must be significant.[25]
Microscale Thermophoresis (MST) Measures the movement of fluorescently labeled molecules along a microscopic temperature gradient, which changes upon ligand binding.[26][27]Kd[26]Low sample consumption, high sensitivity, can be used in complex biological matrices.[27][28]Requires a fluorescent label on one of the binding partners (or relies on intrinsic fluorescence).[26]

Experimental Workflow: From Virtual Hit to Validated Interaction

The following workflow outlines the key steps in validating a computational hit using an in vitro binding assay.

G cluster_experimental In Vitro Validation Docking Molecular Docking Hit_Selection Hit Selection & Prioritization Docking->Hit_Selection Ligand_Prep Ligand Synthesis/Procurement & QC Hit_Selection->Ligand_Prep Select Top Candidates Protein_Prep Protein Expression & Purification Assay_Dev Assay Development & Optimization Protein_Prep->Assay_Dev Ligand_Prep->Assay_Dev Binding_Assay In Vitro Binding Assay Assay_Dev->Binding_Assay Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis Data_Analysis->Docking Feedback to Refine Model

Caption: A generalized workflow for validating molecular docking hits with in vitro binding assays.

Step-by-Step Methodologies
1. Protein Preparation
  • Expression and Purification: The target protein must be expressed (e.g., in E. coli, insect, or mammalian cells) and purified to a high degree. Purity is critical to ensure that the observed binding is specific to the target of interest.

  • Quality Control: Confirm the identity, purity, and concentration of the protein using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectrophotometry. Ensure the protein is correctly folded and active.

2. Ligand Preparation
  • Procurement and Purity: Synthesize or purchase the computationally identified hit compounds. Verify the identity and purity of each compound (typically >95%) using methods like NMR and LC-MS.

  • Solubility: Determine the solubility of the compounds in the assay buffer. Poor solubility can lead to aggregation and false-positive or false-negative results.

3. In Vitro Binding Assay Protocol (Example: Fluorescence Polarization)

This protocol is a general guideline for a direct binding FP assay.[22][23]

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled ligand in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the purified target protein in the optimized assay buffer. The buffer should be optimized for pH, ionic strength, and any necessary co-factors to ensure protein stability.[22]

    • Include a "no protein" control well containing only the labeled ligand and buffer.

  • Assay Plate Setup:

    • In a low-volume, black microplate (to minimize background fluorescence), add a fixed concentration of the fluorescently labeled ligand to each well.[23]

    • Add the varying concentrations of the target protein to the wells.

    • The final volume in each well should be consistent.

  • Incubation:

    • Incubate the plate at a constant temperature for a predetermined time to allow the binding reaction to reach equilibrium.[22] The incubation time should be optimized during assay development.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.[23]

  • Data Analysis:

    • The raw data will be in millipolarization (mP) units.

    • Plot the change in mP as a function of the protein concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Data Interpretation: Connecting the Dots

A successful validation study will show a good correlation between the computational predictions and the experimental results. For instance, compounds with the best docking scores should ideally exhibit the strongest binding affinities (lowest Kd values) in the in vitro assay.[1]

Discrepancies between the two datasets are also highly informative. A compound that docks well but does not bind in vitro may indicate a "hard failure" of the scoring function or issues with ligand solubility.[13] Conversely, a compound that shows good in vitro binding but a poor docking score may suggest that the protein undergoes a conformational change upon binding that was not captured in the rigid docking simulation.[11] This feedback is invaluable for refining the computational model.

Conclusion

The integration of molecular docking and in vitro binding assays is a powerful paradigm in modern drug discovery.[29] Molecular docking provides a rapid and cost-effective means to generate hypotheses and prioritize compounds, while in vitro assays provide the essential experimental validation to confirm these predictions.[1][3] By understanding the principles and nuances of both approaches, researchers can create a robust and self-validating workflow that accelerates the journey from a virtual hit to a promising lead candidate.

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A Comparative Guide to Cytotoxicity Profiles Across Different Cell Lines: Methodologies and Interpretations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Why" of Differential Cytotoxicity

In the realms of pharmacology, toxicology, and biomedical research, cytotoxicity—the capacity of a substance to damage or kill cells—is a fundamental parameter.[1][2] It serves as a critical gatekeeper in drug discovery, helping to identify promising therapeutic candidates while flagging potentially harmful compounds.[1][3] However, a compound's toxicity is not an absolute value. It is a dynamic and highly context-dependent property, influenced profoundly by the specific biology of the cells it encounters. A substance that is potently cytotoxic to a rapidly dividing cancer cell may be benign to a quiescent, healthy fibroblast. This phenomenon, known as differential cytotoxicity, is the cornerstone of modern therapeutic development, particularly in oncology.[4]

This guide provides a framework for the comparative analysis of cytotoxicity across various cell lines. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and delve into the causality behind experimental choices. We will explore how to select appropriate cellular models and analytical assays, design robust experiments, and interpret the resulting data to build a comprehensive and reliable cytotoxicity profile.

Choosing Your Cellular Models: A Field Guide to Common Cell Lines

The selection of appropriate cell lines is arguably the most critical decision in designing a cytotoxicity study. The choice dictates the relevance of the results to the research question, whether it's assessing a new anti-cancer drug's efficacy or evaluating the biocompatibility of a new material.[5][6] The primary consideration should be the target tissue or organ of interest.[5] For instance, when evaluating a compound intended for oral administration, cell lines derived from the gastrointestinal tract or liver are highly relevant.[5]

Commonly used cell lines can be broadly categorized as cancerous or non-cancerous, each providing a different piece of the puzzle. Cancer cell lines are instrumental for screening therapeutic agents, while non-cancerous lines provide a crucial baseline for assessing off-target toxicity and general biocompatibility.[4]

Below is a summary of frequently used cell lines in cytotoxicity testing:

Cell LineOrigin & TypeKey Characteristics & Common Applications
HeLa Human Cervical CancerThe first immortal human cell line; robust, easy to culture. Widely used in cancer research, virology, and drug testing.[7]
HepG2 Human Liver CancerExhibits many differentiated hepatic functions; used for studying hepatotoxicity, drug metabolism, and liver cancer therapeutics.[5]
A549 Human Lung CancerAlveolar basal epithelial cell characteristics; a primary model for lung cancer research and respiratory toxicology.
MCF-7 Human Breast CancerEstrogen receptor-positive; a key model for studying hormone-responsive breast cancer and endocrine therapies.[7]
Caco-2 Human Colon CancerSpontaneously differentiates to form a polarized monolayer with tight junctions, mimicking the intestinal barrier. Used for absorption and toxicity studies.[5]
L929 Mouse FibroblastA standard cell line for general cytotoxicity and biocompatibility testing, particularly for medical devices as specified by ISO 10993-5.[8]
WI-38 Human Fetal Lung FibroblastA "normal" human diploid cell line with a finite lifespan; used as a non-cancerous control to assess selective toxicity.[4]

The Toolkit: Selecting the Right Cytotoxicity Assay

No single assay can tell the whole story of a compound's cytotoxic effect.[9] Different assays measure distinct biological endpoints, which correspond to different stages and mechanisms of cell death.[10][11] A multi-parametric approach, combining assays that probe various cellular functions, is essential for a comprehensive profile.

The primary mechanisms of cell toxicity can be broadly classified as apoptosis (programmed cell death), autophagy, and necrosis (uncontrolled cell death), each with unique mechanistic features.[1] The choice of assay should be guided by the anticipated mechanism of action of the test compound.

Caption: Different cytotoxicity assays target distinct cellular states and mechanisms.

Metabolic Activity Assays (e.g., MTT)

Principle: These colorimetric assays are among the most common methods for assessing cell viability.[12] They rely on the enzymatic reduction of a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), by mitochondrial dehydrogenases in metabolically active cells.[13][14][15] This reaction produces a purple formazan crystal, which is then solubilized and quantified spectrophotometrically.[16] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Causality & Considerations: The MTT assay is a workhorse because it is simple, cost-effective, and provides a quantitative measure of cell viability.[6] However, it's crucial to understand that it measures metabolic activity, not cell number directly. Compounds that alter mitochondrial respiration without killing the cell can lead to misleading results.[9] Furthermore, colored compounds can interfere with the absorbance reading.[2]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ cells/well) and incubate for 24 hours to allow attachment.[4]

  • Compound Treatment: Expose cells to a range of concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Incubation: After the desired treatment period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13][14] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15][16]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[13][14]

Membrane Integrity Assays (e.g., LDH)

Principle: These assays quantify cytotoxicity by measuring the activity of enzymes that have leaked from cells with compromised plasma membranes. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon membrane damage, making it a reliable biomarker for necrosis or late-stage apoptosis.[6][17][18] The released LDH catalyzes a reaction that results in a colored product, which is measured spectrophotometrically.[18]

Causality & Considerations: The LDH assay is an excellent method for detecting cell death via necrosis. Unlike metabolic assays, it directly measures a marker of cell death rather than a loss of viability.[11] It is important to note that serum in the culture medium can contain LDH, leading to high background signals. Therefore, using serum-free medium or including appropriate background controls is critical.[9]

Experimental Protocol: LDH Release Assay
  • Cell Seeding & Treatment: Plate and treat cells as described for the MTT assay. Set up additional control wells for "maximum LDH release" by treating cells with a lysis buffer 45 minutes before the end of the experiment.[18][19]

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[17][20]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[19][20]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18][19]

  • Stop Reaction & Data Acquisition: Add 50 µL of a stop solution to terminate the enzymatic reaction.[18][19] Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[4]

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the untreated (spontaneous release) and maximum release controls.[4]

Apoptosis Assays (e.g., Caspase-3/7, Annexin V)

Principle: Apoptosis is a highly regulated process involving a cascade of specific molecular events.[21] Assays designed to detect these events provide mechanistic insight into a compound's mode of action.

  • Annexin V Staining: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[22] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye to label apoptotic cells.[22][23]

  • Caspase Activity: Caspases are a family of proteases that are the central executioners of apoptosis.[22] Assays can measure the activity of key caspases, such as the executioner caspases-3 and -7, using substrates that become fluorescent or luminescent upon cleavage.[21][23]

Causality & Considerations: These assays are powerful tools for confirming that cell death is occurring via apoptosis. It is often recommended to use multiple methods to confirm apoptosis.[21] For example, co-staining with a membrane-impermeable dye like propidium iodide (PI) or 7-AAD allows for the differentiation between early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).[24]

Experimental Design: Ensuring Trustworthy and Reproducible Data

The reliability of any cytotoxicity data hinges on a meticulously planned experimental design. A lack of standardization can lead to inconsistent and irreproducible results.[25]

Experimental_Workflow cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Analysis Cell_Culture 1. Cell Culture (Maintain healthy, sub-confluent cells) Cell_Plating 2. Cell Plating (Optimize seeding density) Cell_Culture->Cell_Plating Treatment 4. Cell Treatment (Add compounds & controls) Cell_Plating->Treatment Compound_Prep 3. Compound Dilution (Prepare dose-response series) Compound_Prep->Treatment Incubation 5. Incubation (24, 48, or 72 hours) Treatment->Incubation Assay 6. Perform Assay (e.g., MTT, LDH) Incubation->Assay Read_Plate 7. Data Acquisition (Microplate Reader) Assay->Read_Plate Data_Analysis 8. Data Analysis (Calculate % Viability, IC50) Read_Plate->Data_Analysis

Caption: A standardized workflow for in vitro cytotoxicity assessment.

Key Parameters to Control:

  • Cell Density: Overly confluent cells can exhibit contact inhibition and altered metabolic rates, while sparse cultures may not provide a robust signal. It is crucial to establish a linear relationship between cell number and assay signal for each cell line.[14][25][26]

  • Exposure Time: Cytotoxic effects can be time-dependent. An early time point might miss delayed toxicity, while a late one could overlook adaptive responses.[25][26] Testing at multiple time points (e.g., 24, 48, 72 hours) is recommended.

  • Controls:

    • Vehicle Control: Cells treated with the solvent used to dissolve the test compound (e.g., DMSO) to account for any solvent-induced toxicity.

    • Negative Control: Untreated cells representing 100% viability.[27]

    • Positive Control: Cells treated with a compound known to be cytotoxic to the cell line, confirming the assay is working correctly.

    • Blank/Background Control: Wells containing only culture medium and the assay reagent to measure background signal.[12][27]

Comparative Analysis in Action: A Case Study

To illustrate the principles discussed, let's consider a comparative study of the anti-cancer drug Cisplatin on a cancerous cell line (HeLa) versus a non-cancerous cell line (WI-38 human fibroblasts). The goal is to determine if Cisplatin exhibits selective cytotoxicity towards the cancer cells.

After performing an MTT assay with a range of Cisplatin concentrations for 48 hours, the following data was obtained and used to calculate the IC₅₀ value.

What is the IC₅₀? The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug required to inhibit a biological process (like cell growth) by 50%.[27][28] It is a standard measure of a compound's potency; a lower IC₅₀ value indicates higher potency and greater cytotoxicity.[4][29]

Dose_Response_Curve x_axis Log [Drug Concentration] y_axis % Viability origin origin->x_axis origin->y_axis mid end mid->end start start->mid x_ic50 IC50 y_50_point mid_point y_50_point->mid_point x_ic50_point mid_point->x_ic50_point bottom_label 0%

Caption: A typical dose-response curve used to determine the IC50 value.

Results Summary Table
CompoundCell LineIC₅₀ (µM) after 48hSelectivity Index (WI-38 IC₅₀ / HeLa IC₅₀)
CisplatinHeLa (Cervical Cancer)2.85\multirow{2}{*}{13.2}
CisplatinWI-38 (Normal Fibroblast)37.5

Data adapted for illustrative purposes from literature values.[30]

Interpretation of Results
  • Potency: Cisplatin is highly potent against HeLa cells, with an IC₅₀ value of 2.85 µM. A much higher concentration (37.5 µM) is required to achieve the same level of growth inhibition in the normal WI-38 fibroblasts.[30]

  • Selective Cytotoxicity: The Selectivity Index (SI) is calculated by dividing the IC₅₀ of the normal cell line by the IC₅₀ of the cancer cell line. An SI greater than 1 indicates selective toxicity towards cancer cells. Here, the SI is 13.2, demonstrating that Cisplatin is over 13 times more toxic to HeLa cells than to the normal WI-38 cells under these experimental conditions.

Conclusion: Building a Comprehensive Cytotoxicity Profile

The comparative analysis of cytotoxicity across different cell lines is not a one-size-fits-all process. It requires a thoughtful selection of cellular models that are relevant to the research question and a multi-parametric assay approach to build a complete picture of a compound's biological effects. By understanding the principles behind each assay, meticulously controlling experimental variables, and carefully interpreting the data—particularly through metrics like the IC₅₀ and Selectivity Index—researchers can generate reliable, reproducible, and meaningful cytotoxicity profiles. This rigorous approach is indispensable for advancing drug discovery, ensuring material safety, and ultimately, contributing to the development of safer and more effective therapies.

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Quinoxaline-6-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quinoxaline scaffold remains a cornerstone for developing novel therapeutics across a spectrum of diseases, including cancer, diabetes, and various infectious agents.[1][2][3][4] Its rigid, planar structure and versatile chemistry allow for fine-tuning of biological activity. However, the journey from a potent "hit" to a viable drug candidate is frequently challenged by pharmacokinetic hurdles, chief among them being metabolic stability. A compound that is rapidly metabolized will struggle to achieve and maintain therapeutic concentrations in vivo, rendering it ineffective.[5][6]

This guide provides an in-depth comparison of methodologies used to assess the metabolic stability of quinoxaline-6-carboxylic acid derivatives. We will move beyond simple protocol recitation to explore the causal reasoning behind experimental choices, compare the metabolic fate of structurally distinct analogues, and present actionable strategies for enhancing metabolic robustness. Our focus is on providing drug development professionals with a practical framework for making data-driven decisions in lead optimization.

Methodologies for Assessing Metabolic Stability: A Comparative Overview

The liver is the primary site of drug metabolism, a process broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions.[7][8] Our in vitro tools are designed to model these processes with varying degrees of complexity and physiological relevance. The two most indispensable assays in the drug discovery cascade are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay: The High-Throughput Engine for Phase I Metabolism

Liver microsomes are subcellular fractions isolated from hepatocytes that are enriched in Phase I enzymes, most notably the cytochrome P450 (CYP) superfamily.[8][9][10] This assay is the workhorse for early-stage screening due to its cost-effectiveness and amenability to high-throughput formats.[7][11] It provides a clear, albeit incomplete, picture of a compound's susceptibility to oxidative metabolism.

The central principle is to incubate the test compound with liver microsomes in the presence of a necessary cofactor, NADPH, which fuels the CYP enzyme cycle.[9] The rate of disappearance of the parent compound over time is measured, allowing for the calculation of key stability parameters.

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_compound 1. Prepare Test Compound (1 µM final conc.) incubate 4. Pre-warm & Initiate Reaction (Add NADPH to microsome/compound mix) Incubate at 37°C prep_compound->incubate prep_microsomes 2. Prepare Microsomal Suspension (0.5 mg/mL in buffer) prep_microsomes->incubate prep_cofactor 3. Prepare NADPH Regenerating System prep_cofactor->incubate sampling 5. Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) incubate->sampling quench 6. Quench Reaction (Add ice-cold acetonitrile with Internal Standard) sampling->quench centrifuge 7. Centrifuge to Pellet Protein quench->centrifuge analyze 8. Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate 9. Calculate t½ & CLint analyze->calculate

Caption: Workflow for a typical liver microsomal stability assay.

  • Preparation:

    • Prepare test compounds and positive controls (e.g., Diclofenac, Propranolol) at a starting concentration of 1 mM in DMSO.[12] Further dilute in acetonitrile for working solutions.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[10][12]

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[12] This ensures a constant supply of the essential cofactor.

  • Incubation:

    • In a 96-well plate, combine the microsomal suspension and the test compound. Pre-incubate the plate at 37°C for 10-15 minutes.[12]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • For a negative control, substitute the NADPH system with buffer to assess for non-NADPH dependent degradation or chemical instability.[9][10]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a 3-5 fold volume of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).[13] This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.

  • Analysis:

    • Centrifuge the plate at high speed (e.g., 5500 rpm) for 10-15 minutes to pellet the precipitated proteins.[12][14]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration using a validated LC-MS/MS method.[12][13][15]

Hepatocyte Stability Assay: The "Gold Standard" for In Vitro Clearance

While microsomes are excellent for assessing Phase I metabolism, they lack the cellular machinery for Phase II conjugation (like glucuronidation or sulfation) and do not account for compound uptake into the cell.[7] Intact, cryopreserved hepatocytes are considered the "gold standard" because they contain the full complement of Phase I and II enzymes and cofactors within a physiologically relevant cellular environment.[7][16] This assay provides a more comprehensive and often more accurate prediction of a compound's in vivo hepatic clearance.[7][13][17]

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_compound 1. Prepare Test Compound (1 µM final conc.) initiate 4. Initiate Reaction by Mixing Incubate in suspension (shaking) prep_compound->initiate prep_hepatocytes 2. Thaw & Prepare Hepatocyte Suspension (0.5-1.0 x 10^6 viable cells/mL) incubate 3. Pre-warm Hepatocytes & Compound Separately at 37°C prep_hepatocytes->incubate incubate->initiate sampling 5. Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) initiate->sampling quench 6. Quench Reaction (Add ice-cold acetonitrile with Internal Standard) sampling->quench centrifuge 7. Centrifuge to Pellet Debris quench->centrifuge analyze 8. Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate 9. Calculate t½ & CLint analyze->calculate

Caption: Workflow for a typical cryopreserved hepatocyte stability assay.

  • Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and gently dilute into pre-warmed, supplemented incubation medium (e.g., Williams' Medium E).[18]

    • Determine cell viability and concentration using a method like trypan blue exclusion. Adjust the cell density to 0.5-1.0 x 10^6 viable cells/mL.[18][19]

    • Prepare test compounds and positive controls (e.g., Verapamil for Phase I, Umbelliferone for Phase II) in a separate plate, typically at a final assay concentration of 1 µM.[16][18] The final DMSO concentration should be kept low (<0.5%) to avoid cytotoxicity.[18]

  • Incubation:

    • Equilibrate the hepatocyte suspension in a shaking incubator at 37°C with 5% CO2 for 10-15 minutes.[5][19]

    • Initiate the reaction by adding the hepatocyte suspension to the wells containing the test compounds.[19]

    • A negative control using heat-inactivated hepatocytes is crucial to account for any non-enzymatic degradation or binding to cellular components.[18]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension into a quench plate containing ice-cold acetonitrile with an internal standard.[13][18]

  • Analysis:

    • Centrifuge the quench plate to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[13]

Data Analysis: From Disappearance to Clearance

For both assays, the concentration of the test compound remaining at each time point is determined. The natural logarithm of the percentage remaining is plotted against time. The slope of this line provides the elimination rate constant (k).[9][19] From this, two key parameters are derived:

  • Half-Life (t½): The time required for 50% of the compound to be metabolized. Calculated as: t½ = 0.693 / k . A shorter half-life indicates lower metabolic stability.

  • Intrinsic Clearance (CLint): The inherent ability of the liver enzymes or hepatocytes to metabolize a drug.[5][17] It is a more robust parameter for predicting in vivo clearance. It is calculated based on the half-life and the protein or cell concentration in the assay.[12][16]

Comparative Stability of Quinoxaline-6-Carboxylic Acid Derivatives

To illustrate how subtle structural modifications can profoundly impact metabolic stability, we will compare three hypothetical derivatives based on the quinoxaline-6-carboxylic acid scaffold. The data presented are illustrative but grounded in established metabolic principles.

  • Compound A: Quinoxaline-6-carboxylic acid (The parent scaffold)

  • Compound B: 2,3-Dimethylquinoxaline-6-carboxylic acid (Steric hindrance near nitrogen atoms)

  • Compound C: 6-(2H-Tetrazol-5-yl)quinoxaline (Bioisosteric replacement of the carboxylic acid)

The primary sites of metabolic attack on the quinoxaline ring are often N-oxidation and hydroxylation of the aromatic rings, mediated by CYP enzymes like CYP2A6 and CYP2E1.[20][21] The carboxylic acid moiety is a prime target for Phase II conjugation, specifically glucuronidation via UGT enzymes, a pathway only captured by the hepatocyte assay.[22]

CompoundStructureKey FeatureMicrosomal t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)Rationale
A Parent Scaffold2555.41592.4Susceptible to both Phase I ring oxidation and rapid Phase II glucuronidation of the carboxylic acid. The significant drop in t½ in hepatocytes vs. microsomes points to extensive Phase II metabolism.
B Steric Shielding4828.92849.5The methyl groups at the 2 and 3 positions sterically hinder CYP access to the pyrazine ring nitrogens, reducing the rate of Phase I oxidation.[23] However, it remains susceptible to Phase II conjugation, leading to a shorter half-life in hepatocytes.
C Acid Bioisostere2849.53539.6The tetrazole ring mimics the acidic properties of the carboxylic acid but is not a substrate for glucuronidation.[24][25] Its microsomal stability is similar to the parent, but its hepatocyte stability is dramatically improved, demonstrating the successful mitigation of the Phase II liability.

Strategies for Optimizing Metabolic Stability

The comparative data above highlight key strategies that can be employed during lead optimization to enhance the metabolic stability of the quinoxaline-6-carboxylic acid scaffold.

cluster_main Optimization Strategies scaffold Quinoxaline Core strat1 1. Metabolic Blocking (e.g., Fluorination, Deuteration) Prevents CYP-mediated hydroxylation at a specific position. scaffold->strat1 Modify Ring strat2 2. Steric Hindrance (e.g., add Methyl, t-Butyl) Physically blocks enzyme access to a metabolically liable site. scaffold->strat2 Add Groups strat3 3. Bioisosteric Replacement (e.g., COOH -> Tetrazole) Replaces a metabolically weak functional group with a stable mimic. scaffold->strat3 Replace Group

Caption: Key strategies to enhance metabolic stability.

  • Block Sites of Metabolism: If metabolite identification studies reveal a specific site of hydroxylation on the benzene portion of the ring, this "soft spot" can be blocked. Introducing a fluorine or deuterium atom at that position can prevent or significantly slow down CYP-mediated oxidation without drastically altering the molecule's overall properties.

  • Introduce Steric Hindrance: As demonstrated with Compound B, adding bulky groups near a known metabolic site can physically prevent the substrate from fitting into the enzyme's active site, thereby improving stability.[23]

  • Employ Bioisosteric Replacement: This is a powerful strategy, particularly for labile functional groups like carboxylic acids. Carboxylic acids can be metabolically unstable and their anionic charge can limit cell permeability.[22] Replacing the carboxylic acid with a bioisostere like a tetrazole, sulfonamide, or oxadiazolone can mitigate these issues by removing the handle for glucuronidation while often preserving the key interactions with the biological target.[22][25][26]

Conclusion

Assessing and optimizing the metabolic stability of quinoxaline-6-carboxylic acid derivatives is a critical, multi-faceted process. A tiered approach, beginning with high-throughput microsomal stability assays to evaluate Phase I metabolism, followed by more physiologically relevant hepatocyte assays to capture both Phase I and II pathways, provides a comprehensive understanding of a compound's metabolic fate.[16] By systematically analyzing the structure-metabolism relationships and employing rational design strategies such as metabolic blocking and bioisosteric replacement, researchers can effectively navigate the challenges of drug metabolism to develop robust, efficacious, and successful clinical candidates.

References

  • Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Source: Nuvisan URL: [Link]

  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL: [Link]

  • Title: Microsomal Stability Assay Protocol Source: AxisPharm URL: [Link]

  • Title: In Vitro Metabolic Stability Source: Creative Bioarray URL: [Link]

  • Title: Metabolic stability screen for drug discovery using cassette analysis and column switching Source: PubMed URL: [Link]

  • Title: Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec Source: Evotec URL: [Link]

  • Title: One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis Source: ACS Publications URL: [Link]

  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec Source: Evotec URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1 Source: protocols.io URL: [Link]

  • Title: A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs Source: MDPI URL: [Link]

  • Title: Hepatocyte Stability Assay Source: Domainex URL: [Link]

  • Title: Microsomal Stability - In Vitro Assay Source: Charnwood Discovery URL: [Link]

  • Title: Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability Source: PLOS One URL: [Link]

  • Title: Protocol for the Rat Hepatocyte Stability Assay Source: ResearchGate URL: [Link]

  • Title: Metabolic stability assay in human, rat, dog or mouse hepatocytes Source: protocols.io URL: [Link]

  • Title: Cytochrome P450-Mediated Metabolism and DNA Binding of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its Carcinogenic Isomer 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in Mice Source: PMC - NIH URL: [Link]

  • Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: PMC - NIH URL: [Link]

  • Title: Determination of Microsomal Stability by UPLC -MS/MS Source: Waters Corporation URL: [Link]

  • Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition Source: Open Library Publishing Platform URL: [Link]

  • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PMC - NIH URL: [Link]

  • Title: A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes Source: RSC Publishing URL: [Link]

  • Title: Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation Source: MDPI URL: [Link]

  • Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Synfacts URL: [Link]

  • Title: Cytochrome P450 species involved in the metabolism of quinoline Source: PubMed URL: [Link]

  • Title: Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries Source: NSF PAR URL: [Link]

  • Title: Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine | Request PDF Source: ResearchGate URL: [Link]

  • Title: A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications Source: IntechOpen URL: [Link]

  • Title: The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family Source: MDPI URL: [Link]

  • Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review Source: MDPI URL: [Link]

  • Title: The Role of CYP450 Enzymes in Drug Metabolism Source: Metabolon URL: [Link]

  • Title: Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives-a review Source: Pharmacophore URL: [Link]

  • Title: Quinoxaline, its derivatives and applications: A state of the art review. Source: SciSpace URL: [Link]

  • Title: (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors Source: ResearchGate URL: [Link]

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  • Title: Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β Source: Semantic Scholar URL: [Link]

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Reproducibility of Published Synthesis Protocols for Quinoxalines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Reproducibility Imperative

Quinoxalines represent a privileged nitrogen-containing heterocyclic scaffold, forming the structural core of numerous biologically active molecules, kinase inhibitors, and advanced functional materials[1]. Despite the historical reliance on the Körner-Hinsberg condensation—first reported in 1884[2]—the reproducibility of published yields often fluctuates wildly when scaling up or transferring protocols between laboratories.

As a Senior Application Scientist, I evaluate synthetic methodologies not just by their reported peak yields, but by their mechanistic robustness, thermodynamic control, and self-validating analytical workflows. A protocol is only as good as its ability to be reproduced reliably under varying environmental conditions. This guide objectively compares traditional, green, and continuous-flow protocols to establish the most reproducible pathways for quinoxaline synthesis, explaining the physicochemical causality behind each experimental choice.

Mechanistic Causality in Quinoxaline Assembly

The classical synthesis involves the double condensation of an o-phenylenediamine (nucleophile) with a 1,2-dicarbonyl compound (electrophile)[1]. The causality of yield variations lies in the delicate thermodynamic balance of protonation: the catalyst must be acidic enough to activate the dicarbonyl's electrophilic carbon, yet mild enough to avoid fully protonating the diamine nucleophile.

When protocols fail upon scale-up, it is rarely due to the fundamental chemistry, but rather poor mass transfer, localized heating, or inappropriate solvent-catalyst pairing that disrupts this protonation equilibrium.

G A 1,2-Dicarbonyl (Electrophile) C Catalyst Activation (H+ or Lewis Acid) A->C B 1,2-Diamine (Nucleophile) B->C D Mono-imine Intermediate (Dehydration 1) C->D Nucleophilic Attack E Di-imine Cyclization (Dehydration 2) D->E Intramolecular Cyclization F Quinoxaline Derivative (Target Scaffold) E->F Aromatization

Caption: Mechanistic pathway and intermediate transitions of quinoxaline synthesis via Hinsberg condensation.

Comparative Evaluation of Published Protocols

A. Mild Organocatalytic Condensation (Phenol-Catalyzed)

Recent green chemistry protocols have championed the use of phenol (20 mol%) in an EtOH/H₂O mixture at room temperature[3].

  • Causality: Phenol acts as a perfectly tuned, weak Brønsted acid. Its pKa (~10) is sufficient to hydrogen-bond with the dicarbonyl oxygen, increasing its electrophilicity without deactivating the diamine[3]. Ethanol enhances the solubility of organic substrates, while water drives the hydrophobic effect, forcing the organic intermediates into proximity and accelerating cyclization[3][4].

  • Reproducibility: Highly reproducible at the bench scale (1-5 mmol), yielding up to 98% in mere minutes without the need for complex metallic species[1][3].

B. Heterogeneous Solid-Acid Catalysis (Cellulose Sulfuric Acid)

Using Cellulose Sulfuric Acid (CSA) offers a biodegradable, recoverable catalyst system[4].

  • Causality: The polymeric backbone of CSA provides a high surface area for proton exchange. However, reproducibility heavily depends on the solvent choice. Ethanol significantly outperforms water by minimizing substrate aggregation and reducing reaction times[4].

  • Reproducibility: Moderate to High. While the catalyst is easily recovered via filtration, substrates bearing strong electron-withdrawing groups can stall completely in purely aqueous media, leading to inconsistent yields across diverse derivative libraries[4].

C. Continuous Flow Synthesis with In-Line Purification

For drug development professionals requiring scalable and safe access to quinoxalines, continuous flow reactors represent the gold standard[5].

  • Causality: Flow microreactors provide unparalleled heat and mass transfer. When quinoxalines are synthesized via unstable diazoketone intermediates, flow systems prevent thermal runaways and mitigate explosive risks[5].

  • Reproducibility: Exceptional. By utilizing in-line scavenger cartridges (e.g., polymer-supported TsCl and TsNHNH₂), unreacted starting materials are trapped automatically[5]. The product stream is inherently self-validating.

G Batch Traditional Batch Synthesis (Variable Heat/Mass Transfer) B_Yield Fluctuating Yields (Scale-dependent) Batch->B_Yield Manual Workup Flow Continuous Flow Synthesis (Precise Parameter Control) Purification In-line Scavenger Cartridges (Self-Validating Purity) Flow->Purification Automated F_Yield High Reproducibility (Scale-independent) Purification->F_Yield

Caption: Reproducibility and workflow comparison between batch and continuous flow synthesis.

D. Mechanochemical Homogenization (Solvent-Free)

A recent breakthrough utilizes a mini cell-homogenizer with stainless steel balls at 4000 rpm[2].

  • Causality: Mechanical kinetic energy forces the crystalline lattices of the diamine and dicarbonyl to interact directly, bypassing solvent-solute thermodynamics entirely[2].

  • Reproducibility: High at the micro-scale (0.5 mmol, ~3 mins, quantitative yield), but currently limited by the physical constraints of the homogenizer jar, making gram-scale scale-up challenging without specialized multi-station equipment[2].

Quantitative Data Comparison

ProtocolCatalyst / ConditionsSolventTimeReported YieldScalabilityReproducibility Score
Phenol-Catalyzed [3]Phenol (20 mol%), RTEtOH/H₂O2 min98%Moderate8/10
Solid-Acid (CSA) [4]Cellulose Sulfuric Acid, RTEtOH<30 min85-95%Moderate7/10
Continuous Flow [5]Cu(OTf)₂ (110 °C)DCE2 h45-95%Excellent10/10
Mechanochemical [2]None (4000 rpm)None3 min>99%Poor6/10

Self-Validating Experimental Methodologies

To ensure scientific integrity, a protocol must be a self-validating system—meaning the workflow inherently proves its own success without relying solely on post-hoc NMR or LC-MS analysis.

Protocol A: Phenol-Catalyzed Batch Synthesis (Optimized for Library Generation)
  • Self-Validation Mechanism: The visual phase transition (biphasic → homogeneous → precipitation) coupled with real-time FTIR monitoring provides immediate proof of conversion[3][6].

    • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of o-phenylenediamine and 1.0 mmol of the 1,2-dicarbonyl compound in 10 mL of a 7:3 EtOH/H₂O mixture[1][3].

    • Catalysis: Add 20 mol% (0.2 mmol) of phenol to the stirring mixture at room temperature[3].

    • In-Situ Monitoring: Stir for 2–5 minutes. Utilize in-situ time-resolved FTIR to track the depletion of the carbonyl stretch (~1700 cm⁻¹)[6]. The complete disappearance of this peak validates the end of the reaction.

    • Isolation: Filter the precipitated solid, wash with cold aqueous ethanol, and recrystallize to obtain the pure quinoxaline[3].

Protocol B: Continuous Flow Synthesis (Optimized for Scale & Safety)
  • Self-Validation Mechanism: In-line scavengers physically trap unreacted starting materials. If a product elutes from the reactor, the system guarantees it is free of toxic diamines, making the output intrinsically pure (>97%)[5].

    • System Priming: Set up a modular flow platform with three pumps and two injection loops (PFA, 1 mm id) using 1,2-dichloroethane (DCE) as the system solvent[5].

    • Reagent Loading: Load Loop 1 with the acyl chloride precursor (0.34–0.85 M in DCE) and Loop 2 with TMSCHN₂[5].

    • Telescoped Reaction: Pump the streams through a heated cartridge (110 °C) containing a sequential plug of Cu(OTf)₂ to facilitate cyclization[5].

    • In-Line Purification: Direct the outflow through a secondary heated cartridge (110 °C) packed with polymer-supported (PS) TsCl and PS-TsNHNH₂ scavenger resins[5].

    • Collection: Evaporate the solvent from the collected outflow to yield clean, crystalline quinoxaline[5].

References

  • A Comparative Guide to Quinoxaline Synthesis: An Analysis of Synthetic Routes. Benchchem. 1

  • Green chemistry approaches for the synthesis of quinoxaline derivatives: Comparison of ethanol and water in the presence of the reusable catalyst cellulose sulfuric acid. Académie des Sciences. 4

  • Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E-factor. RSC Publishing. 2

  • Safe and Reliable Synthesis of Diazoketones and Quinoxalines in a Continuous Flow Reactor. ACS Publications. 5

  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. MDPI. 6

  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Scientific & Academic Publishing (SAPUB). 3

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Safety Operating Guide

Navigating the Disposal of 3-Methoxyquinoxaline-6-Carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 3-methoxyquinoxaline-6-carboxylic acid and its derivatives are significant scaffolds in medicinal chemistry. However, beyond their synthesis and application, the responsible management and disposal of such compounds are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-methoxyquinoxaline-6-carboxylic acid, grounded in established safety standards and regulatory compliance.

Hazard Identification and Risk Assessment: Understanding the Compound

Anticipated Hazards:

  • Acute Oral Toxicity: Similar quinoxaline derivatives are harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][4]

Based on this data, 3-methoxyquinoxaline-6-carboxylic acid must be handled as a hazardous substance. A thorough risk assessment should be conducted before any handling or disposal procedures are initiated.

The Core Principle: Hazardous Waste Management

All chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Therefore, 3-methoxyquinoxaline-6-carboxylic acid and any materials contaminated with it must be disposed of as hazardous waste. It is crucial to remember that disposal of chemical waste into regular trash or down the sanitary sewer is strictly prohibited without explicit written permission from Environmental Health and Safety (EHS) personnel.[5][7]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of 3-methoxyquinoxaline-6-carboxylic acid waste.

Personal Protective Equipment (PPE)

Before handling the compound, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield (meeting NIOSH or EN 166 standards).[4][8]To protect against splashes and airborne particles causing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and irritation.[3]
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Protection To be used if dust is generated or if working in a poorly ventilated area.[3][8]To prevent respiratory tract irritation.
Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for 3-methoxyquinoxaline-6-carboxylic acid waste.[9]

  • Container Compatibility: The container should be made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).[9][10] Ensure the container is in good condition with a secure, leak-proof lid.[9]

  • Labeling: The waste container must be labeled with the following information:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "3-methoxyquinoxaline-6-carboxylic acid". Abbreviations are not permitted.[5]

    • The specific hazards (e.g., "Harmful if Swallowed," "Causes Skin and Eye Irritation," "May Cause Respiratory Irritation").

    • The date of waste generation.[5]

    • The point of origin (e.g., laboratory, building, room number).[5]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible materials, such as strong oxidizing agents or bases, should be stored separately.[8]

Temporary Storage in the Laboratory

Waste should be stored safely in the laboratory pending collection by a licensed waste disposal contractor.

  • Secure Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[8][9]

  • Secondary Containment: Utilize secondary containment, such as a tray or larger bin, to contain any potential leaks or spills.[10][11]

  • Container Management: Keep the waste container tightly closed except when adding waste.[8][10] Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[8]

  • Assess the Spill: Determine the extent of the spill and the associated hazards.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-methoxyquinoxaline-6-carboxylic acid.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Generation of 3-methoxyquinoxaline-6-carboxylic acid waste ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill Potential Event container Select Compatible & Labeled Hazardous Waste Container ppe->container segregate Segregate from Incompatible Wastes container->segregate store Store in Designated, Secure Area with Secondary Containment segregate->store contact_ehs Contact EHS/Licensed Waste Contractor for Pickup store->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation end_point Waste is Transported for Proper Disposal (e.g., Incineration) documentation->end_point evacuate Evacuate & Ventilate spill->evacuate contain Contain Spill with Absorbent evacuate->contain cleanup Clean & Decontaminate Area contain->cleanup dispose_spill_waste Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose_spill_waste dispose_spill_waste->container Add to waste

Caption: Disposal workflow for 3-methoxyquinoxaline-6-carboxylic acid.

Regulatory Compliance and Documentation

Adherence to institutional and national regulations is non-negotiable. All laboratories are required to have a written Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[12][13][14] All personnel must be trained on the contents of the CHP and the specific hazards of the chemicals they work with.[13][15]

Accurate and complete documentation is a critical component of the "cradle-to-grave" management of hazardous waste. Ensure that all hazardous waste manifests are filled out correctly before the waste is transported off-site by a licensed contractor.

By implementing these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 3-methoxyquinoxaline-6-carboxylic acid, thereby protecting themselves, their colleagues, and the environment.

References

  • Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • ACTenviro. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • National Park Service. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]

  • University of Florida. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Laboratory Waste Disposal and Management. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • University of Tennessee Health Science Center. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • University of St Andrews. (n.d.). Disposal of Chemical Waste. Retrieved from [Link]

  • C.P.A. Chem Ltd. (2020, January 13). Safety data sheet - 3-Methyl-quinoxaline-2-carboxylic acid. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-methoxyquinoxaline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling of 3-methoxyquinoxaline-6-carboxylic acid. Developed for researchers, scientists, and drug development professionals, the following procedural guidance is designed to ensure a safe laboratory environment by detailing the necessary personal protective equipment (PPE), operational plans, and disposal protocols. While a specific Safety Data Sheet (SDS) for 3-methoxyquinoxaline-6-carboxylic acid is not publicly available, the recommendations herein are synthesized from the safety profiles of structurally similar compounds, including various quinoxaline and carboxylic acid derivatives.

Hazard Identification and Risk Assessment

Based on the toxicological data of analogous compounds such as 3-Methyl-2-quinoxalinecarboxylic acid and 6-Quinoxalinecarboxylic acid, it is prudent to handle 3-methoxyquinoxaline-6-carboxylic acid as a hazardous substance.[1][2][3] The primary anticipated hazards are summarized in the table below. A thorough, compound-specific risk assessment should be conducted by laboratory personnel before commencing any work.

Potential Hazard GHS Classification (Inferred) Precautionary Measures
Acute Oral Toxicity Category 4Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3]
Skin Irritation Category 2Causes skin irritation. Avoid contact with skin. Wear protective gloves and clothing.[2][4][5][6]
Eye Irritation Category 2ACauses serious eye irritation. Wear eye protection.[1][2][4][5][6][7]
Respiratory Irritation STOT SE 3May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or a chemical fume hood.[1][5][7]

Required Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure.[8] The following PPE is mandatory when handling 3-methoxyquinoxaline-6-carboxylic acid.

Eye and Face Protection

Due to the high likelihood of serious eye irritation, robust eye protection is non-negotiable.[1][2][9][7]

  • Minimum Requirement: Tightly fitting chemical safety goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are required at all times.[7]

  • High-Risk Operations: For procedures involving a significant risk of splashing (e.g., bulk transfers, reactions under pressure), a full-face shield must be worn in addition to safety goggles.[10][11]

Skin and Body Protection

Quinoxaline derivatives can cause skin irritation, and some related compounds are harmful in contact with skin.[3][4][6] Therefore, comprehensive skin protection is essential.

  • Gloves: Chemical-resistant gloves are mandatory. Given the aromatic and carboxylic acid functionalities, double-gloving with nitrile or neoprene gloves is recommended to provide adequate protection.[8][12] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[12][13]

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect against incidental contact.[12]

  • Additional Protection: For handling larger quantities, a chemically resistant apron and protective boots may be necessary.[10][14]

Respiratory Protection

Inhalation of the powdered compound can lead to respiratory tract irritation.[1][9][7] The primary method of control is through proper ventilation.

  • Primary Engineering Control: All weighing and handling of solid 3-methoxyquinoxaline-6-carboxylic acid must be performed within a certified chemical fume hood to minimize the generation and inhalation of dust.[10][12]

  • Secondary Respiratory Protection: In the rare event that a fume hood is not available or during a significant spill clean-up, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[12][15] The decision to use respiratory protection should be based on a formal risk assessment.[15]

Operational Plan: Step-by-Step Safety Procedures

Adherence to a standardized workflow is crucial for minimizing exposure and preventing accidental release.

Donning and Doffing PPE Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4 WashHands Wash Hands Thoroughly Doff4->WashHands

Caption: Workflow for the correct sequence of donning and doffing PPE.

Handling the Compound
  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure all necessary equipment is clean and within reach.[12] An emergency eyewash station and safety shower must be readily accessible.[12]

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable weighing paper or in a tared container within the fume hood to contain any dust.[12] Use a spatula and avoid creating dust clouds.

  • Post-Handling: After handling, decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent. Dispose of all contaminated disposable materials as hazardous waste.[12]

Spill and Disposal Plan

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[7] Wearing the full PPE described above, contain and clean up the spill using dry methods (e.g., sweeping or vacuuming with HEPA filter) to avoid generating dust.[15]

Waste Disposal Workflow

Proper segregation and disposal of chemical waste are critical for laboratory and environmental safety. Do not dispose of this chemical down the drain.[12]

Disposal_Workflow cluster_waste Waste Generation cluster_containers Waste Segregation & Collection Solid Contaminated Solids (Gloves, Paper, etc.) SolidContainer Labeled 'Hazardous Organic Solid Waste' Container Solid->SolidContainer Liquid Contaminated Liquids (Solvents, Solutions) LiquidContainer Labeled 'Hazardous Organic Liquid Waste' Container Liquid->LiquidContainer Sharps Contaminated Sharps (Needles, Glassware) SharpsContainer Puncture-Proof Sharps Container Sharps->SharpsContainer FinalDisposal Arrange Pickup by Licensed Chemical Waste Contractor SolidContainer->FinalDisposal LiquidContainer->FinalDisposal SharpsContainer->FinalDisposal

Caption: Decision workflow for the proper disposal of contaminated materials.

  • Solid Waste: Collect all contaminated solid materials, such as gloves, weighing papers, and disposable labware, in a dedicated and clearly labeled hazardous waste container.[12]

  • Liquid Waste: Unused solutions should be collected in a separate, clearly labeled container for halogenated or non-halogenated organic liquid waste, as appropriate.[12]

  • Disposal: All waste must be disposed of through a licensed chemical waste contractor in accordance with local, state, and federal regulations.[7][15]

References

  • Proper Disposal Procedures for 2-Chloro-3-(2-thienyl)quinoxaline. Benchchem.
  • Quinoxaline. Apollo Scientific.
  • Essential Safety and Logistical Information for Handling 2-Chloro-3-(2-thienyl)quinoxaline. Benchchem.
  • Quinoxaline. Synerzine.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
  • Chapter 3 - Personal Protective Equipment. Environment, Health and Safety.
  • How to Choose PPE for Chemical Work.
  • Calovor - Safety D
  • Safety data sheet - 3-Methyl-quinoxaline-2-carboxylic acid. CPAChem.
  • SAFETY DATA SHEET - 6-Quinoxalinecarboxylic acid. Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET - 4-Hydroxyquinoline-2-carboxylic acid, hydr
  • 3-Methylquinoxaline-2-carboxylic Acid. Cayman Chemical.
  • SAFETY DATA SHEET - 6-Methoxyquinoline-4-carboxylic Acid. TCI Chemicals.
  • SAFETY D

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。